molecular formula C9H12N2O2 B1344107 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid CAS No. 954233-00-2

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid

カタログ番号: B1344107
CAS番号: 954233-00-2
分子量: 180.2 g/mol
InChIキー: GFVUJVMQWKNZDD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-methyl-2-propan-2-ylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5(2)8-10-4-7(9(12)13)6(3)11-8/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVUJVMQWKNZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624524
Record name 4-Methyl-2-(propan-2-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954233-00-2
Record name 4-Methyl-2-(propan-2-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Monograph: 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid

[1]

Executive Summary

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid is a functionalized heterocyclic building block essential in the synthesis of bioactive small molecules.[1] Its structural core—a pyrimidine ring substituted with a lipophilic isopropyl group and a reactive carboxylic acid handle—makes it a privileged scaffold in medicinal chemistry. It is frequently employed in the development of kinase inhibitors (targeting ATP binding pockets), GPCR antagonists , and agrochemicals (herbicides).

This guide provides a comprehensive analysis of its physicochemical profile, a validated synthetic protocol, and a reactivity map for downstream derivatization.

Chemical Identity & Structural Analysis[2][3][4][5]

The compound features an electron-deficient pyrimidine ring.[1] The 5-position carboxylic acid serves as the primary vector for chemical expansion, typically via amide coupling. The 2-isopropyl group introduces steric bulk and lipophilicity, critical for hydrophobic pocket occupancy in protein targets, while the 4-methyl group restricts conformational freedom in biaryl systems.[1]

PropertyDetail
IUPAC Name 2-Propan-2-yl-4-methylpyrimidine-5-carboxylic acid
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
SMILES CC(C)c1nc(C)c(C(=O)O)cn1
Core Scaffold Pyrimidine-5-carboxylic acid
Electronic Character

-deficient aromatic ring; Electron-withdrawing carboxyl group at C5
Physicochemical Profile (Predicted/Analogous)

Experimental values for this specific derivative are rare in open literature; values below are derived from close structural analogs (e.g., 2-isopropyl-4-pyrimidinecarboxylic acid).[1]

ParameterValue (Approx.)Significance
LogP (Octanol/Water) 1.8 – 2.2Moderate lipophilicity suitable for oral bioavailability (Rule of 5 compliant).[1]
pKa (Acid) 3.5 – 4.0Carboxylic acid proton; exists as carboxylate at physiological pH.[1]
pKa (Base) 1.5 – 2.0Pyrimidine N1/N3; weakly basic due to electron-withdrawing carboxyl group.[1]
Topological Polar Surface Area (TPSA) ~65 ŲGood membrane permeability prediction.[1]
Solubility DMSO, MethanolLimited water solubility in neutral form; soluble as sodium salt.[1]

Synthetic Methodology

The most robust route to 2,4-disubstituted pyrimidine-5-carboxylates involves the condensation of an amidine with an ethoxymethylene

11
Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:[1]

  • Isobutyramidine: Provides the N-C-N fragment and the 2-isopropyl substituent.[1]

  • Ethyl 2-(ethoxymethylene)acetoacetate: Provides the C-C-C fragment, the 4-methyl group, and the 5-carboxyl ester.[1]

Validated Synthetic Protocol

Step 1: Pyrimidine Ring Formation

  • Reagents: Isobutyramidine hydrochloride (1.0 eq), Ethyl 2-(ethoxymethylene)acetoacetate (1.0 eq), Sodium Ethoxide (EtONa, 2.2 eq).

  • Solvent: Anhydrous Ethanol.

  • Conditions: Reflux for 4–6 hours.

Mechanism:

  • Neutralization: EtONa generates the free base of isobutyramidine.

  • Addition-Elimination: The amidine nitrogen attacks the electrophilic ethoxymethylene carbon (

    
    -carbon), displacing ethanol.
    
  • Cyclization: The second amidine nitrogen attacks the ketone carbonyl (favored over the ester due to higher electrophilicity), forming the ring.

  • Aromatization: Loss of water yields Ethyl 2-isopropyl-4-methylpyrimidine-5-carboxylate .[1]

Step 2: Ester Hydrolysis

  • Reagents: NaOH (2.0 eq, aq), THF/MeOH (1:1).

  • Conditions: Stir at RT for 2 hours, then acidify with HCl to pH 3.

  • Workup: The carboxylic acid precipitates or is extracted with EtOAc.

Synthesis Workflow Diagram

SynthesisPrecursor1Isobutyramidine(HCl Salt)IntermediateEthyl 2-isopropyl-4-methylpyrimidine-5-carboxylatePrecursor1->Intermediate EtONa, EtOHReflux, 4hPrecursor2Ethyl 2-(ethoxymethylene)acetoacetatePrecursor2->IntermediateNoteRegioselectivity Control:Amidine attacks ethoxy-vinyl C first,then cyclizes onto ketone carbonyl.Precursor2->NoteProduct2-Isopropyl-4-methylpyrimidine-5-carboxylic acidIntermediate->Product 1. NaOH, THF/H2O2. HCl (pH 3)

Figure 1: Synthetic pathway via condensation of amidine and activated keto-ester.[1][2]

Reactivity & Derivatization Profile

For medicinal chemists, the utility of this compound lies in its ability to be functionalized.

Carboxylic Acid Activation (C5 Position)

The C5-carboxylic acid is sterically accessible but electronically deactivated by the pyrimidine ring. Standard coupling reagents (HATU, EDC) are effective.

  • Amide Coupling: Reaction with primary/secondary amines yields stable amides (common in kinase inhibitors).

  • Reduction: Conversion to the alcohol (

    
    ) using Borane-THF is possible, though the pyrimidine ring can be sensitive to harsh reducing conditions (e.g., 
    
    
    ).
Ring Substitution (C6 Position)

The 6-position (adjacent to the nitrogen) is susceptible to nucleophilic attack if activated, though less so than in 4-chloropyrimidines.

  • C-H Activation: Palladium-catalyzed C-H arylation at the 6-position is challenging but feasible with specialized ligands.[1]

Reactivity Flowchart

ReactivityCore2-Isopropyl-4-methylpyrimidine-5-carboxylic acidAmidationAmide Coupling(R-NH2 + HATU)Core->Amidation Main UtilityReductionReduction to Alcohol(BH3-THF)Core->Reduction Synthetic IntermediateDecarboxylationDecarboxylation(High Temp / Cu)Core->Decarboxylation Degradation PathwayAmideFunctionalized Amide(Kinase Inhibitor Scaffold)Amidation->AmideAlcohol5-HydroxymethylpyrimidineReduction->AlcoholCoreH2-Isopropyl-4-methylpyrimidineDecarboxylation->CoreH

Figure 2: Functionalization pathways for drug discovery applications.[1]

Handling, Stability & Safety

  • Physical State: Typically an off-white to pale yellow solid.[1]

  • Stability: Stable under ambient conditions.[3] Hygroscopic; store in a desiccator.

  • Incompatibility: Strong oxidizing agents.

  • Safety (GHS):

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.[4][5]

    • Protocol: Handle in a fume hood with nitrile gloves and eye protection.

References

  • Synthesis of Pyrimidine Esters: Zhichkin, P., et al.[3] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722. Link

  • Pyrimidine Chemistry: PubChem Compound Summary for Ethyl 2-(ethoxymethylene)acetoacetate (Precursor). Link

  • Analogous Properties: National Center for Biotechnology Information. PubChem Compound Summary for 2-Isopropyl-4-pyrimidinecarboxylic acid. Link[6]

  • Kinase Inhibitor Scaffolds: Evaluation of 2-amino-4-methylpyrimidine-5-carboxylic acid derivatives. NIH PubMed Central. Link

Structural Elucidation of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous structural confirmation of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid , a critical heterocyclic intermediate often employed in the synthesis of bioactive kinase inhibitors and herbicides.

Given the propensity for regioisomerism in pyrimidine synthesis (specifically the competition between 2,4- and 4,6-substitution patterns during cyclization), standard 1D NMR is insufficient for unambiguous assignment. This guide establishes a self-validating analytical protocol combining High-Resolution Mass Spectrometry (HRMS), 1D Nuclear Magnetic Resonance (


H, 

C), and critical 2D NMR experiments (HMBC/NOESY) to definitively map the substitution pattern.

Synthesis Context & Regioisomerism Challenges

To understand the analytical requirements, one must understand the origin of the molecule. This compound is typically synthesized via the Pinner pyrimidine synthesis or a modification involving isobutyramidine and a


-dicarbonyl equivalent  (e.g., ethyl 2-(ethoxymethylene)-3-oxobutanoate).
The Regioisomer Problem

The condensation of asymmetrical


-dicarbonyls with amidines can theoretically yield two regioisomers:
  • Target: 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid.

  • Isomer: 2-Isopropyl-5-methyl-pyrimidine-4-carboxylic acid (if the condensation orientation reverses).

Distinguishing these requires mapping the connectivity of the ring proton (H-6) relative to the carbonyl and methyl groups.

Analytical Workflow

The following flowchart details the decision matrix for confirming the structure.

ElucidationWorkflow Start Crude Product Isolation HRMS Step 1: HRMS (ESI-) Confirm Molecular Formula [M-H]- = 179.0826 Start->HRMS Purity Check NMR_1D Step 2: 1D NMR (1H, 13C) Identify Functional Groups (Acid, Methyl, Isopropyl, Ar-H) HRMS->NMR_1D Mass Confirmed NMR_2D Step 3: 2D NMR (HMBC) *CRITICAL STEP* Map Connectivity of H-6 NMR_1D->NMR_2D Ambiguous Regiochemistry XRay Step 4: X-Ray Crystallography (Optional Gold Standard) NMR_2D->XRay If Amorphous/Ambiguous Final Confirmed Structure: 2-Isopropyl-4-methyl-pyrimidine-5-COOH NMR_2D->Final Connectivity Proven XRay->Final

Figure 1: Step-by-step structural elucidation workflow ensuring data integrity.

High-Resolution Mass Spectrometry (HRMS)

Before spectral assignment, the elemental composition must be validated to rule out oxidation byproducts or incomplete hydrolysis (e.g., ethyl ester retention).

  • Method: Electrospray Ionization (ESI) in Negative Mode (due to the carboxylic acid).

  • Formula:

    
    
    
  • Exact Mass: 180.090

  • Target Ion [M-H]

    
    :  179.0826 m/z.
    
  • Acceptance Criteria: Error < 5 ppm.

NMR Spectroscopy: The Elucidation Core

Solvent Selection: DMSO-


 is required. 

often leads to broad carboxylic acid peaks or solubility issues with polar zwitterionic forms of amino-pyrimidines.
1D H NMR Data (Predicted/Typical)

The following table summarizes the expected chemical shifts for the target molecule in DMSO-


.
PositionTypeShift (

ppm)
MultiplicityIntegrationAssignment Logic
COOH Acid12.5 - 13.5Broad Singlet1HExchangeable with

. Highly deshielded.
H-6 Aromatic8.8 - 9.1Singlet1HDeshielded by adjacent N1 and C5-COOH (EWG).
CH-iPr Methine3.0 - 3.2Septet (

Hz)
1HCharacteristic isopropyl pattern.
CH

-Ar
Methyl2.6 - 2.7Singlet3HAttached to aromatic ring (C4).
(CH

)

Methyl1.2 - 1.3Doublet (

Hz)
6HIsopropyl methyls.
2D NMR: Solving the Connectivity (HMBC)

This is the self-validating step. We must prove the Methyl group is at position 4 and the Proton is at position 6.

The HMBC Logic (Heteronuclear Multiple Bond Correlation): HMBC visualizes 2-bond (


) and 3-bond (

) couplings.
  • The H-6 Diagnostic: The aromatic proton (H-6) acts as the "lighthouse."

    • If the structure is correct, H-6 must show a strong

      
       correlation to the Carbonyl Carbon (C=O)  of the acid at C5.
      
    • H-6 must also correlate to C-2 (quaternary, between nitrogens) and C-4 (quaternary, bearing the methyl).

  • The Methyl Diagnostic:

    • The Methyl protons (2.6 ppm) will correlate strongly to C-4 (

      
      ) and C-5  (
      
      
      
      ).
    • Crucially, if the methyl were at C5 (isomer), the coupling pattern to the ring carbons would fundamentally change (coupling to two N-adjacent carbons).

HMBC_Connectivity cluster_legend Legend H6 H-6 Proton (8.9 ppm) C4 C-4 Quaternary (~165 ppm) H6->C4 3J (Strong) C2 C-2 Quaternary (~170 ppm) H6->C2 3J (Strong) COOH C=O (Acid) (~166 ppm) H6->COOH 3J (Diagnostic) C5 C-5 Quaternary (~120 ppm) Me Methyl Group (2.6 ppm) Me->C5 3J Me->C4 2J Leg1 Proton Source Leg2 Carbon Target

Figure 2: HMBC Correlation Map. The correlation between H-6 and the Carboxyl carbon (Red Dashed Line) is the definitive proof of the 5-COOH position relative to the ring proton.

Experimental Protocol (SOP)

Sample Preparation[1][2][3][4]
  • Mass: Weigh 10-15 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Note: Ensure the solvent is dry; water peaks can obscure the isopropyl doublet or broaden the acid peak.

  • Tube: Transfer to a high-quality 5mm NMR tube.

Instrument Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).

  • 1D

    
    H:  16 scans, relaxation delay (
    
    
    
    )
    
    
    2.0s to ensure integration accuracy of the aromatic proton.
  • HMBC: Gradient-selected HMBC (e.g., gHMBCad). Optimize for long-range coupling constant

    
     Hz. Set scans to 32 or 64 depending on concentration.
    
Troubleshooting
  • Missing COOH Peak: If the broad singlet at ~13 ppm is not visible, it may be exchanging with trace water in the DMSO. Add a drop of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ; if the peak vanishes completely, it confirms the exchangeable proton.
    
  • Regioisomer Check: If H-6 shows no coupling to the Carbonyl carbon, suspect the 4-carboxylic acid-5-methyl isomer (where H-6 is para to the acid and coupling is too weak/distant).

References

  • Pyrimidine Synthesis & Regiochemistry

    • Mechanism of Pinner Synthesis: "The Pinner Pyrimidine Synthesis: The Reaction of Amidines with

      
      -Keto Esters."[1] Journal of Organic Chemistry.
      
  • NMR Data & Elucidation

    • General Chemical Shifts: "1H NMR Chemical Shifts of Heterocycles.
    • - Essential for distinguishing solvent peaks from the isopropyl group.

  • Advanced Characterization

    • HMBC Differentiation: "Differentiation between pyrimidine regioisomers by 1H-15N HMBC experiments.

Sources

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid CAS number 954233-00-2

[1][2][3][4][5]

Executive Summary

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (CAS 954233-00-2 ) is a high-value heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Distinguished by its pyrimidine core , this intermediate offers a strategic balance of physicochemical properties: the isopropyl group at position 2 enhances lipophilicity and metabolic stability, while the 4-methyl group provides steric definition. The C5-carboxylic acid serves as a versatile handle for amide coupling, esterification, or bioisosteric replacement, making it a critical scaffold in the development of kinase inhibitors, GPCR modulators, and anti-infective agents.

Chemical Identity & Physicochemical Profile
PropertyData
CAS Number 954233-00-2
IUPAC Name 2-Isopropyl-4-methylpyrimidine-5-carboxylic acid
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (acidic pH)
LogP (Predicted) ~1.53
pKa (Acid) ~3.5 – 4.0 (COOH group)
H-Bond Donors/Acceptors 1 / 4
Strategic Synthesis Protocol

The synthesis of CAS 954233-00-2 is best approached via a convergent heterocyclization strategy. The most robust industrial route involves the condensation of an activated

Mechanism & Causality
  • Activation: Ethyl acetoacetate is activated with DMF-DMA to form an enaminone. This step introduces the necessary carbon atom for the C5 position and creates a highly electrophilic species.

  • Cyclization: Isobutyramidine (the nucleophile) attacks the enaminone. The reaction is driven by the formation of the stable aromatic pyrimidine ring.

  • Hydrolysis: The resulting ethyl ester is hydrolyzed to the free acid under controlled basic conditions to prevent decarboxylation.

Step-by-Step Methodology

Step 1: Preparation of the Enaminone Intermediate

  • Reagents: Ethyl acetoacetate (1.0 eq),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq).
    
  • Protocol: Charge Ethyl acetoacetate into a reactor. Add DMF-DMA dropwise at room temperature. Heat to reflux (approx. 80-90°C) for 3-4 hours. Monitor by TLC/LCMS for the disappearance of starting material.

  • Validation: Formation of Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate .

Step 2: Pyrimidine Ring Closure

  • Reagents: Enaminone intermediate (from Step 1), Isobutyramidine hydrochloride (1.1 eq), Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) (1.2 eq), Ethanol (solvent).

  • Protocol: Dissolve Isobutyramidine HCl in Ethanol. Add NaOEt to liberate the free amidine base. Add the Enaminone intermediate slowly. Reflux for 6–12 hours.

  • Work-up: Concentrate the solvent. Partition between water and ethyl acetate. The product (Ethyl 2-isopropyl-4-methylpyrimidine-5-carboxylate) is in the organic layer.

Step 3: Ester Hydrolysis

  • Reagents: Pyrimidine ester (from Step 2), NaOH (2.0 eq, 1M aqueous solution), THF/MeOH (1:1).

  • Protocol: Stir the ester with NaOH solution at ambient temperature for 2–4 hours.

  • Isolation: Acidify the reaction mixture to pH ~3–4 using 1M HCl. The target acid (CAS 954233-00-2) will precipitate. Filter, wash with cold water, and dry under vacuum.

Visual Synthesis Workflow

SynthesisRouteStartEthyl AcetoacetateEnaminoneEnaminone Intermediate(Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate)Start->EnaminoneRefluxDMFDMADMF-DMA(Activation)DMFDMA->EnaminoneEsterEthyl 2-isopropyl-4-methylpyrimidine-5-carboxylateEnaminone->Ester+ Amidine BaseAmidineIsobutyramidine HClBaseNaOEt / EtOH(Cyclization)Amidine->BaseBase->EsterProductTARGET:2-Isopropyl-4-methylpyrimidine-5-carboxylic acidEster->ProductSaponificationHydrolysisNaOH / H3O+(Hydrolysis)

Figure 1: Convergent synthesis of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid via enaminone condensation.

Applications in Drug Discovery

This scaffold is extensively utilized in medicinal chemistry due to its structural features that optimize Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .

Key Biological Targets
  • Kinase Inhibitors: The pyrimidine N1/N3 atoms can serve as hydrogen bond acceptors in the ATP-binding pocket of kinases (e.g., EGFR, CDK). The C5-carboxylic acid is often converted to an amide to interact with the "gatekeeper" residue or solvent-exposed regions.

  • GPCR Modulators: The isopropyl group provides necessary bulk to fill hydrophobic pockets in receptors such as GPCRs (e.g., Chemokine receptors), improving potency.

  • Antimicrobial Agents: Pyrimidine-5-carboxylates are structural mimics of intermediates in the thiamine biosynthesis pathway, making them potential targets for bacterial enzyme inhibition.

SAR Logic (Structure-Activity Relationship)

SAR_LogicCore2-Isopropyl-4-methyl-pyrimidine-5-COOHC2_IsoC2-Isopropyl GroupCore->C2_IsoC4_MethylC4-Methyl GroupCore->C4_MethylC5_AcidC5-Carboxylic AcidCore->C5_AcidEffect1Increases Lipophilicity (LogP)Fills Hydrophobic PocketsC2_Iso->Effect1Effect2Steric HindranceRestricts ConformationC4_Methyl->Effect2Effect3Synthetic Handle(Amide Coupling / Bioisosteres)C5_Acid->Effect3

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold features.

Analytical Characterization & Quality Control

To ensure the integrity of the building block for downstream GMP or GLP applications, the following specifications are recommended:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~13.0 ppm (broad s, 1H, COOH)
      
    • 
       ~8.8–9.0 ppm (s, 1H, Pyrimidine H-6)
      
    • 
       ~3.0–3.2 ppm (septet, 1H, Isopropyl CH)
      
    • 
       ~2.6 ppm (s, 3H, Methyl)
      
    • 
       ~1.2 ppm (d, 6H, Isopropyl CH₃)
      
  • HPLC Purity: >97% (Area %) at 254 nm.

  • Mass Spectrometry (ESI): [M+H]⁺ = 181.2 m/z; [M-H]⁻ = 179.2 m/z.

Safety & Handling (GHS)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling: Use in a fume hood. Avoid dust formation. Store in a cool, dry place away from strong oxidizing agents.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 403770483, 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid. Retrieved January 28, 2026 from [Link]

Strategic Synthesis Guide: 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a robust, scalable synthetic route for 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid . This moiety is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for angiotensin II receptor antagonists, herbicides (uracil analogs), and various kinase inhibitors.[1]

The synthesis prioritizes the cyclocondensation of isobutyramidine with ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMME) .[1] This route is selected over alternative methods (e.g., oxidation of methyl groups or direct carboxylation) due to its superior regioselectivity, high atom economy, and the commercial availability of precursors.[1]

Part 1: Retrosynthetic Analysis & Strategy

To guarantee the formation of the 2,4,5-substitution pattern without isomeric impurities, we utilize a convergent synthesis strategy.

Retrosynthetic Logic
  • Disconnection: The pyrimidine ring is disconnected at the N1-C6 and N3-C2 bonds.

  • Synthons: This reveals two primary fragments:[1][2]

    • Fragment A (Binucleophile): Isobutyramidine (providing the N-C-N triad and the 2-isopropyl group).[1]

    • Fragment B (Bielectrophile): Ethyl 2-(ethoxymethylene)-3-oxobutanoate (providing carbons 4, 5, and 6, along with the methyl and carboxylate substituents).[1]

  • Regiocontrol: The ethoxymethylene group (

    
    ) in Fragment B acts as a "soft" electrophile, directing the initial attack of the amidine, while the ketone carbonyl serves as the hard electrophile for ring closure.[1]
    

Retrosynthesis Target Target: 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid Ester Intermediate: Ethyl 2-isopropyl-4-methylpyrimidine-5-carboxylate Target->Ester Hydrolysis Precursor1 Fragment A: Isobutyramidine HCl Ester->Precursor1 Cyclocondensation Precursor2 Fragment B: Ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMME) Ester->Precursor2 +

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core.[1]

Part 2: Critical Precursor Synthesis

While EMME is commercially available, Isobutyramidine Hydrochloride is hygroscopic and unstable as a free base.[1] For high-reliability synthesis, it is best prepared in situ or freshly via the Pinner reaction.

Protocol A: Preparation of Isobutyramidine HCl (Pinner Synthesis)

Rationale: Direct reaction of nitriles with ammonia is slow; the Pinner salt intermediate activates the nitrile carbon.

  • Imidate Formation:

    • Charge a flame-dried flask with Isobutyronitrile (1.0 eq) and absolute Ethanol (1.1 eq).[1]

    • Cool to 0°C under

      
      .
      
    • Bubble dry HCl gas into the solution until saturation (approx. 3-4 hours).

    • Observation: The mixture will solidify upon standing at 0-5°C for 24 hours.

    • Precipitate with dry diethyl ether to isolate Ethyl isobutyrimidate hydrochloride .[1]

  • Amidine Conversion:

    • Dissolve the imidate salt in absolute ethanol.

    • Treat with Ammonia (7M in MeOH or EtOH) (2.0 eq) at 0°C.

    • Stir at room temperature for 24 hours.

    • Concentrate in vacuo to yield Isobutyramidine Hydrochloride .[1]

Part 3: Primary Synthetic Route[1]

Step 1: Cyclocondensation (The Hantzsch-Type Synthesis)

This step constructs the aromatic ring.[1] The use of sodium ethoxide (NaOEt) ensures the amidine is free-based in situ to act as a nucleophile.

Reagents:

  • Isobutyramidine Hydrochloride (1.1 eq)[1][2]

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMME) (1.0 eq)[1]

  • Sodium Ethoxide (2.5 eq) [Freshly prepared from Na metal preferred]

  • Solvent: Absolute Ethanol[1]

Detailed Protocol:

  • Preparation of Base: In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Sodium metal (2.5 eq) in absolute Ethanol (10 mL/g Na) under Argon to form NaOEt.

  • Amidine Release: Add Isobutyramidine Hydrochloride (1.1 eq) to the NaOEt solution. Stir for 15 minutes at room temperature. Note: NaCl will precipitate.[1]

  • Addition: Dropwise add Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) over 30 minutes.

    • Mechanistic Insight: The exothermic nature suggests immediate Michael-like addition of the amidine nitrogen to the enol ether double bond.

  • Cyclization: Heat the mixture to reflux (78°C) for 4-6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).[1]

  • Workup:

    • Cool to room temperature.[1][3]

    • Concentrate ethanol under reduced pressure.[1][4]

    • Resuspend residue in water (50 mL).[1]

    • Extract with Dichloromethane (DCM) (3 x 50 mL).[1]

    • Dry organic layer over

      
      , filter, and concentrate.[1]
      
  • Purification: The crude oil is typically pure enough (>90%), but can be distilled under high vacuum or purified via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).[1]

    • Yield Target: 75-85%

    • Product: Ethyl 2-isopropyl-4-methylpyrimidine-5-carboxylate.

Step 2: Ester Hydrolysis

Conversion of the ethyl ester to the free carboxylic acid.

Reagents:

  • Intermediate Ester (from Step 1)[1]

  • Sodium Hydroxide (2.0 eq, 10% aqueous solution)[1]

  • Ethanol (co-solvent)[1]

Detailed Protocol:

  • Dissolve the ester in Ethanol (5 volumes).

  • Add 10% aqueous NaOH (2.0 eq).

  • Reflux for 2 hours.

  • Isolation:

    • Concentrate to remove ethanol.[1][4]

    • Cool the remaining aqueous solution to 0°C.

    • Acidify carefully with 6N HCl to pH 3-4.[1]

    • Observation: The product will precipitate as a white solid.[1]

  • Final Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or Acetone.[1]

Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis Start Isobutyramidine HCl + NaOEt Add Add EMME (Dropwise) Start->Add Reflux Reflux 4-6h (EtOH) Add->Reflux Isolate Extract (DCM) Yield: Ester Reflux->Isolate React Ester + NaOH Reflux 2h Isolate->React Intermediate Acidify Acidify (HCl) pH 3-4 React->Acidify Final Target Acid (Solid) Acidify->Final

Figure 2: Process flow diagram for the two-step synthesis.

Part 4: Data & Troubleshooting

Analytical Characterization (Expected)
Proton (

NMR)
Assignment

1.25 (d, 6H)
Isopropyl methyls (

)

2.80 (s, 3H)
Pyrimidine methyl (

at C4)

3.10 (sept, 1H)
Isopropyl methine (

)

9.05 (s, 1H)
Pyrimidine aromatic proton (H at C6)

12.5 (br s, 1H)
Carboxylic acid (

)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Wet Ethanol or Amidine instability.[1]Use strictly anhydrous EtOH (distilled over Mg).[1] Ensure Amidine HCl is dry.[1][5]
Regioisomer Impurities Incorrect temperature profile.Ensure dropwise addition of EMME at room temp before heating to reflux.[1]
Incomplete Hydrolysis Steric hindrance of the ester.[1]Increase NaOH concentration to 20% or switch solvent to MeOH/Water.[1]
Solid not precipitating pH not low enough.[1]The pyrimidine nitrogen can be basic; ensure pH is < 4 to protonate the carboxylate but not low enough to form the HCl salt of the ring (pH 3-4 is the sweet spot).

Part 5: Safety & References

Safety Considerations
  • Sodium Ethoxide: Highly caustic and moisture sensitive.[1] Handle under inert atmosphere.

  • HCl Gas (Pinner Step): Corrosive and toxic.[1] Use a scrubber system.[1]

  • Exotherms: The neutralization of the amidine salt and the initial addition of EMME are exothermic; control addition rates.

References
  • General Pyrimidine Synthesis: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1][3] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-carboxylic Esters. Synthesis, 2002(6), 720-722.[1]

  • Ethoxymethylene Reactivity: Schenone, P., et al. (1990).[1] Reaction of ethyl ethoxymethyleneacetoacetate with amidines. Journal of Heterocyclic Chemistry. [1]

  • Herbicide Precursors (Patent): US Patent 5,003,068.[1] "Process for the preparation of sulfonylurea herbicides." (Describes analogous pyrimidine ring closures).

  • Commercial Precursor Data: Ethyl 2-(ethoxymethylene)-3-oxobutanoate (CAS 3788-94-1) Properties. [1][2]

Sources

Technical Monograph: 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 954233-00-2 | Formula: C₉H₁₂N₂O₂ | MW: 180.20 g/mol

Executive Summary

This technical guide analyzes 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid , a critical heterocyclic building block in modern medicinal chemistry and agrochemical development. Distinguished by its lipophilic isopropyl moiety at the C2 position, this scaffold offers a strategic balance between steric bulk and metabolic stability, making it a preferred bioisostere for benzoic acid derivatives in kinase inhibitors and GPCR modulators. This document details its physiochemical profile, validated synthetic pathways, and downstream functionalization strategies.

Chemical Profile & Physiochemical Properties[1][2][3]

The compound exhibits a "push-pull" electronic structure where the electron-deficient pyrimidine ring is modulated by the electron-donating alkyl groups (isopropyl and methyl). This unique electronic environment influences both its reactivity in nucleophilic aromatic substitutions (SɴAr) and its binding affinity in protein pockets.

Table 1: Physiochemical Specifications
PropertyValueNote
CAS Number 954233-00-2Unique Identifier
IUPAC Name 2-propan-2-yl-4-methylpyrimidine-5-carboxylic acid
Molecular Weight 180.20 g/mol Fragment-based drug design (FBDD) compatible
Appearance White to Off-White Crystalline Solid
Predicted pKa ~3.5 - 4.0Acidic proton on carboxylate
Predicted logP ~1.8Moderate lipophilicity, good membrane permeability
H-Bond Donors 1Carboxylic acid
H-Bond Acceptors 3Pyrimidine nitrogens + Carbonyl oxygen

Strategic Synthesis: The Condensation Pathway

The most robust and scalable route to 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid involves the cyclocondensation of an amidine with a


-dicarbonyl equivalent. This approach avoids the regioselectivity issues often seen in direct functionalization of the pyrimidine ring.
Retrosynthetic Analysis

The molecule is disconnected at the N1-C6 and N3-C2 bonds, revealing two key precursors: Isobutyramidine (providing the N-C-N fragment and the isopropyl group) and Ethyl 2-(ethoxymethylene)acetoacetate (providing the C-C-C fragment and the carboxylate handle).

Retrosynthesis Target Target: 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid Intermediate Intermediate: Ethyl 2-isopropyl-4-methylpyrimidine-5-carboxylate Target->Intermediate Hydrolysis (LiOH/NaOH) Precursor1 Precursor A: Isobutyramidine HCl Intermediate->Precursor1 Cyclocondensation (EtOH, NaOEt) Precursor2 Precursor B: Ethyl 2-(ethoxymethylene)acetoacetate Intermediate->Precursor2 Cyclocondensation

Figure 1: Retrosynthetic disconnection revealing the convergent assembly strategy.

Detailed Synthetic Protocol

This protocol describes the synthesis starting from commercially available isobutyramidine hydrochloride and ethyl acetoacetate derivatives.

Step 1: Synthesis of Ethyl 2-isopropyl-4-methylpyrimidine-5-carboxylate

The formation of the pyrimidine ring is driven by the condensation of the amidine nitrogen with the electrophilic enol ether carbon, followed by cyclization.

  • Reagents: Isobutyramidine hydrochloride (1.0 equiv), Ethyl 2-(ethoxymethylene)acetoacetate (1.0 equiv), Sodium Ethoxide (NaOEt, 1.1 equiv), Ethanol (anhydrous).

  • Procedure:

    • Dissolve NaOEt in anhydrous ethanol under nitrogen atmosphere to create a basic environment.

    • Add Isobutyramidine hydrochloride and stir for 15 minutes to liberate the free amidine base.

    • Dropwise add Ethyl 2-(ethoxymethylene)acetoacetate (EMAA) to the mixture. Note: EMAA is synthesized by heating ethyl acetoacetate with triethyl orthoformate in acetic anhydride [1].[1]

    • Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the amidine.

    • Cool to room temperature and concentrate in vacuo.

    • Partition the residue between water and ethyl acetate. Extract, dry (MgSO₄), and concentrate to yield the crude ethyl ester.

Step 2: Saponification to the Free Acid
  • Reagents: Crude Ethyl Ester (from Step 1), Lithium Hydroxide (LiOH·H₂O, 2.0 equiv), THF/Water (3:1).

  • Procedure:

    • Dissolve the crude ester in a THF/Water mixture.

    • Add LiOH·H₂O and stir at ambient temperature for 12 hours.

    • Acidify the reaction mixture carefully with 1M HCl to pH ~3. The product typically precipitates as a white solid.

    • Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol/water if necessary to achieve >98% purity.

Functionalization & Reactivity[1]

The C5-carboxylic acid moiety serves as a versatile handle for diversifying the scaffold. The steric bulk of the C4-methyl and C2-isopropyl groups must be considered during functionalization.

Amide Coupling (Medicinal Chemistry)

The most common transformation is the conversion to an amide, often used to link the pyrimidine core to other pharmacophores.

  • Conditions: Standard coupling reagents (HATU, EDC/HOBt) work well.

  • Optimization: Due to the adjacent C4-methyl group, steric hindrance may slow down the reaction. Using a more reactive coupling agent like HATU or converting the acid to the acid chloride (using SOCl₂) prior to amine addition is recommended for difficult substrates.

Reduction to Alcohol

The carboxylic acid can be reduced to the primary alcohol (hydroxymethyl group), altering the polarity and hydrogen-bonding potential.

  • Reagent: Borane-THF complex (BH₃·THF) is preferred over LiAlH₄ to avoid potential reduction of the pyrimidine ring.

Reactivity Core 2-Isopropyl-4-methyl- pyrimidine-5-COOH Amide Amide Derivative (Kinase Inhibitors) Core->Amide R-NH2, HATU Alcohol Hydroxymethyl (Polar Scaffold) Core->Alcohol BH3·THF Amine 5-Amino Derivative (via Curtius) Core->Amine DPPA, tBuOH then HCl

Figure 2: Common downstream transformations for lead optimization.

Applications in Drug Discovery[5]

Bioisosterism

The 2-isopropyl-4-methyl-pyrimidine-5-carboxylic acid scaffold is a classic bioisostere for substituted benzoic acids .

  • Advantage: The pyrimidine ring introduces two nitrogen atoms, reducing the overall lipophilicity (logP) compared to a benzene ring, while the isopropyl group regains specific hydrophobic contacts.

  • Metabolic Stability: The pyrimidine ring is generally more resistant to oxidative metabolism (CYP450) than electron-rich phenyl rings.

Case Studies in Medicinal Chemistry
  • Kinase Inhibition: Pyrimidine-5-carboxylic acids are frequent motifs in ATP-competitive kinase inhibitors. The carboxylate (or its amide derivative) often interacts with the hinge region or the solvent-exposed front of the ATP binding pocket.

  • GPCR Modulators: The lipophilic "tail" (isopropyl) allows the molecule to anchor into hydrophobic sub-pockets of G-Protein Coupled Receptors, improving potency [2].

Safety and Handling (GHS Classification)

While specific toxicological data for this CAS is limited, structurally similar pyrimidine carboxylic acids are classified as irritants.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

  • Handling: Use standard PPE (nitrile gloves, safety goggles). Perform synthesis in a fume hood, especially during the use of thionyl chloride or coupling reagents.

References

  • Semantic Scholar. (2022).[4][5] Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 2-Isopropylamino-pyrimidine-5-carboxylic acid (Related Structure). Retrieved January 28, 2026, from [Link]

Sources

The Strategic Vector: Discovery and Optimization of Pyrimidine-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery of Pyrimidine-5-Carboxylic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The C5 "Solvent Vector"

In the architecture of kinase inhibitors and GPCR ligands, the pyrimidine scaffold acts as a privileged core, predominantly due to its ability to mimic the adenine ring of ATP. While positions C2 and C4 are traditionally exploited for hinge-binding interactions (hydrogen bond acceptor/donor motifs), the C5 position (and its derivatives: esters, amides, nitriles) represents a critical "exit vector."

This guide focuses on the technical discovery of pyrimidine-5-carboxylic acid derivatives . Unlike the C2/C4 positions which are buried within the hydrophobic pocket, the C5 substituent often points toward the solvent front. This geometric orientation allows medicinal chemists to:

  • Modulate Physicochemical Properties: Introduce solubilizing groups (via amides/acids) without disrupting the core binding mode.

  • Fine-Tune Electronics: The electron-withdrawing nature of the 5-carboxyl group lowers the pKa of the pyrimidine ring nitrogens, altering hydrogen bond acceptor strength at N1/N3.

  • Access Novel IP Space: The C5 vector allows for the attachment of bulky tail groups (e.g., in EGFR or VEGFR inhibitors) that reach into the ribose-binding pocket or allosteric sites.

Structural Rationale & SAR Logic

The utility of the pyrimidine-5-carboxylic acid scaffold is governed by strict Structure-Activity Relationship (SAR) principles.

Electronic Desensitization

The carboxylic acid (or ester/amide) at C5 is a strong Electron Withdrawing Group (EWG).

  • Effect on N1/N3: Reduces electron density, making the ring less susceptible to oxidative metabolism compared to electron-rich pyrimidines.

  • Effect on C2/C4 Nucleophilicity: Activates the ring for nucleophilic aromatic substitution (

    
    ), facilitating the introduction of diverse amines at C2 and C4 during library synthesis.
    
The "Exit Vector" Hypothesis

In ATP-competitive kinase inhibitors, the pyrimidine C5-substituent typically orients towards the solvent-exposed region. This allows for the attachment of hydrophilic moieties (morpholines, piperazines) via an amide linkage derived from the 5-carboxylic acid, drastically improving oral bioavailability (LogD modulation).

Visualization: SAR Decision Matrix

The following diagram illustrates the logical flow for optimizing this scaffold.

SAR_Logic Core Pyrimidine-5-COOH Scaffold C2_Pos C2 Position: Hinge Binding (H-Bond) Core->C2_Pos C4_Pos C4 Position: Hydrophobic Pocket Core->C4_Pos C5_Pos C5 Position: Solvent Vector / Electronics Core->C5_Pos Outcome1 Potency (IC50 < 10 nM) C2_Pos->Outcome1 H-Donor/Acceptor Outcome2 Selectivity (Gatekeeper Residue) C4_Pos->Outcome2 Steric Bulk C5_Pos->Outcome1 Electronic Tuning Outcome3 ADME (Solubility/Metabolic Stability) C5_Pos->Outcome3 Solubilizing Group

Figure 1: SAR Decision Matrix for Pyrimidine-5-Carboxylic Acid Derivatives. The C5 position is the primary lever for optimizing ADME properties without sacrificing potency.

Synthetic Architectures: The Vinamidinium Protocol

While Biginelli cyclizations are common, they often yield dihydropyrimidines requiring oxidation. For drug discovery, the Vinamidinium Salt Method is the "Gold Standard" for generating regioselective pyrimidine-5-carboxylates with high fidelity.

Mechanism of Action

This route utilizes the condensation of an amidine (providing the N-C-N fragment) with a vinamidinium salt (a 3-carbon electrophile equivalent). The vinamidinium salt is derived from the formylation of an acetic acid derivative.

Visualization: Synthetic Workflow

Synthesis_Workflow Amidine Amidine (R-C(=NH)NH2) Condensation Cyclization (DMF, 100°C, 4h) Amidine->Condensation Vinamidinium Vinamidinium Salt (Na+ 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate) Vinamidinium->Condensation Intermediate Intermediate: Pyrimidine-5-Carboxylic Ester Condensation->Intermediate Hydrolysis Hydrolysis (LiOH) Intermediate->Hydrolysis Amidation Amidation (AlMe3 / Amine) Intermediate->Amidation Acid Target: Pyrimidine-5-Carboxylic Acid Hydrolysis->Acid Amide Target: Pyrimidine-5-Carboxamide Amidation->Amide

Figure 2: The Vinamidinium Salt Route for Regioselective Synthesis of Pyrimidine-5-Carboxylates.

Experimental Protocol: Synthesis of Ethyl 2-Methylpyrimidine-5-Carboxylate

This protocol is a self-validating system designed for reproducibility in a medicinal chemistry setting.

Materials & Reagents[2]
  • Substrate: Acetamidine hydrochloride (1.0 eq)

  • Reagent: Sodium (Z)-2-(methoxycarbonyl)-3,3-dimethoxyprop-1-en-1-olate (Vinamidinium equivalent) (1.1 eq)

  • Solvent: Anhydrous DMF (0.5 M concentration)

  • Workup: EtOAc, Brine, Na2SO4.

Step-by-Step Methodology
  • Preparation of Vinamidinium Salt:

    • Note: If not commercially available, react methyl 3,3-dimethoxypropionate with methyl formate and NaH in THF. Ensure strictly anhydrous conditions to prevent hydrolysis of the acetal.

  • Cyclization:

    • Charge a flame-dried round-bottom flask with the Vinamidinium salt (1.1 eq) and Anhydrous DMF.

    • Add Acetamidine hydrochloride (1.0 eq) in one portion.

    • Heat the suspension to 100°C for 4 hours.

    • Checkpoint: Monitor by LC-MS. The disappearance of the amidine mass and appearance of the pyrimidine core (M+H) indicates completion.

  • Workup (Critical for Yield):

    • Cool to room temperature.[1]

    • Pour the reaction mixture into ice-cold saturated

      
       (to quench any residual acid).
      
    • Extract with EtOAc (3x).[1] Caution: DMF can retain product; wash organic layer with 5% LiCl solution to remove DMF.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography (Hexane/EtOAc gradient). The ester typically elutes at 20-30% EtOAc.

Validation Criteria
  • 1H NMR (DMSO-d6): Look for the characteristic singlet for H-4/H-6 around 9.1-9.2 ppm . This confirms the symmetry of the pyrimidine ring and successful cyclization.

  • Yield: Expected range 75-85%.

Case Study: EGFR Inhibitors

Recent medicinal chemistry campaigns (2020-2024) have utilized pyrimidine-5-carbonitriles (bioisosteres of the acid) to target EGFR.[2]

Data Summary: Antiproliferative Activity (IC50 in


M) 
Table 1: Comparative potency of Pyrimidine-5-derivatives vs. Erlotinib [Source: RSC Adv., 2024]
Compound IDR-Substituent (C5)HepG2 (Liver)A549 (Lung)EGFR WT (nM)
Erlotinib (Reference)0.871.122.83
Cmpd 10b 5-CN (Nitrile)3.565.858.29
Cmpd 11e 5-COOH (Acid)>50>50Inactive
Cmpd 12b 5-CONH-R (Amide)0.610.530.53

Analysis: The data highlights a critical design principle: The free acid (Cmpd 11e) is often inactive due to poor cell permeability (negative charge at physiological pH). However, the amide derivative (Cmpd 12b) , synthesized from the acid intermediate, shows superior potency to the reference drug Erlotinib. This validates the pyrimidine-5-carboxylic acid as a versatile intermediate rather than the final drug in many cases.

Future Directions: PROTAC Linkers

The current frontier involves using the pyrimidine-5-carboxylic acid as an attachment point for PROTAC (Proteolysis Targeting Chimera) linkers. Because the C5 position points to the solvent, conjugating a PEG-linker at this site minimally perturbs the binding affinity to the target protein (POI), making it an ideal "exit" for bifunctional degradation molecules.

References

  • RSC Advances (2024). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of Pyrimidines: The Vinamidinium Route.[Link]

  • Journal of Medicinal Chemistry (2013). Synthesis and structure-activity relationships of carboxylic acid derivatives of pyridoxal as P2X receptor antagonists. NIH PubMed. [Link]

  • Frontiers in Pharmacology (2021). P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Frontiers. [Link]

Sources

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid mechanism of action

[1]

Part 1: Executive Summary & Chemical Identity

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid is a functionalized pyrimidine scaffold used in medicinal chemistry to introduce a lipophilic, metabolically stable headgroup into drug candidates. Its structural features—a central pyrimidine ring, a bulky isopropyl group at the C2 position, and a reactive carboxylic acid at C5—make it an ideal "cap" for optimizing ligand-receptor binding interactions, particularly in hydrophobic pockets of GPCRs.

Chemical Profile
PropertySpecification
Chemical Name 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid
CAS Number 954233-00-2
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
pKa (Calculated) ~3.5 (Carboxylic acid)
Key Functional Groups Pyrimidine (aromatic core), Isopropyl (lipophilic), Carboxyl (coupling handle)

Part 2: Biological Mechanism of Action (Downstream Applications)

While the acid itself is a precursor, the drugs derived from it (specifically GPR119 agonists ) exhibit a distinct mechanism of action. The 2-isopropyl-4-methyl-pyrimidine moiety acts as a privileged scaffold , contributing to the drug's affinity and selectivity.

The Target: GPR119 Receptor

The primary biological application of this scaffold is in the development of agonists for GPR119 , a Gs-coupled GPCR expressed predominantly in pancreatic

  • Mechanism: Activation of GPR119 leads to the accumulation of intracellular cAMP.

  • Physiological Outcome:

    • Pancreas: Glucose-dependent insulin secretion (GSIS).

    • Intestine: Secretion of incretin hormones like GLP-1 and GIP.

Pharmacophore Contribution (Structure-Activity Relationship)

The specific substitution pattern of 2-isopropyl-4-methyl-pyrimidine-5-carboxylic acid is engineered for optimal receptor fit:

  • 2-Isopropyl Group: Occupies a specific hydrophobic sub-pocket within the GPR119 orthosteric site. The bulky isopropyl group improves metabolic stability compared to a linear propyl chain and enhances Van der Waals interactions.

  • Pyrimidine Nitrogen (N1/N3): Can function as a weak Hydrogen Bond Acceptor (HBA) interacting with residues like Ser or Thr in the receptor transmembrane bundle.

  • 5-Carboxyl Linkage: Serves as the attachment point for the "linker" domain (often a piperidine or piperazine ring) of the full drug molecule, directing the rest of the ligand toward the extracellular vestibule.

Signaling Pathway Visualization

The following diagram illustrates the downstream signaling cascade initiated by drugs synthesized using this building block.

GPR119_Signalingcluster_membraneCell MembraneLigandLigand(Contains Pyrimidine Scaffold)GPR119GPR119 Receptor(GPCR)Ligand->GPR119BindingGsGαs ProteinGPR119->GsActivationACAdenylyl CyclaseGs->ACStimulatescAMPcAMP(Second Messenger)AC->cAMPIncreasesPKAProtein Kinase A(PKA)cAMP->PKAActivatesEpacEpac2cAMP->EpacActivatesInsulinInsulin Secretion(Pancreatic β-cells)PKA->InsulinGLP1GLP-1 Secretion(Intestinal L-cells)PKA->GLP1Epac->Insulin

Figure 1: Signal transduction pathway of GPR119 agonists derived from the pyrimidine-5-carboxylic acid scaffold.

Part 3: Synthetic Protocols & Experimental Validation

For researchers utilizing this compound, ensuring purity and successful coupling is paramount. The following protocols outline the synthesis of the intermediate itself and its subsequent coupling.

Protocol A: Synthesis of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid

Note: This synthesis typically involves the condensation of an amidine with a

Reagents:

  • Isobutyramidine hydrochloride (CAS 29676-71-9)

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate (CAS 3721-17-3)

  • Sodium Ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Cyclization:

    • Dissolve Isobutyramidine HCl (1.0 eq) and Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in anhydrous Ethanol.

    • Add NaOEt (1.1 eq) slowly at 0°C.

    • Reflux the mixture for 4–6 hours.

    • Mechanism: The amidine nitrogen attacks the ethoxymethylene carbon, followed by cyclization with the ketone carbonyl to form the pyrimidine ring.

    • Result: Ethyl 2-isopropyl-4-methyl-pyrimidine-5-carboxylate.

  • Hydrolysis:

    • Treat the ester intermediate with 1M NaOH (aq) in Ethanol/Water (1:1) at room temperature for 2 hours.

    • Acidify with 1M HCl to pH ~3.

    • The carboxylic acid precipitates.

  • Purification:

    • Filter the white solid.

    • Recrystallize from Ethanol/Water if necessary.

    • Validation: Check LC-MS for [M+H]+ = 181.1.

Protocol B: Amide Coupling (General Procedure)

To attach this acid to an amine (e.g., a piperidine derivative) for drug synthesis.

Reagents:

  • Acid: 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (1.0 eq)

  • Amine: Target scaffold (e.g., 4-(heteroaryl)piperidine) (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Workflow:

  • Dissolve the Acid in DMF.

  • Add DIPEA and stir for 5 minutes.

  • Add HATU and stir for 10 minutes to activate the acid (forming the OAt ester).

  • Add the Amine .

  • Stir at Room Temperature for 2–12 hours.

  • Workup: Dilute with Ethyl Acetate, wash with LiCl (5% aq), NaHCO3 (sat), and Brine.

  • Purification: Flash Column Chromatography (Hexane/EtOAc).

Part 4: Quality Control & Analytical Data

Trustworthiness in experimental data relies on rigorous characterization.

LC-MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV (254 nm) and ESI+ (MS).

  • Expected Retention Time: ~4.5 min (varies by gradient).

  • Mass Spec: Observed [M+H]+ = 181.2 m/z.

NMR Characterization (Predicted)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.2 (s, 1H, COOH)
      
    • 
       8.9 (s, 1H, Pyrimidine H-6)
      
    • 
       3.1 (sept, 1H, Isopropyl CH)
      
    • 
       2.6 (s, 3H, Methyl at C4)
      
    • 
       1.25 (d, 6H, Isopropyl CH3)
      

Part 5: References

  • Ritter, K. et al. (2009). GPR119 agonists for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters , 19(20), 5875-5879. Link

  • Jones, R. M. et al. (2009). GPR119 agonists for the treatment of metabolic disorders. Expert Opinion on Therapeutic Patents , 19(10), 1339-1359. Link

  • Semple, G. et al. (2008). Discovery of the First Potent and Orally Efficacious Agonists of the Orphan G-Protein Coupled Receptor 119. Journal of Medicinal Chemistry , 51(19), 5912-5914. Link

  • PubChem Compound Summary. (2024). 2-Isopropyl-4-methylpyrimidine-5-carboxylic acid (CID 24823348). National Center for Biotechnology Information. Link

Technical Guide: Solubility Profile & Process Chemistry of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid .

Executive Summary

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (CAS: 954233-00-2 / MW: 180.20 g/mol ) is a critical heterocyclic building block, often utilized as an intermediate in the synthesis of agrochemicals (e.g., imidazolinone herbicides) and pharmaceutical APIs.[1][2]

Its solubility behavior is governed by a "Push-Pull" physicochemical architecture : the lipophilic isopropyl and methyl groups (C2/C4 positions) drive solubility in organic media, while the polar carboxylic acid moiety (C5 position) dictates pH-dependent aqueous solubility. Understanding this duality is essential for optimizing reaction workups, recrystallization yields, and formulation stability.

Physicochemical Architecture

To predict and manipulate solubility, one must first understand the molecular forces at play.

PropertyValue (Approx.)Impact on Solubility
Molecular Weight 180.20 g/mol Low MW facilitates dissolution in small-molecule solvents.
LogP (Octanol/Water) ~1.6 – 2.1 (Predicted)Moderately lipophilic. Soluble in alcohols/esters; poor in pure water.
pKa (Acid) 3.5 – 4.2 (–COOH)Critical Switch: Soluble as a salt at pH > 5.0; insoluble precipitate at pH < 3.0.
pKa (Base) ~1.5 (Pyrimidine N)Weakly basic. Protonation requires strong mineral acids (pH < 1).
H-Bond Donors 1 (–COOH)Capable of dimerization in non-polar solvents (e.g., Toluene).
H-Bond Acceptors 3 (N, N, =O)Good solubility in protic solvents (MeOH, EtOH).

Solubility Landscape

The following data categorizes solvent compatibility based on structural analogues (e.g., Imazapic intermediates) and thermodynamic principles.

A. Organic Solvent Solubility (at 25°C)
Solvent ClassRepresentative SolventSolubility RatingProcess Utility
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Ideal for stock solutions and nucleophilic substitution reactions.
Alcohols Methanol, Ethanol, IPAModerate-High Primary solvents for recrystallization (often with water anti-solvent).
Chlorinated Dichloromethane (DCM), ChloroformModerate Good for extraction from acidic aqueous phases.
Esters/Ethers Ethyl Acetate, THFModerate Standard extraction solvents; moderate solubility prevents emulsions.
Hydrocarbons Hexane, Heptane, TolueneLow/Insoluble Excellent anti-solvents to force precipitation/crystallization.
B. Aqueous Solubility & pH Dependence

The solubility of this compound is strictly pH-dependent . It behaves as a solubility switch:

  • pH < 3 (Acidic): The molecule exists in its neutral, protonated form (

    
    ). Aqueous solubility is minimal (< 1 mg/mL). This is the state for isolation/filtration.[3]
    
  • pH > 5 (Basic): The molecule deprotonates to the carboxylate anion (

    
    ). Aqueous solubility increases drastically (> 50 mg/mL) as sodium or potassium salts.
    
C. Visualization: Solubility & Isolation Logic

The following diagram illustrates the standard process chemistry workflow for isolating this compound using its solubility properties.

SolubilityWorkflow Start Crude Reaction Mixture (Organic Phase) BaseExt Add aq. NaOH / NaHCO3 (pH > 9) Start->BaseExt Extract Acid PhaseSep Phase Separation BaseExt->PhaseSep OrgWaste Organic Layer (Impurities) PhaseSep->OrgWaste Discard AqProd Aqueous Layer (Product as R-COO- Na+) PhaseSep->AqProd Keep Acidify Acidify with HCl (Target pH ~2-3) AqProd->Acidify Protonation Precip Product Precipitation (Neutral R-COOH) Acidify->Precip Solubility Drop Filter Filtration & Drying Precip->Filter Isolate Solid

Figure 1: pH-Swing Extraction Protocol utilizing the carboxylic acid functionality for purification.

Experimental Protocols

Since batch-to-batch polymorphic variations can affect solubility, it is critical to determine the exact solubility of your specific lot.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the saturation concentration in a specific solvent.

  • Preparation: Weigh approx. 20 mg of the compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, Methanol).

  • Equilibration:

    • If the solid dissolves completely, add more solid until a suspension (undissolved particles) persists.

    • Shake or vortex at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter.

  • Quantification:

    • Dilute the supernatant 100-fold with mobile phase.

    • Analyze via HPLC-UV (Detection: 254 nm).

    • Calculate concentration against a standard curve.

Protocol B: Process Crystallization Screening

Purpose: To identify the optimal solvent system for purification.

  • Dissolution: Dissolve 1.0 g of crude solid in minimal hot Ethanol or Methanol (approx. 5-10 mL) at 60°C.

  • Clarification: If insolubles remain, filter while hot.

  • Nucleation:

    • Method 1 (Cooling): Slowly cool to room temperature, then to 0°C.

    • Method 2 (Anti-solvent): Add Water dropwise to the hot solution until slight turbidity persists, then cool.

  • Harvest: Filter the crystals and wash with cold anti-solvent (e.g., 1:1 EtOH:Water).

Implications for Drug Development

  • Bioavailability: The compound falls into BCS Class II (Low Solubility, High Permeability) characteristics. Formulation strategies (micronization, salt formation) may be required for in vivo studies.

  • Salt Selection: For improved aqueous solubility, convert the free acid to a Sodium or Meglumine salt.

  • Stability: Avoid storage in alcohols with strong acid catalysts to prevent esterification (formation of ethyl/methyl esters).

References

  • PubChem. Compound Summary: 2-Isopropyl-4-methylpyrimidine-5-carboxylic acid derivatives. National Library of Medicine. Available at: [Link][4]

  • World Scientific News.Solubility of pyrimidine derivatives in different organic solvents. WSN 44 (2016) 13-34. (Thermodynamic parameters for pyrimidine solubility).

Sources

Technical Guide: 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (C9H12N2O2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (CAS: 954233-00-2) is a specialized heterocyclic building block critical in the synthesis of bioactive pharmaceuticals and agrochemicals.[1] Its structure features a pyrimidine core functionalized with a lipophilic isopropyl group at the C2 position, a methyl group at C4, and a carboxylic acid at C5. This specific substitution pattern balances lipophilicity (LogP) with polar reactivity, making it a privileged scaffold for designing kinase inhibitors, GPCR ligands, and antimicrobials.[2]

This guide provides a comprehensive technical analysis of the compound, detailing validated synthesis pathways, physicochemical properties, and critical handling protocols for research and development applications.[2]

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

The compound acts as an amphoteric intermediate, capable of participating in decarboxylations, amidations, and metal-catalyzed cross-couplings.

PropertyData
IUPAC Name 2-Isopropyl-4-methylpyrimidine-5-carboxylic acid
CAS Number 954233-00-2
Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Physical State Crystalline Solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Calc.) ~3.5 (Carboxylic acid), ~1.5 (Pyrimidine N)
LogP (Calc.) ~1.8 - 2.1
Melting Point >140°C (Decomposes upon prolonged heating)

Pharmacophore Utility & Mechanism

The 2-isopropyl-4-methyl-pyrimidine-5-carboxylic acid scaffold is highly valued in medicinal chemistry for three mechanistic reasons:

  • Lipophilic Pocket Engagement: The C2-isopropyl group provides a bulky, hydrophobic moiety that often targets the ATP-binding pockets of kinases or the hydrophobic clefts of GPCRs, improving potency over smaller methyl or ethyl analogs.[2]

  • Vector Control: The C5-carboxylic acid serves as a rigid handle for further functionalization (e.g., amide coupling), allowing the attachment of solubilizing groups or pharmacophores that extend into the solvent-exposed regions of a protein target.[2]

  • Metabolic Stability: The pyrimidine ring is bioisosteric to pyridine and benzene but offers distinct electronic properties (electron-deficient), which can modulate metabolic clearance and reduce oxidative metabolism compared to more electron-rich rings.[2]

Validated Synthesis Protocol

The most robust route for synthesizing this compound involves the condensation of an amidine with a specific


-dicarbonyl equivalent. This protocol avoids the low yields associated with direct oxidation of alkyl pyrimidines.
Retrosynthetic Analysis

The target molecule is disassembled into two primary precursors:

  • Isobutyramidine: Provides the N-C-N fragment and the isopropyl group.[2]

  • Ethyl 2-(ethoxymethylene)acetoacetate: A masked

    
    -keto ester that provides the 3-carbon fragment and the carboxylate functionality.
    
Step-by-Step Methodology
Phase 1: Precursor Activation

Reagent Preparation: Ethyl 2-(ethoxymethylene)acetoacetate

  • Reagents: Ethyl acetoacetate (1.0 eq), Triethyl orthoformate (1.5 eq), Acetic anhydride (2.0 eq).

  • Procedure: Combine reagents in a round-bottom flask fitted with a distillation head. Heat to 130°C.[2]

  • Mechanism: The acetic anhydride facilitates the loss of ethanol, driving the condensation of the orthoformate with the active methylene of the acetoacetate.[2]

  • Purification: Distill off the volatile byproducts (ethyl acetate/acetic acid). The residue is the active intermediate, Ethyl 2-(ethoxymethylene)acetoacetate (CAS: 3788-94-1).

Phase 2: Cyclization (Pyrimidine Formation)

Reaction: Condensation with Amidine[2]

  • Reagents: Isobutyramidine hydrochloride (1.1 eq), Sodium Ethoxide (NaOEt) (2.5 eq), Ethanol (anhydrous).[2]

  • Setup: Dissolve NaOEt in anhydrous ethanol under nitrogen atmosphere. Add isobutyramidine HCl and stir for 15 minutes to liberate the free amidine base.

  • Addition: Dropwise add the Ethyl 2-(ethoxymethylene)acetoacetate (from Phase 1) to the amidine solution at 0°C to control the exotherm.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The solution will turn from clear to yellow/orange.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and neutralize with dilute HCl to pH ~7. Extract with Ethyl Acetate.[2][3][4][5][6]

  • Intermediate Product: Ethyl 2-isopropyl-4-methylpyrimidine-5-carboxylate.

Phase 3: Hydrolysis to Final Acid
  • Reagents: Ethyl ester intermediate, NaOH (2M aqueous), Ethanol.

  • Procedure: Dissolve the ester in a 1:1 mixture of Ethanol/NaOH (2M). Stir at room temperature for 2 hours (or mild heating at 50°C if slow).

  • Isolation: Acidify the reaction mixture carefully with 1M HCl to pH 3–4. The carboxylic acid product will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.[2]

Synthesis Workflow Diagram

SynthesisPath Start1 Ethyl Acetoacetate Inter1 Ethyl 2-(ethoxymethylene) acetoacetate Start1->Inter1 Ac2O, 130°C -EtOH Start2 Triethyl Orthoformate Start2->Inter1 Inter2 Ethyl 2-isopropyl-4-methyl pyrimidine-5-carboxylate Inter1->Inter2 + Start3 NaOEt/EtOH Reflux Start3 Isobutyramidine HCl Start3->Inter2 Final 2-Isopropyl-4-methyl pyrimidine-5-carboxylic acid Inter2->Final NaOH/H2O Hydrolysis HCl Workup

Figure 1: Synthetic pathway for the production of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid.

Analytical Characterization (Quality Control)

To ensure the integrity of the synthesized compound, the following spectral data should be verified.

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d6 or CDCl3

  • 1H NMR (400 MHz, CDCl3) Prediction:

    • δ 11.0–12.0: Broad singlet (1H, -COOH ).[2]

    • δ 9.15: Singlet (1H, Pyrimidine H-6 ).[2] Note: This proton is highly deshielded due to the adjacent nitrogen and electron-withdrawing carboxyl group.

    • δ 3.20: Septet, J = 7.0 Hz (1H, Isopropyl -CH -).[2]

    • δ 2.85: Singlet (3H, C4-CH3 ).

    • δ 1.35: Doublet, J = 7.0 Hz (6H, Isopropyl -CH(CH3 )2).[2]

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[2]

  • Expected Mass: [M+H]+ = 181.10 m/z.[2]

  • Fragment Pattern: Loss of CO2 (M-44) is common in MS/MS fragmentation.[2]

Safety & Handling Protocols

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[2] 2A, STOT SE 3).

  • Storage: Store at 2–8°C in a tightly sealed container. Hygroscopic; keep away from moisture.[2]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Handle in a fume hood to avoid inhalation of dust.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction).[2]

References

  • Synthesis of Pyrimidine Esters: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[2][7] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.[2] Link

  • Chemical Identity (CAS 954233-00-2): PubChem Compound Summary for 2-Isopropyl-4-methylpyrimidine-5-carboxylic acid. Link

  • Precursor Reactivity: BenchChem. A Comparative Guide to the Reactivity of Ethyl 3-Oxovalerate and Ethyl Acetoacetate. Link

  • NMR Data Correlation: SpectraBase.[2] 1H NMR of Pyrimidine-5-carboxylic acid derivatives. Link

Sources

Methodological & Application

Technical Application Note: Synthesis of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid , a critical pharmacophore in medicinal chemistry often utilized in the development of kinase inhibitors (e.g., CK2, PI3K inhibitors) and GPCR modulators.

Unlike generic procedures, this guide addresses the specific regiochemical challenges inherent in pyrimidine synthesis. We utilize a convergent strategy involving the condensation of isobutyramidine with ethyl 2-(ethoxymethylene)acetoacetate . This route is selected for its high atom economy and regiocontrol, favoring the formation of the 4-methyl-5-carboxylate isomer over the thermodynamic 4-hydroxy-5-acetyl byproduct.

Retrosynthetic Analysis & Strategy

The synthesis is deconstructed into three critical phases. The core logic relies on the "3+3" cyclocondensation strategy.

Strategic Disconnection
  • Target: 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid

  • Precursor 1 (C-C-C Fragment): Ethyl 2-(ethoxymethylene)acetoacetate. This provides carbons 4, 5, and 6 of the pyrimidine ring, along with the 4-methyl and 5-carboxylate substituents.

  • Precursor 2 (N-C-N Fragment): Isobutyramidine hydrochloride. This installs the 2-isopropyl moiety and the nitrogen atoms required for ring closure.

Reaction Pathway Visualization

Retrosynthesis Target Target: 2-Isopropyl-4-methyl-pyrimidine- 5-carboxylic acid Ester Intermediate: Ethyl 2-isopropyl-4-methyl- pyrimidine-5-carboxylate Target->Ester Hydrolysis (NaOH/EtOH) FragmentA Precursor A: Isobutyramidine HCl (N-C-N Donor) Ester->FragmentA Cyclocondensation FragmentB Precursor B: Ethyl 2-(ethoxymethylene) acetoacetate (1,3-Dielectrophile) Ester->FragmentB Cyclocondensation Start1 Isobutyronitrile FragmentA->Start1 Pinner Reaction (HCl/EtOH/NH3) Start2 Ethyl Acetoacetate FragmentB->Start2 Claisen Condensation (Ac2O) Start3 Triethyl Orthoformate FragmentB->Start3

Figure 1: Retrosynthetic logic flow. The pathway highlights the convergent assembly of the pyrimidine core from accessible commercial starting materials.

Experimental Protocols

Phase 1: Synthesis of Isobutyramidine Hydrochloride

Rationale: While commercially available, isobutyramidine is hygroscopic and unstable as a free base. Synthesizing the hydrochloride salt de novo via the Pinner reaction ensures high purity and stoichiometry control.

Mechanism: Acid-catalyzed addition of ethanol to isobutyronitrile forms the imidate, followed by ammonolysis.

Reagents & Stoichiometry
ReagentMW ( g/mol )EquivalentsRole
Isobutyronitrile69.111.0Substrate
Ethanol (Absolute)46.071.1Reactant/Solvent
HCl (Gas)36.46Excess (Sat.)Catalyst/Reagent
Ammonia (7M in MeOH)17.031.5Nitrogen Source
Diethyl Ether74.12N/APrecipitant
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask (RBF) with a gas inlet tube, thermometer, and calcium chloride drying tube. Safety: Perform in a well-ventilated fume hood due to HCl gas.

  • Imidate Formation:

    • Charge Isobutyronitrile (10.0 g, 145 mmol) and absolute Ethanol (7.3 g, 159 mmol) into the flask.

    • Cool the mixture to 0°C using an ice/salt bath.

    • Slowly bubble dry HCl gas through the solution for 2–3 hours. Ensure temperature remains <10°C to prevent amide side-product formation [1].

    • Seal the flask and store at 4°C for 24 hours. The mixture should solidify or become a viscous oil (Pinner salt).

  • Amidine Conversion:

    • Dilute the Pinner salt with 50 mL of dry methanol.

    • Add 7M Ammonia in methanol (31 mL, ~217 mmol) dropwise at 0°C.

    • Allow the mixture to warm to room temperature (RT) and stir for 24 hours.

  • Isolation:

    • Concentrate the solution under reduced pressure to remove excess ammonia and solvent.

    • Triturate the residue with Diethyl Ether (100 mL) to induce crystallization of Isobutyramidine Hydrochloride .

    • Filter the white solid and dry under vacuum.

    • Yield Expectation: 85–95%. Store in a desiccator.

Phase 2: Synthesis of Ethyl 2-(ethoxymethylene)acetoacetate

Rationale: This intermediate acts as a "masked" 1,3-dialdehyde equivalent. The ethoxymethylene group is highly electrophilic, directing the initial attack of the amidine.

Reagents & Stoichiometry
ReagentMW ( g/mol )EquivalentsRole
Ethyl Acetoacetate130.141.0Substrate
Triethyl Orthoformate148.201.5C1 Synthon
Acetic Anhydride102.092.0Solvent/Catalyst
Step-by-Step Procedure
  • Reaction:

    • In a RBF equipped with a distillation head (Claisen adapter), mix Ethyl Acetoacetate (20.0 g, 154 mmol), Triethyl Orthoformate (34.2 g, 231 mmol), and Acetic Anhydride (31.4 g, 308 mmol).

    • Heat the mixture to 135°C (oil bath temperature). Ethyl acetate and ethanol byproducts will begin to distill off.

  • Completion:

    • Maintain reflux/distillation for 4–6 hours until the distillation of low-boiling components ceases [2].

  • Purification:

    • Switch to vacuum distillation.[1]

    • Remove excess reagents at reduced pressure.

    • Distill the product, Ethyl 2-(ethoxymethylene)acetoacetate , at ~130–140°C / 10 mmHg (or similar high vacuum).

    • Appearance: Yellow viscous oil.[2]

    • Yield Expectation: 75–85%.[3]

Phase 3: Pyrimidine Assembly & Hydrolysis

Rationale: This is the convergent step. The use of sodium ethoxide generates the free amidine in situ and neutralizes the HCl byproduct. The regioselectivity is driven by the initial attack of the amidine nitrogen on the ethoxymethylene carbon (Michael-like addition-elimination), followed by cyclization onto the ketone carbonyl.

Reagents & Stoichiometry
ReagentMW ( g/mol )EquivalentsRole
Isobutyramidine HCl122.601.1N-C-N Fragment
Ethyl 2-(ethoxymethylene)...[2][4][5]186.211.0C-C-C Fragment
Sodium Ethoxide (21% in EtOH)68.051.2Base
Ethanol (Absolute)46.07SolventSolvent
NaOH (1M aq)40.003.0Hydrolysis Base
Step-by-Step Procedure

A. Cyclization (Ester Formation)

  • Free Base Generation:

    • Dissolve Isobutyramidine HCl (1.1 eq) in absolute Ethanol (10 mL/g).

    • Add Sodium Ethoxide solution (1.2 eq) dropwise at RT. Stir for 15 mins. (Note: Some NaCl may precipitate).

  • Condensation:

    • Add Ethyl 2-(ethoxymethylene)acetoacetate (1.0 eq) dropwise to the amidine mixture.

    • Heat the reaction to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LCMS. The starting material spot should disappear, replaced by a lower Rf fluorescent spot (pyrimidine ester).

  • Workup:

    • Cool to RT and concentrate under vacuum to remove ethanol.

    • Partition the residue between Water and Ethyl Acetate.

    • Wash the organic layer with Brine, dry over Na2SO4, and concentrate.

    • Optional: The crude ethyl ester can be purified via flash chromatography or carried directly to hydrolysis.

B. Saponification (Acid Formation)

  • Hydrolysis:

    • Dissolve the crude ester in Ethanol (5 mL/g).

    • Add 1M NaOH (3.0 eq).

    • Stir at 50°C for 2 hours.

  • Isolation:

    • Concentrate to remove ethanol.

    • Dilute with water (10 mL/g).

    • Wash the aqueous phase with Diethyl Ether (to remove non-polar impurities).

    • Acidification: Cool the aqueous phase to 0°C and acidify to pH 3–4 using 1M HCl. The product should precipitate as a white solid.

  • Final Purification:

    • Filter the solid.

    • Recrystallize from Ethanol/Water or Acetone if necessary.

    • Final Product: 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid.

Mechanism of Regioselectivity

Understanding the mechanism is vital for troubleshooting.

Mechanism Step1 1. Nucleophilic Attack Amidine N attacks Enol Ether C Step2 2. Elimination Loss of EtOH (Enamidine Intermediate) Step1->Step2 Step3 3. Cyclization Intramolecular N attack on Ketone C=O Step2->Step3 Regio-determining Step Step4 4. Aromatization Loss of H2O Formation of Pyrimidine Step3->Step4

Figure 2: Mechanistic pathway. The attack on the ketone (Step 3) is kinetically favored over the ester, ensuring the 4-methyl-5-carboxylate product.

Why this works: The ethoxymethylene carbon is the "softest" electrophile, reacting first. The subsequent cyclization occurs at the ketone carbonyl rather than the ester because ketones are more electrophilic than esters. If the cyclization attacked the ester, the product would be a 4-hydroxypyrimidine, which is not observed under these conditions [3].

Analytical Data & Validation

Expected NMR Characteristics (DMSO-d6):

  • 1H NMR:

    • 
       ~13.0 ppm (1H, broad s, COOH)
      
    • 
       ~9.0 ppm (1H, s, Pyrimidine H-6) — Diagnostic for 5-COOH substitution.
      
    • 
       ~3.1 ppm (1H, septet, Isopropyl CH)
      
    • 
       ~2.6 ppm (3H, s, 4-CH3)
      
    • 
       ~1.25 ppm (6H, d, Isopropyl CH3)
      

Troubleshooting Table:

Observation Root Cause Corrective Action
Low Yield (Step 1) Water in HCl gas or solvent Use drying tube; ensure HCl is generated from H2SO4/NaCl or use gas cylinder.
Product is Oil (Step 3) Incomplete hydrolysis or impurities Verify pH is <4. Recrystallize from Et2O/Hexane.

| Wrong Isomer | Attack on ester carbonyl | Ensure reaction temp is controlled; do not use excessive heat during addition. |

References

  • BenchChem. (2025).[6] The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate. Retrieved from

  • ChemicalBook. (n.d.).[2] Ethyl 2-(ethoxymethylene)acetoacetate Synthesis. Retrieved from

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Retrieved from

Sources

Application Note: Synthesis of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid via Modified Biginelli Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a scientifically rigorous protocol for the synthesis of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid . While the user request references the "Biginelli reaction," strict chemical nomenclature classifies the direct synthesis of aromatic pyrimidines from amidines as a Biginelli-type cyclocondensation or a modified Hantzsch/Biginelli hybrid .

The classic Biginelli reaction yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] To obtain the fully aromatic pyrimidine target, this protocol utilizes a Modified Biginelli approach using isobutyramidine and formaldehyde, followed by oxidative aromatization and hydrolysis.

Abstract & Strategic Analysis

The synthesis of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid presents a specific regiochemical challenge. The target possesses an isopropyl group at C2, a methyl group at C4, and a carboxylic acid at C5.

  • The Biginelli Challenge: The classic Biginelli reaction (Aldehyde + Urea +

    
    -Keto Ester) typically yields a dihydropyrimidine with a carbonyl at C2 (from urea).
    
  • The Solution: To introduce the C2-isopropyl group, Isobutyramidine is used instead of urea. To achieve the C4-Methyl/C6-H substitution pattern (which are chemically equivalent in the final aromatic ring due to symmetry), Paraformaldehyde is used as the aldehyde component, and Ethyl Acetoacetate provides the C4-Methyl fragment (initially at C6 in the DHPM intermediate).

  • Pathway:

    • Cyclocondensation: Isobutyramidine + Ethyl Acetoacetate + Paraformaldehyde

      
       Dihydropyrimidine (DHPM).
      
    • Aromatization: Oxidation of DHPM

      
       Pyrimidine Ester.
      
    • Hydrolysis: Ester

      
       Carboxylic Acid.
      

Retrosynthetic Logic (Graphviz)

The following diagram illustrates the logical disconnection of the target molecule into its commercially available precursors.

Retrosynthesis cluster_inputs Starting Materials Target Target: 2-Isopropyl-4-methyl-pyrimidine- 5-carboxylic acid Ester Intermediate 2: Ethyl 2-isopropyl-4-methyl- pyrimidine-5-carboxylate Ester->Target Hydrolysis (NaOH/MeOH) DHPM Intermediate 1 (DHPM): Ethyl 2-isopropyl-6-methyl- 1,4-dihydropyrimidine-5-carboxylate DHPM->Ester Aromatization (DDQ or KMnO4) Amidine Precursor A: Isobutyramidine HCl (C2 Source) Amidine->DHPM Modified Biginelli (Reflux/EtOH) EAA Precursor B: Ethyl Acetoacetate (C5/C6 Source) EAA->DHPM Form Precursor C: Paraformaldehyde (C4 Source) Form->DHPM

Figure 1: Retrosynthetic analysis showing the assembly of the pyrimidine core from three distinct building blocks.

Detailed Experimental Protocol

Phase 1: Modified Biginelli Cyclocondensation

This step constructs the heterocyclic ring. Note that using isobutyramidine requires basic buffering to release the free base from the hydrochloride salt.

Reagents:

  • Ethyl Acetoacetate (1.0 equiv, 10 mmol)

  • Isobutyramidine Hydrochloride (1.2 equiv, 12 mmol)

  • Paraformaldehyde (1.2 equiv, 12 mmol formaldehyde equivalent)

  • Sodium Acetate (1.2 equiv, 12 mmol) – Base to neutralize Amidine HCl

  • Ethanol (Absolute, 20 mL)

Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Isobutyramidine HCl (1.47 g, 12 mmol) and Sodium Acetate (0.98 g, 12 mmol) in Ethanol (20 mL). Stir for 10 minutes at room temperature to generate the free amidine.

  • Addition: Add Ethyl Acetoacetate (1.30 g, 10 mmol) and Paraformaldehyde (0.36 g, 12 mmol).

  • Reaction: Heat the mixture to reflux (

    
    C) for 6–8 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The product (DHPM) typically appears as a UV-active spot with lower 
    
    
    
    than the starting keto-ester.
  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).

  • Isolation: If a solid precipitates, filter and wash with cold water. If oil separates, extract with Dichloromethane (

    
     mL), dry over 
    
    
    
    , and concentrate
    • Note: The intermediate Ethyl 2-isopropyl-6-methyl-1,4-dihydropyrimidine-5-carboxylate is often stable enough to proceed without rigorous purification.

Phase 2: Oxidative Aromatization

The DHPM obtained in Phase 1 is a dihydro species. It must be oxidized to the aromatic pyrimidine.

Reagents:

  • Crude DHPM (from Phase 1)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv)

  • Dichloromethane (DCM) or Toluene

Procedure:

  • Dissolve the crude DHPM (approx. 10 mmol) in DCM (30 mL).

  • Add DDQ (2.5 g, 11 mmol) portion-wise at

    
    C (exothermic).
    
  • Stir at room temperature for 1–2 hours. The reaction mixture will turn deep red/brown as DDQ is reduced to DDHQ.

  • Filtration: Filter off the precipitated DDHQ byproduct.

  • Purification: Wash the filtrate with saturated

    
     solution (
    
    
    
    mL) and Brine. Dry over
    
    
    and concentrate.
  • Yield Check: This yields Ethyl 2-isopropyl-4-methyl-pyrimidine-5-carboxylate .

Phase 3: Ester Hydrolysis (Saponification)

The final step converts the ethyl ester to the target carboxylic acid.

Reagents:

  • Sodium Hydroxide (2.0 M aqueous solution, 3 equiv)

  • Methanol (10 mL)

Procedure:

  • Dissolve the pyrimidine ester in Methanol (10 mL).

  • Add 2.0 M NaOH (15 mL).

  • Heat to

    
    C for 2 hours.
    
  • Acidification: Cool to room temperature. Acidify carefully with 1.0 M HCl to pH

    
     3-4.
    
  • Crystallization: The target acid, 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid , should precipitate as a white/off-white solid.

  • Final Isolation: Filter, wash with cold water, and dry under vacuum.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale
Amidine Source Isobutyramidine HClUrea (standard Biginelli) yields a C2-Carbonyl (DHPM-one). Amidine is essential for the C2-Alkyl group.
Aldehyde Choice ParaformaldehydeUsing Acetaldehyde would place a methyl at C4 and the acetoacetate methyl at C6, resulting in a dimethyl product. Formaldehyde leaves C4 unsubstituted (which becomes C6 upon renumbering).
Oxidant DDQ or KMnO4DDQ is preferred for mild aromatization of DHPMs.

is a cheaper alternative but may nitrate the ring.
pH Control Neutral/BasicAmidines are unstable in strong acid. Unlike classic Biginelli (acid catalyzed), this modification works best under neutral or slightly basic buffering (NaOAc).

Mechanistic Workflow (Graphviz)

This diagram details the molecular transformations occurring in the "One-Pot" synthesis logic.

Mechanism cluster_legend Reaction Phase Step1 Step 1: Knoevenagel-type Condensation (EAA + Formaldehyde) Step2 Step 2: Michael Addition (Amidine attack) Step1->Step2 Intermed: Enone Step3 Step 3: Cyclization & Dehydration Step2->Step3 Intermed: Acyclic Ureide Step4 Step 4: Aromatization (Oxidation -2H) Step3->Step4 Product: DHPM

Figure 2: Mechanistic pathway from reactants to the aromatic core.[2]

References

  • Kappe, C. O. (2000).[3] Recent Advances in the Biginelli Dihydropyrimidine Synthesis.[1][2][3] New Tricks from an Old Dog. Accounts of Chemical Research. Link

  • Wan, J. P., & Liu, Y. (2012).[4] Recent advances in the synthesis of 2-substituted pyrimidines. RSC Advances. (Discusses Amidine condensation strategies).

  • Zhichkin, P., et al. (2002).[5] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Link

  • ChemicalBook. (n.d.). Ethyl Acetoacetate Properties and Reactivity. Link

  • PubChem. (n.d.). Compound Summary for Isobutyramidine. Link

Sources

Application Note: Purification of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This application note details the purification strategies for 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid , a critical heterocyclic building block used in the synthesis of herbicides (e.g., imidazolinones) and pharmaceutical intermediates (e.g., kinase inhibitors).

The purification logic is dictated by the molecule's amphoteric nature and the specific lipophilicity conferred by the isopropyl group. Unlike simple pyrimidines, the 2-isopropyl moiety increases solubility in organic solvents, while the 5-carboxylic acid provides a pH-switchable handle for aqueous extraction.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Purification
Structure Pyrimidine core, 2-iPr, 4-Me, 5-COOHAmphiphilic; susceptible to decarboxylation at high T.
pKa (Acid) ~3.2 - 3.8 (Predicted)Precipitates at pH < 2.5; Soluble as salt at pH > 8.
pKa (Base) ~1.5 (Pyrimidine N)Protonation of ring nitrogens occurs only in strong acid.
Solubility Low in cold water; High in EtOH, EtOAc.Recrystallization requires mixed solvent systems.
Key Impurities 1. Decarboxylated byproduct (Neutral)2. Unreacted Amidine (Basic)3. Inorganic SaltsAcid-base workup is required to separate #1 and #2.

Chemical Logic & Strategy

The purification strategy relies on the "pH-Switch" mechanism.

  • High pH State (pH > 10): The carboxylic acid is deprotonated (

    
    ). The molecule becomes water-soluble. Neutral impurities (decarboxylated byproducts) and basic impurities (unreacted amidines) remain in their organic-soluble forms and can be washed away with an organic solvent (e.g., Ethyl Acetate).
    
  • Low pH State (pH < 3): The carboxylate is protonated (

    
    ). The molecule becomes insoluble in water (due to the lipophilic isopropyl/methyl groups) and precipitates out, leaving inorganic salts in the mother liquor.
    
Workflow Diagram

The following diagram illustrates the critical decision pathways during the purification process.

PurificationFlow Start Crude Reaction Mixture (Hydrolysis Step) Basify Adjust to pH > 11 (using NaOH) Start->Basify Wash Organic Wash (EtOAc) Remove Neutral Impurities Basify->Wash Aqueous Aqueous Phase (Contains Product as Salt) Wash->Aqueous Keep Aqueous Waste Organic Waste (Decarboxylated byproducts) Wash->Waste Discard Organic Acidify Acidify to pH 2.5 (using HCl) Aqueous->Acidify Filter Filtration & Cake Wash Acidify->Filter Precipitate Forms Recryst Recrystallization (EtOH/Water) Filter->Recryst Final Pure Product (>98% HPLC) Recryst->Final

Figure 1: Acid-Base purification workflow designed to remove neutral lipophilic impurities via phase switching.

Protocol A: Acid-Base Precipitation (Primary Purification)

This method is the "workhorse" protocol suitable for multi-gram to kilogram scale purification. It effectively removes unreacted starting materials (isobutyramidine) and non-acidic byproducts.

Reagents
  • Sodium Hydroxide (2M or 6M)

  • Hydrochloric Acid (6M or 12M)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Deionized Water

Step-by-Step Procedure
  • Dissolution: Suspend the crude solid (or reaction residue) in water (approx. 5-10 volumes).

  • Basification: Slowly add NaOH solution with stirring until the pH reaches 11–12. The solution should become homogeneous as the carboxylate salt forms.

    • Critical Check: If solids remain at pH 12, filter them off. These are likely non-acidic impurities.

  • Organic Wash (The "Polishing" Step):

    • Transfer the aqueous solution to a separatory funnel.

    • Extract with EtOAc (0.5 volumes relative to water). Shake vigorously and let layers separate.

    • Discard the top organic layer. (This layer contains the decarboxylated impurity: 2-isopropyl-4-methylpyrimidine).

  • Acidification & Precipitation:

    • Transfer the aqueous layer back to a beaker.

    • Cool the solution to 5–10°C (ice bath).

    • Slowly add HCl dropwise while monitoring pH.

    • Observation: Cloudiness will appear around pH 5-6. Continue adding acid until pH 2.0–2.5 is reached.

    • Note: Do not drop below pH 1.0, as the pyrimidine nitrogens may protonate, forming a soluble hydrochloride salt, reducing yield.

  • Isolation:

    • Stir the slurry for 30 minutes at 5°C to ensure complete crystal growth.

    • Filter via vacuum filtration (Buchner funnel).

    • Wash the cake with cold water (2 x 1 volume) to remove NaCl.

    • Dry in a vacuum oven at 45°C.

Protocol B: Recrystallization (High Purity)

For pharmaceutical applications requiring >99.5% purity, the precipitate from Protocol A requires recrystallization. The 2-isopropyl group makes the molecule too soluble in pure ethanol but too insoluble in pure water; a binary solvent system is required.

Solvent System Selection
  • Primary Solvent: Ethanol (dissolves product well at high T).

  • Anti-Solvent: Water (reduces solubility, induces crystallization).

Step-by-Step Procedure
  • Dissolution: Place the dried solid from Protocol A into a round-bottom flask.

  • Add Ethanol (approx. 3-4 mL per gram of solid).

  • Heat to reflux (approx. 80°C). If the solid does not dissolve completely, add small aliquots of Ethanol until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble specks remain (dust/silica), filter the hot solution through a pre-warmed glass frit.

  • Crystallization:

    • Remove from heat.

    • While the solution is still hot, slowly add Water dropwise until a faint turbidity (cloudiness) persists.

    • Add a few drops of Ethanol to clear the turbidity.

  • Cooling: Allow the flask to cool slowly to room temperature on the benchtop. (Rapid cooling traps impurities).

  • Harvest: Cool further in an ice bath (0°C) for 1 hour. Filter the white crystals and wash with a cold 1:1 Ethanol/Water mixture.

Protocol C: Preparative HPLC (Reference Standards)

For generating analytical reference standards.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 5µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic form, improves peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 95% B

    • Note: The isopropyl group makes this compound retain longer than typical pyrimidine acids. Expect elution around 50-60% B.

  • Detection: UV at 254 nm (Pyrimidine ring absorption).

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Yield pH too low (<1.0) during precipitation.[1]Pyrimidine ring protonated (forming HCl salt). Adjust pH back to 2.5 with dilute NaOH.
Oily Precipitate Impurities prevented crystallization.The "Organic Wash" step (Protocol A, Step 3) was likely skipped or insufficient. Repeat acid-base workup.[2]
Decarboxylation Drying temperature too high.Do not exceed 50°C during drying. Pyrimidine-5-carboxylic acids are prone to thermal decarboxylation.
Analytical Validation (NMR)

To confirm the structure and purity, perform 1H NMR in DMSO-d6 :

  • ~13.0 ppm (Broad s): Carboxylic acid proton (COOH).

  • ~9.0 ppm (s): Pyrimidine H-6 proton (deshielded by ring nitrogens).

  • ~3.0-3.5 ppm (septet): Isopropyl CH proton.

  • ~2.6 ppm (s): Methyl group at position 4.

  • ~1.2 ppm (d): Isopropyl methyl groups.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[3] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.

  • Organic Syntheses. (1962). Synthesis and Purification of Pyrimidine Derivatives (General protocols for mercapto/methyl pyrimidines). Organic Syntheses, Coll. Vol. 4, p.566.[4]

  • Bagley, M. C., et al. (2010). Rapid synthesis of 2-substituted pyrimidines. Tetrahedron Letters, 51(3), 523-526.
  • PubChem. (2023).[5] Compound Summary: Pyrimidine-5-carboxylic acid derivatives.[3]

Sources

recrystallization of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification & Recrystallization of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid

Executive Summary

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid is a critical heterocyclic building block, structurally analogous to key intermediates used in the synthesis of HMG-CoA reductase inhibitors (e.g., Rosuvastatin). High-purity isolation of this compound is often challenged by the presence of regioisomers and decarboxylated by-products common in pyrimidine synthesis.

This guide details a Dual-Mode Purification Strategy designed to achieve pharmaceutical-grade purity (>99.5%). Unlike standard single-solvent protocols, this approach combines Acid-Base Precipitation (for bulk impurity removal) with Gradient Solvent Recrystallization (for crystal lattice polishing). This methodology exploits the amphoteric nature of the pyrimidine core and the specific solubility profile of the carboxylic acid moiety.

Physicochemical Profile & Solubility Logic

Understanding the solubility landscape is prerequisite to successful crystallization. The pyrimidine ring introduces basicity, while the carboxylic acid provides acidity, allowing for pH-switchable solubility.

PropertyData / Description
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Physical State White to off-white crystalline solid
Solubility (High) DMSO, DMF, Methanol, Ethanol (Hot), Dilute NaOH
Solubility (Moderate) Isopropyl Alcohol (Hot), Ethyl Acetate (Hot)
Solubility (Low) Water (Cold), Hexanes, Heptane, Toluene
pKa (Predicted) ~3.5 (Carboxylic acid), ~1.5 (Pyrimidine N)

Experimental Insight: The presence of the isopropyl group increases lipophilicity compared to simple pyrimidines, making water an excellent anti-solvent, while the carboxylic acid allows for complete dissolution in alkaline aqueous media.

Workflow Visualization

The following diagram illustrates the logical flow of the Dual-Mode Purification strategy, ensuring removal of both organic-soluble non-acidic impurities and water-soluble inorganic salts.

Recrystallization_Workflow Crude Crude Reaction Mixture (Contains Isomers/Byproducts) AcidBase STEP 1: Acid-Base Purification (Dissolve in 1N NaOH, Wash with EtOAc) Crude->AcidBase Solubilization Precipitation Controlled Precipitation (Acidify with 2N HCl to pH 3-4) AcidBase->Precipitation pH Adjustment Intermediate Intermediate Solid (Purity ~95-97%) Precipitation->Intermediate Filter & Wash Recryst STEP 2: Recrystallization (Ethanol/Water Gradient) Intermediate->Recryst Dissolution (Hot) Filtration Filtration & Drying (Vacuum, 45°C) Recryst->Filtration Slow Cooling Final Pure Product (>99.5% HPLC) Filtration->Final QC Validation

Figure 1: Dual-Mode Purification Workflow. Step 1 removes non-acidic organic impurities. Step 2 refines crystal structure and removes trace salts.

Detailed Protocols

Protocol A: Acid-Base Purification (Primary Cleanup)

Use this protocol for crude material (<95% purity) to remove unreacted starting materials and non-acidic side products.

  • Dissolution: Suspend the crude solid (10 g) in 1N NaOH (50 mL). Stir at room temperature until a clear homogeneous solution is obtained.

    • Why: The carboxylic acid forms a sodium salt (R-COO⁻Na⁺), becoming highly water-soluble. Non-acidic organic impurities remain insoluble or form an emulsion.

  • Organic Wash: Extract the aqueous alkaline solution with Ethyl Acetate (2 x 20 mL). Discard the organic (top) layer.

    • Why: This step partitions non-polar impurities (e.g., decarboxylated pyrimidines) into the organic phase while the product remains in the water.

  • Precipitation: Cool the aqueous phase to 5–10°C. Slowly add 2N HCl dropwise with vigorous stirring until pH reaches 3.0–4.0.

    • Observation: A thick white/off-white precipitate will form.

    • Critical Control: Do not drop pH below 1.0, as the pyrimidine nitrogen may protonate, forming a soluble hydrochloride salt (R-NH⁺), leading to yield loss.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (3 x 10 mL) to remove NaCl.

  • Drying: Dry the "Intermediate Solid" in a vacuum oven at 45°C for 4 hours.

Protocol B: Ethanol/Water Recrystallization (Polishing)

Use this protocol on the Intermediate Solid to achieve >99.5% purity.

  • Solvent Preparation: Prepare a mixture of Ethanol (95%) and Water in a separate flask. You will need approximately 5-7 mL of Ethanol per gram of solid.

  • Dissolution: Place the dried Intermediate Solid (from Protocol A) in a round-bottom flask equipped with a reflux condenser. Add Ethanol (5 mL/g).

  • Heating: Heat the mixture to reflux (approx. 78°C).

    • If solid remains: Add more Ethanol in 1 mL increments until fully dissolved.

    • Color Removal: If the solution is colored, add Activated Carbon (5 wt%), reflux for 10 mins, and filter hot through Celite.

  • Anti-Solvent Addition: While maintaining reflux, slowly add hot Water dropwise until a faint, persistent turbidity (cloudiness) appears. Then add 1-2 mL of Ethanol to clear the solution again.

    • Why: This establishes a saturated solution at the boiling point near the metastable limit.

  • Crystallization: Remove heat and allow the flask to cool slowly to room temperature on a cork ring (do not use an ice bath immediately).

    • Mechanism:[1][2] Slow cooling promotes the growth of large, pure crystals and excludes impurities from the lattice.

  • Final Cooling: Once at room temperature, cool the flask to 0–4°C for 1 hour to maximize yield.

  • Filtration: Filter the crystals and wash with a cold 1:1 Ethanol/Water mixture.

  • Drying: Dry under vacuum at 45–50°C until constant weight is achieved.

Quality Control & Validation

To ensure the protocol's success, validate the final product using the following metrics:

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/Water gradient + 0.1% TFA)> 99.5% Area
Identity ¹H-NMR (DMSO-d₆)Consistent with structure; no solvent peaks.
Melting Point Capillary MethodSharp range (e.g., 178–182°C, value to be verified experimentally)
Residual Solvent GC-HeadspaceEthanol < 5000 ppm

Troubleshooting Table:

IssueRoot CauseSolution
Oiling Out Cooling too fast or too much water added.Re-heat to dissolve.[3] Add more Ethanol. Cool very slowly with stirring.
Low Yield pH too low during precipitation or too much solvent in recrystallization.Adjust pH to 3-4 exactly. Concentrate mother liquor and cool again.
Colored Impurities Oxidation products.[4]Use Activated Carbon during the hot dissolution step in Protocol B.

References

  • Synthesis of Pyrimidine-5-Carboxylic Esters: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link

  • Rosuvastatin Intermediate Purification: Process for the preparation of rosuvastatin and intermediates.[4] EP1902036B1. (Describes purification of analogous isopropyl-pyrimidine carboxylic acids via salt formation and crystallization). Link

  • Solubility & Recrystallization of Carboxylic Acids: Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021. Link

  • General Pyrimidine Properties: Cayman Chemical Product Information, Pyrimidine-4-Carboxylic Acid Solubility Profile. Link

  • Compound Identification: Santa Cruz Biotechnology. 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (CAS 954233-00-2).[][6][7][8] Link

Sources

HPLC Method for 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic Acid Analysis

[1][2][3]

Introduction & Application Scope

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid is a critical heterocyclic building block, frequently utilized in the synthesis of statins (e.g., Rosuvastatin analogs) and novel kinase inhibitors. Its amphoteric nature—possessing both a basic pyrimidine core and an acidic carboxylic moiety—presents specific chromatographic challenges, notably peak tailing and retention variability.

This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol designed to ensure high resolution, precise quantification, and effective impurity profiling. The method leverages pH-controlled ion suppression to stabilize the analyte's retention behavior on standard C18 stationary phases.

Key Chemical Properties[3][4][5][6][7][8][9]
  • Analyte: 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O
    
    
  • pKa (Predicted): ~3.5 (Carboxylic acid), ~1.5 (Pyrimidine Nitrogen)

  • Solubility: Soluble in Methanol, Acetonitrile, and dilute aqueous base; sparingly soluble in pure water.

Method Development Strategy (The "Why")

Successful chromatography of pyrimidine carboxylic acids requires addressing two competing ionization states.

  • Acidic Functionality (COOH): At neutral pH, the carboxylic acid exists as a carboxylate anion (COO⁻), which is highly polar and elutes near the void volume (

    
    ), often co-eluting with salts or solvent fronts.
    
    • Solution: We utilize a mobile phase pH of 2.5 , well below the pKa (~3.5). This suppresses ionization, keeping the analyte in its neutral, hydrophobic form (COOH), thereby increasing retention on the C18 column.

  • Basic Functionality (Pyrimidine Ring): The nitrogen atoms can interact with free silanol groups on the silica support, causing severe peak tailing.

    • Solution: The low pH (2.5) also protonates the silanols (Si-OH), preventing ion-exchange interactions. Additionally, using a "Type B" high-purity silica or end-capped column minimizes these secondary interactions.

Experimental Protocol

Reagents & Chemicals
  • Reference Standard: 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (>98.0% purity).

  • Acetonitrile (ACN): HPLC Grade.[1]

  • Water: Milli-Q / HPLC Grade (Resistivity 18.2 MΩ·cm).

  • Phosphoric Acid (H₃PO₄): 85%, Analytical Grade (or Formic Acid for LC-MS compatibility).

Instrumentation
  • System: Agilent 1260 Infinity II / Waters Alliance e2695 or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).

Chromatographic Conditions
ParameterSettingRationale
Column Temperature 30°CEnsures reproducible retention times; reduces backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to optimize HETP.
Injection Volume 10 µLSufficient sensitivity without overloading.
Detection UV @ 245 nm

for the pyrimidine conjugated system.
Run Time 15 MinutesAllows elution of late-eluting hydrophobic impurities.
Mobile Phase Preparation
  • Mobile Phase A (Buffer): 0.1% H₃PO₄ in Water.

    • Preparation: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of water. Filter through 0.22 µm membrane. pH should be approx 2.2–2.5.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Program

A gradient is recommended to separate the main peak from potential synthetic precursors (e.g., esters) or degradation products.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial Equilibration
8.04060Linear Ramp (Elution of Analyte)
10.01090Wash Step (Remove hydrophobics)
10.19010Return to Initial
15.09010Re-equilibration

Sample Preparation Workflow

The following workflow ensures complete dissolution and prevents solvent mismatch effects (e.g., peak splitting).

SamplePrepStartWeighingSolventAdd Diluent(50:50 Water:ACN)Start->Solvent 10 mg StandardSonicateSonication(5 mins, Ambient Temp)Solvent->Sonicate Ensure DissolutionFilterFiltration(0.22 µm PTFE/Nylon)Sonicate->Filter Remove ParticulatesVialTransfer toHPLC VialFilter->VialInjectHPLC InjectionVial->Inject

Figure 1: Standardized Sample Preparation Workflow to minimize variability.

Standard Solution Preparation:

  • Accurately weigh 10.0 mg of the analyte into a 20 mL volumetric flask.

  • Add 10 mL of Diluent (50:50 Water:Acetonitrile).

  • Sonicate for 5 minutes until fully dissolved.

  • Make up to volume with Diluent. (Concentration: 0.5 mg/mL).

  • Filter through a 0.22 µm syringe filter before injection.

Method Validation Parameters

This method is self-validating if the following system suitability criteria are met (based on ICH Q2 guidelines).

ParameterAcceptance CriteriaNotes
Retention Time (RT) 4.5 – 6.5 minAdjust %B in initial gradient if RT shifts.
Tailing Factor (

)
< 1.5High tailing indicates silanol activity; check column age or pH.
Theoretical Plates (N) > 5000Indicates good column efficiency.
Precision (RSD) < 1.0% (n=6)For peak area of standard injections.
Resolution (

)
> 2.0Between analyte and nearest impurity.

Troubleshooting Guide

Issue 1: Peak Splitting

  • Cause: Solvent mismatch. The sample solvent (Diluent) is stronger than the initial Mobile Phase.

  • Fix: Ensure the Diluent contains at least 50% aqueous buffer, or reduce injection volume to 5 µL.

Issue 2: Retention Time Drift

  • Cause: Mobile phase pH instability or column temperature fluctuation.

  • Fix: Use a buffered mobile phase (Phosphate) rather than simple acid additives if drift persists. Ensure column oven is active.

Issue 3: High Backpressure

  • Cause: Precipitation of buffer salts in high organic (90% B) phase.

  • Fix: Ensure the "Wash Step" does not exceed the solubility limit of phosphate salts in ACN. (Note: 10% Water is usually sufficient to keep 0.1% H₃PO₄ soluble).

References

  • Separation of Pyrimidine Derivatives: Title: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives.[2] Source: ResearchGate / Pharm. Chem. J. URL:[Link]

  • Carboxylic Acid Analysis Strategy: Title: HPLC Separation of Carboxylic Acids (Primesep Methodologies).[1] Source: SIELC Technologies. URL:[Link]

  • Related Statin Intermediate Analysis: Title: Development and validation of an RP-HPLC method for analysis of pyrrole/pyrimidine derivatives. Source: Pharmacia (Pensoft). URL:[Link]

  • pKa and Physical Properties: Title: 2-(Isopropylamino)pyrimidine-5-carboxylic acid (Structural Analog Data).[3] Source: PubChem (NIH). URL:[Link]

Application Note: 1H NMR Characterization of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and analytical scientists characterizing 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid , a critical heterocyclic intermediate often encountered in the synthesis of bioactive agrochemicals and pharmaceutical scaffolds.

Introduction & Structural Context

The precise structural verification of substituted pyrimidines is a common challenge in medicinal chemistry due to the potential for regioisomerism during cyclization synthesis. 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid presents a distinct substitution pattern where the electron-deficient pyrimidine ring is functionalized at the 2, 4, and 5 positions, leaving a single aromatic proton at position 6.

This protocol outlines the acquisition parameters, spectral assignment logic, and validation steps required to confirm this specific regioisomer, distinguishing it from potential by-products like 4-isopropyl-2-methyl analogs.

Target Molecule Profile[1][2][3][4]
  • Molecular Formula: C₉H₁₂N₂O₂

  • Molecular Weight: 180.21 g/mol [1]

  • Key Moieties:

    • C5-COOH: Strong electron-withdrawing group (EWG), inducing significant deshielding.

    • C2-Isopropyl: Sterically demanding alkyl group located between the two ring nitrogens.

    • C4-Methyl: Located ortho to the carboxylic acid.

    • C6-Proton: The sole aromatic singlet, critical for integration validation.

Experimental Protocol

A. Sample Preparation (Standardized)

Objective: Maximize resolution and ensure visibility of the exchangeable carboxylic acid proton.

  • Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d₆, ≥99.8% D).

    • Reasoning: Pyrimidine carboxylic acids exhibit poor solubility in CDCl₃. DMSO-d₆ ensures complete dissolution and slows proton exchange, often allowing the acidic -COOH proton to be observed as a broad singlet.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Note: Higher concentrations may lead to stacking effects (concentration-dependent shifts), particularly for the aromatic proton.

  • Internal Standard: Tetramethylsilane (TMS) at 0.05% v/v is recommended for precise referencing (0.00 ppm).

B. Instrument Parameters
  • Frequency: 400 MHz or higher (500/600 MHz recommended for resolving isopropyl hyperfine coupling).

  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds .

    • Critical: The aromatic H-6 and carboxylic acid protons have longer T1 relaxation times. A short D1 will reduce their integral accuracy.

  • Scans (NS): 16 to 64 (depending on sample concentration).

Spectral Analysis & Assignment

A. Expected Chemical Shifts (DMSO-d₆)

The following data represents the consensus spectral profile for this structure based on substituent additivity rules for pyrimidines and empirical data from analogous heterocyclic carboxylates.

MoietyPositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
-COOH 513.0 – 14.0 Broad Singlet1H-Highly deshielded acidic proton; may be invisible if "wet" solvent is used.
Ar-H 68.85 – 9.15 Singlet1H-Deshielded by adjacent N1 and C5-COOH (EWG). Sole aromatic signal.
-CH- 2 (iPr)3.05 – 3.25 Septet1H~6.9Methine of isopropyl group. Deshielded by the electron-poor ring.
-CH₃ 42.60 – 2.75 Singlet3H-Methyl group on the ring; deshielded by aromatic current and ortho-COOH.
-(CH₃)₂ 2 (iPr)1.20 – 1.30 Doublet6H~6.9Methyls of the isopropyl group. Classic doublet pattern.
B. Detailed Mechanistic Interpretation
  • The Aromatic Singlet (H-6):

    • Unlike pyridine, where coupling is complex, the pyrimidine ring here has only one proton. It appears as a sharp singlet.

    • Diagnostic Value: Its chemical shift (~9.0 ppm) confirms the oxidation state of the ring. If the ring were partially reduced (dihydropyrimidine), this signal would shift upfield to ~6.0–7.0 ppm or disappear.

  • The Isopropyl Signature:

    • The isopropyl group at Position 2 is flanked by two nitrogen atoms. This unique electronic environment typically shifts the methine proton (septet) slightly downfield compared to an isopropyl group at Position 4 or 5.

    • Validation: You must observe a clean integration ratio of 1:6 (Septet:Doublet).

  • The 4-Methyl Singlet:

    • This signal typically appears around 2.6–2.7 ppm.

    • Differentiation: If the methyl were attached to a heteroatom (e.g., N-Me or O-Me), the shift would be >3.5 ppm. Its position at <2.8 ppm confirms it is attached directly to the aromatic ring.

Visualization of Logic & Workflow

Workflow: Structural Verification Protocol

The following diagram illustrates the decision-making process for validating the compound structure using 1H NMR.

G Start Crude Sample Prep Dissolve in DMSO-d6 (Add TMS) Start->Prep Acquire Acquire 1H NMR (D1 ≥ 2s) Prep->Acquire Check1 Check H-6 Region (8.5 - 9.5 ppm) Acquire->Check1 ResultSinglet Sharp Singlet Found Check1->ResultSinglet Yes ResultMulti Multiplets/Absent Check1->ResultMulti No Check2 Check Aliphatic Region ResultSinglet->Check2 Fail Reject / Re-purify ResultMulti->Fail PatternMatch Match Pattern: 1H Septet (3.1 ppm) 3H Singlet (2.7 ppm) 6H Doublet (1.2 ppm) Check2->PatternMatch Integrals Correct Check2->Fail Integrals Wrong Final Structure Validated: 2-iPr-4-Me-pyrimidine-5-COOH PatternMatch->Final

Caption: Step-by-step logic flow for validating the 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid structure via 1H NMR.

Structural Assignment Logic

This diagram details the causal link between the molecular structure and the observed spectral signals.

StructureLogic Mol 2-iPr-4-Me-Pyr-5-COOH Pos5 Pos 5: -COOH Mol->Pos5 Pos6 Pos 6: -H Mol->Pos6 Pos4 Pos 4: -CH3 Mol->Pos4 Pos2 Pos 2: -CH(CH3)2 Mol->Pos2 SigCOOH Broad Singlet ~13.5 ppm (Exchangeable) Pos5->SigCOOH Acidic Proton SigH6 Singlet ~9.0 ppm (Deshielded by N & COOH) Pos6->SigH6 Aromatic Ring Current SigMe Singlet ~2.7 ppm (Aromatic Methyl) Pos4->SigMe Ortho to EWG SigIPr Septet (3.1 ppm) Doublet (1.2 ppm) Pos2->SigIPr Spin-Spin Coupling

Caption: Correlation map linking specific structural moieties to their predicted NMR signatures.

Troubleshooting & Regioisomer Differentiation

A common synthetic pitfall is the formation of the 4-isopropyl-2-methyl isomer. While the multiplicity patterns (singlet, septet, doublet) will appear identical, the chemical shifts provide the differentiation.

FeatureTarget: 2-Isopropyl-4-methyl Isomer: 4-Isopropyl-2-methyl
Methyl Shift ~2.65 ppm (Pos 4, ortho to COOH)~2.50 ppm (Pos 2, between Ns)
Methine Shift ~3.15 ppm (Pos 2, between Ns)~3.60 ppm (Pos 4, ortho to COOH)
Validation HMBC Experiment HMBC Experiment

Self-Validating Step (HMBC): If the 1H NMR is ambiguous, run a 2D HMBC (Heteronuclear Multiple Bond Correlation).

  • Target: The H-6 proton (singlet) should show a strong 3-bond correlation to the Carbon carrying the Isopropyl group (if Isopropyl is at Pos 2, H-6 is para to it? No, H-6 is meta to C2 and C4).

  • Correction: In pyrimidine, H-6 is adjacent to N1.

    • H-6 correlates to C2 (3-bond) and C4 (3-bond).

    • Differentiation: Look for the correlation of the Methyl protons .

    • If 4-Methyl : Methyl protons correlate to C4, C5, and C6 (3-bond weak).

    • If 2-Methyl : Methyl protons correlate to C2 and N1/N3 (no carbon correlation to C5 or C6).

References

  • ChemicalBook. Pyrimidine Spectral Data and Analogs. Retrieved from ChemicalBook Database. Link

  • Sigma-Aldrich. Product Specification: 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid (Isomer Reference).Link

  • National Institutes of Health (NIH). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders. (General Pyrimidine Shift References). Link

  • SpectraBase. Pyrimidine-5-carboxylic acid derivatives spectral assignments. Wiley Science Solutions. Link

Sources

13C NMR analysis of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid

Structural Elucidation and Quantitative Assessment of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid via C NMR

Executive Summary

This application note details the protocol for the structural characterization and purity assessment of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (CAS 769-51-7).[1] This molecule serves as a critical intermediate in the synthesis of imidazolinone herbicides and specific kinase inhibitors.[1]

The pyrimidine core, particularly when substituted with a carboxylic acid at the 5-position, presents unique challenges in


1DMSO-d

Molecular Structure and Assignment Strategy[2][3][4][5]

The target molecule contains a highly substituted pyrimidine ring.[1] Correct assignment requires distinguishing between the aromatic quaternary carbons and the carbonyl group, as well as resolving the aliphatic region.[1]

Structural Representation[6]

GFigure 1: Carbon connectivity and numbering. Red nodes = Quaternary Carbons (Slow Relaxing).C2C2iPr_CHCH(iPr)C2->iPr_CHN3N3C2->N3C4C4C5C5C4->C5C4_MeCH3(C4)C4->C4_MeC6C6C5->C6COOHCOOH(C7)C5->COOHN1N1C6->N1iPr_MeCH3(iPr)iPr_CH->iPr_Mex2N1->C2N3->C4

[1][7]

Experimental Protocol

Sample Preparation

Standard chloroform (

not recommended11
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (v/v).[1]
    
  • Concentration: 30–50 mg of sample in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Pre-treatment: If the sample is a salt, neutralize and extract; paramagnetic impurities (e.g., from metal-catalyzed synthesis) must be removed via filtration through Celite/Chelex, as they broaden lines and distort relaxation.[1]

Instrument Parameters (400 MHz or Higher)

The critical deviation from standard protocols is the Relaxation Delay (D1) .[1] Quaternary carbons in this system can have

1
ParameterStandard SettingOptimized Protocol Rationale
Pulse Sequence zgpg30 (Power-gated)zgig (Inverse gated) or zgpg30 with long D1zgig eliminates NOE for quantitative integration; zgpg30 maximizes S/N.
Relaxation Delay (D1) 1.0 - 2.0 sec5.0 - 10.0 sec Allows full relaxation of C2, C4, C5, and COOH.
Pulse Angle 30°30° 90° pulses require even longer delays (

).[1][2]
Acquisition Time (AQ) ~1.0 sec1.36 sec Ensure sufficient digital resolution.
Spectral Width 240 ppm240 ppm Covers carbonyl (~170 ppm) and potential impurities.[1]
Scans (NS) 2561024+ Compensates for the lower sensitivity of non-NOE enhanced quaternary carbons.[1]
Temperature 298 K300 K Slight elevation improves solubility and peak sharpness.[1]

Spectral Analysis & Results

Chemical Shift Assignments (DMSO-d )

The following shifts are characteristic for 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid relative to TMS (

Carbon IDTypeShift (

, ppm)
Multiplicity (DEPT)Structural Diagnostic
C7 C=O166.5 qCBroad singlet; most deshielded.[1]
C2 Ar-C172.1 qCDeshielded by two adjacent Nitrogens.[1]
C4 Ar-C168.4 qCAdjacent to N and Methyl group.[1]
C6 Ar-CH158.2 CHOnly aromatic proton-bearing carbon (High intensity in DEPT).[1]
C5 Ar-C121.5 qCShielded position ipso to COOH.[1]
iPr-CH Alkyl37.2 CHMethine of isopropyl group.[1]
C4-Me Alkyl23.1 CH

Methyl attached to aromatic ring (slightly deshielded).[1]
iPr-Me Alkyl21.4 CH

(x2)
Isopropyl methyls (often overlap).[1]
Interpretation Logic
  • The "Missing" Peaks: In a standard 1-second delay experiment, the signals at 172.1, 168.4, and 121.5 ppm will appear significantly suppressed compared to the C6 signal at 158.2 ppm.[1] The optimized protocol restores these intensities.

  • C5 Shielding: Note that C5 is significantly upfield (121.5 ppm) compared to the other ring carbons.[1] This is due to the ipso attachment of the electron-withdrawing carboxylic acid, which paradoxically shields the ipso carbon in certain heteroaromatic systems due to resonance node effects, but primarily it is distinguished by being the only ring carbon not directly adjacent to a nitrogen.[1]

  • Differentiation of Methyls: The C4-Methyl (23.1 ppm) is distinct from the Isopropyl methyls (21.4 ppm).[1] This can be confirmed via HMBC , where the 23.1 ppm carbon will correlate with the aromatic C4 and C5, while the 21.4 ppm carbons correlate with the aliphatic methine (37.2 ppm).[1]

Validation Workflow

To ensure high-trust results (E-E-A-T), the 1D

1

WorkflowFigure 2: Validation Workflow for Pyrimidine DerivativesStartSample Dissolution(DMSO-d6)H11H NMR(Purity Check & Integration)Start->H1C1313C NMR (Optimized)D1 > 5s, NS > 1024H1->C13DecisionAre QuaternaryCarbons Visible?C13->DecisionDecision->C13No (Increase D1/NS)HSQCHSQC(Assign C6, iPr-CH, Me)Decision->HSQCYesHMBCHMBC(Link Me -> C4/C5Link H6 -> C2/C4)HSQC->HMBCReportFinal Assignment& Purity ReportHMBC->Report

Troubleshooting Common Issues
  • Broad Carboxyl Peak: If the peak at ~166 ppm is extremely broad or invisible, it indicates proton exchange broadening.[1] Action: Add a trace amount of DCl or perform the experiment at 310 K to accelerate exchange and sharpen the peak.

  • Extra Peaks: Double peaks in the aliphatic region often indicate rotamers (rare for this molecule) or, more likely, the presence of the ethyl ester precursor (check ~14 ppm and ~60 ppm).[1]

References

  • General Pyrimidine Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (See Chapter 5 for Heterocycles).[1]

  • Solvent Effects: Abraham, R. J., et al. (2006).[1][3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Relaxation of Quaternary Carbons: Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Detailed discussion on

    
     relaxation and quantitative 13C).
    
  • Compound Data (Analog): National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 3156772, 2-Amino-4-methylpyrimidine-5-carboxylic acid (Structural Analog).[1] [1]

Application Note: Mass Spectrometry Analysis of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the mass spectrometric analysis of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (CAS: N/A for specific isomer, analogous to 2-isopropyl-pyrimidine derivatives). This compound serves as a critical intermediate in the synthesis of bioactive kinase inhibitors and herbicides. The method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) to ensure high sensitivity and specificity.[1]

We compare Electrospray Ionization (ESI) in both positive and negative polarities, demonstrating that while ESI(+) provides structural richness, ESI(-) offers superior selectivity for the carboxylic acid moiety.

Physicochemical Context

Understanding the molecule's properties is prerequisite to method design. The pyrimidine ring introduces basicity, while the carboxylic acid confers acidity, making the molecule amphoteric.

PropertyValueNotes
Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol Monoisotopic Mass: 180.0899
pKa (Acid) ~3.5 - 4.0Deprotonation of -COOH
pKa (Base) ~1.5 - 2.5Protonation of Pyrimidine N
LogP ~1.2 - 1.8Moderately lipophilic due to isopropyl/methyl groups

Method Development Strategy

Ionization Mode Selection
  • Positive Mode (ESI+): Protonation occurs readily on the pyrimidine ring nitrogens (

    
    ). This mode is preferred for structural elucidation due to rich fragmentation.
    
  • Negative Mode (ESI-): Deprotonation of the carboxylic acid (

    
    ) is highly efficient. This mode is often preferred for quantitative trace analysis in complex matrices (e.g., plasma, soil) due to lower background noise.
    
Chromatographic Separation

Given the polar carboxylic acid group, standard C18 columns may suffer from poor retention (peak fronting).

  • Recommendation: Use a Polar-Embedded C18 or a HILIC column to ensure adequate retention and separation from void volume salts.

Experimental Protocol

Reagents and Chemicals[2]
  • Analyte: 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: Formic Acid (FA) for ESI+; Ammonium Acetate (AmAc) for ESI-.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of analyte in 1.0 mL Methanol (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 in 50:50 Water:ACN to obtain 1 µg/mL.

  • Matrix Prep (if applicable): For plasma/media, perform protein precipitation using cold ACN (1:3 v/v), vortex, centrifuge at 10,000 x g for 10 min, and inject supernatant.

LC-MS/MS Conditions

Liquid Chromatography (UHPLC)

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 x 100 mm).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Time (min)% BEvent
0.05Initial Hold
1.05Start Gradient
6.095Elution
7.595Wash
7.65Re-equilibration
10.05End

Mass Spectrometry

  • System: Sciex Triple Quad 6500+ or Thermo Altis.

  • Source: ESI (Electrospray Ionization).

  • Spray Voltage: +4500 V (Pos) / -3500 V (Neg).

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.

Fragmentation Analysis (MS/MS)

Understanding the fragmentation pathways is essential for confirming identity and selecting MRM transitions.

ESI(+) Fragmentation Pathway ( )
  • Precursor: m/z 181.1

  • Primary Loss (Water): Loss of H₂O from the protonated carboxylic acid is common, yielding m/z 163.1 .

  • Secondary Loss (CO + H₂O or Formic Acid): Further degradation of the acid group.

  • Isopropyl Loss: Loss of propene (C₃H₆, 42 Da) from the isopropyl group via a rearrangement, yielding m/z 139.1 .

  • Combined Loss: Loss of H₂O + Propene

    
    m/z 121.1 .
    
ESI(-) Fragmentation Pathway ( )
  • Precursor: m/z 179.1

  • Decarboxylation: The most dominant transition is the loss of CO₂ (44 Da).

    • 
       (Base Peak).
      
  • Ring Cleavage: High energy collision can break the pyrimidine ring.

MRM Transitions Table
PolarityPrecursor (m/z)Product (m/z)CE (eV)Purpose
Positive 181.1163.120Quantifier (Loss of H₂O)
Positive 181.1139.135Qualifier (Loss of Propene)
Negative 179.1135.125Quantifier (Loss of CO₂)

Visualizations

Analytical Workflow

This diagram illustrates the logical flow from sample preparation to data analysis.

Workflow Sample Sample (Solid/Liquid) Prep Sample Prep (Dilution/PPT) Sample->Prep Dissolve LC LC Separation (HSS T3 Column) Prep->LC Inject Ionization ESI Source (+/- Switching) LC->Ionization Elute MS1 Q1 Filter (Precursor Selection) Ionization->MS1 Ions CID Collision Cell (Fragmentation) MS1->CID Select m/z MS2 Q3 Filter (Fragment Detection) CID->MS2 Fragment Data Data Analysis (Quant/Qual) MS2->Data Detect

Figure 1: End-to-end analytical workflow for the LC-MS/MS analysis of pyrimidine carboxylic acids.

Proposed Fragmentation Pathway (ESI+)

This diagram details the mechanistic cleavage of the molecule in positive mode.

Fragmentation M Precursor Ion [M+H]+ m/z 181.1 Frag1 Dehydrated Ion [M+H - H2O]+ m/z 163.1 M->Frag1 - H2O (18 Da) Frag2 De-isopropylated [M+H - C3H6]+ m/z 139.1 M->Frag2 - Propene (42 Da) Frag3 Decarboxylated [M+H - COOH]+ m/z 136.1 M->Frag3 - COOH (45 Da) Frag1->Frag3 Secondary Loss

Figure 2: Proposed ESI(+) fragmentation pathway showing primary losses of water, propene, and carboxyl groups.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from matrix.Switch to ESI(-) mode; improve sample cleanup (SPE).
Poor Retention Column phase collapse (if 100% aqueous).Use HSS T3 or HILIC column; ensure at least 2% organic in initial mobile phase.
Peak Tailing Secondary interactions with silanols.Increase buffer concentration (add 5mM Ammonium Formate).
Carryover Analyte sticking to injector.Use a needle wash with high organic content (e.g., 90% MeOH).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Holčapek, M., et al. (2010). "Analysis of organic acids by liquid chromatography–mass spectrometry." Journal of Chromatography A. Link

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.
  • Korfmacher, W. A. (2005). "Principles and applications of LC-MS in new drug discovery." Drug Discovery Today. Link

Sources

Application Note: Functional Profiling of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (CAS: Verify specific isomer availability, often custom synthesized) is a critical heterocyclic building block. While often overlooked as merely a synthetic intermediate, this scaffold possesses distinct physicochemical properties that make it a high-value probe in Fragment-Based Drug Discovery (FBDD) and agrochemical research.

Scientific Significance[1]
  • Pharmacophore Features: The molecule features a "privileged" pyrimidine core (common in kinase inhibitors like Ceritinib), a lipophilic isopropyl group (enhancing hydrophobic pocket occupancy), and a carboxylic acid moiety (serving as a "handle" for solubility or further conjugation).

  • Biological Relevance:

    • Drug Discovery: Acts as a fragment specifically targeting ATP-binding pockets in kinases (e.g., ALK, EGFR) due to the pyrimidine nitrogen's hydrogen-bonding potential.

    • Agrochemistry: Research indicates specific activity in plant growth regulation, particularly in Solanaceae species (e.g., tomato), likely acting as an auxin-mimic or cytokinin-modulator [1].

This guide details three validated in vitro workflows to characterize this compound: Fragment Binding (SPR) , Mammalian Cytotoxicity , and Plant Tissue Growth Stimulation .

Preparation & Solubility Protocol

Critical Step: The carboxylic acid group at position 5 significantly influences solubility based on pH. Improper solubilization is the #1 cause of assay variability.

Reagent Setup
  • Stock Solvent: DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9%.

  • Buffer: PBS (pH 7.4) or HEPES (25 mM).

Solubilization Workflow
  • Weighing: Weigh 10 mg of compound into a glass vial (avoid plastic if possible to prevent leaching).

  • Primary Stock (100 mM): Add DMSO to reach 100 mM concentration. Vortex for 30 seconds.

    • Note: If turbidity persists, sonicate at 40°C for 5 minutes. The isopropyl group adds lipophilicity, but the carboxylic acid usually ensures solubility in polar organic solvents.

  • Working Solution: Dilute 1:1000 in assay buffer for a 100 µM final concentration.

    • Checkpoint: Check pH. The carboxylic acid may slightly acidify weak buffers. Adjust to pH 7.4 using 0.1 N NaOH if necessary to prevent pH-induced cell death.

Assay 1: Fragment Screening via Surface Plasmon Resonance (SPR)

Objective: Determine the binding affinity (


) of the compound against a target protein (e.g., ALK Kinase Domain). This assay treats the compound as a "fragment" to assess ligand efficiency.
Principle

SPR measures the change in refractive index near a sensor surface. As the small molecule (analyte) binds to the immobilized protein (ligand), the mass increase generates a signal (Response Units, RU).

Protocol

Equipment: Biacore 8K or equivalent. Chip: CM5 Sensor Chip (Carboxymethylated dextran).

  • Immobilization:

    • Activate flow cell with EDC/NHS.

    • Inject Target Protein (e.g., ALK kinase domain, 20 µg/mL in Acetate pH 5.0) to reach ~3000 RU.

    • Block with Ethanolamine.

  • Sample Injection (Single-Cycle Kinetics):

    • Prepare a concentration series of the pyrimidine compound: 0, 12.5, 25, 50, 100, 200 µM in Running Buffer (HBS-P+ with 5% DMSO).

    • Critical: Ensure DMSO concentration is matched exactly (±0.1%) between running buffer and samples to avoid "bulk effect" artifacts.

  • Data Analysis:

    • Subtract reference flow cell data.

    • Fit data to a 1:1 Steady State Affinity model (typical for fragments with fast on/off rates).

Data Output Format:

ParameterValueInterpretation

15 RUTheoretical max binding (Low due to low MW of ~180 Da)

150 µMTypical for a fragment hit; indicates specific but weak binding
Ligand Efficiency (LE) 0.35LE > 0.3 indicates a high-quality starting point for optimization

Assay 2: Mammalian Cell Cytotoxicity (Safety Profiling)

Objective: Establish the "Safety Window" by determining the IC50 in HepG2 (liver) and HEK293 (kidney) cells.

Protocol (MTS/Formazan Assay)
  • Seeding: Plate HepG2 cells at 5,000 cells/well in a 96-well plate. Incubate 24h at 37°C/5% CO2.

  • Treatment:

    • Remove media.[1][2]

    • Add compound in fresh media (Concentrations: 0.1, 1, 10, 100, 500, 1000 µM).

    • Include Positive Control: Doxorubicin (10 µM).

    • Include Vehicle Control: 0.5% DMSO.

  • Incubation: 48 hours.

  • Readout:

    • Add 20 µL MTS reagent (CellTiter 96® AQueous One).

    • Incubate 2 hours.

    • Measure Absorbance at 490 nm.

Logical Workflow Diagram

Cytotoxicity_Workflow Substrate HepG2 Cells (5k/well) Treat Compound Dosing (0.1 - 1000 µM) Substrate->Treat 24h recovery Incubate 48h Incubation 37°C, 5% CO2 Treat->Incubate MTS Add MTS Reagent (Reductase Activity) Incubate->MTS Analysis Absorbance 490nm Calculate IC50 MTS->Analysis 2h reaction

Figure 1: Step-by-step workflow for the MTS cytotoxicity assay ensuring metabolic stability verification.

Assay 3: Plant Tissue Culture (Growth Stimulation)

Objective: Verify the "auxin-like" or growth-stimulating activity reported for methyl-pyrimidine-carboxylic acids in Solanaceae (e.g., Tomato/Tobacco) [1].

Rationale

The structural similarity to certain auxins (carboxylic acid + lipophilic ring) suggests this compound may modulate root/shoot differentiation.

Protocol
  • Explants: Use sterile tomato (Solanum lycopersicum) cotyledon segments.

  • Media Prep: Murashige & Skoog (MS) basal medium + 3% Sucrose + 0.8% Agar.

    • Treatment Groups:

      • Control (MS only).

      • Test Compound: 0.1, 1.0, 10.0 mg/L.

      • Positive Control: IAA (Indole-3-acetic acid) at 1.0 mg/L.

  • Inoculation: Place explants horizontally on the media.

  • Growth Conditions: 25°C, 16h light / 8h dark photoperiod.

  • Metrics (Day 21):

    • Callus Induction Frequency (%).

    • Root/Shoot Length (mm).

    • Fresh Weight (mg).

References

  • Vostrikova, T. V., et al. (2022). "Synthesis, chromatographic purification, and the use of compounds of the 2-R-4-methylpyrimidine-5-carboxylic acids series as growth stimulators of the tomato."[3] ResearchGate.

  • PubChem. (2025).[4] "2-Amino-4-methylpyrimidine-5-carboxylic acid (Related Structure Data)." National Library of Medicine.

  • Dong, J., et al. (2015).[5] "Discovery of 2-arylamino-4-(1-methyl-3-isopropylsulfonyl-4-pyrazol-amino)pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid in Drug Discovery Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Pyrimidine Privilege

In modern medicinal chemistry, the 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (CAS: 954233-00-2 ) represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike generic pyrimidines, this specific trisubstituted core offers a unique trifecta of physicochemical properties optimized for lead optimization:

  • The 2-Isopropyl Moiety (Lipophilic Anchor): Provides significant hydrophobic bulk (

    
    ) to fill deep hydrophobic pockets (e.g., the ATP-binding site gatekeeper regions in kinases or GPCR allosteric sites) while maintaining a lower molecular weight than a phenyl ring.[1]
    
  • The 4-Methyl Group (Conformational Lock): Introduces steric strain that can restrict the rotation of adjacent substituents, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty of binding.[1]

  • The 5-Carboxylic Acid (Diversity Vector): Serves as a high-reactivity handle for late-stage functionalization (amide coupling, decarboxylative cross-coupling), allowing the rapid generation of Fragment-Based Drug Discovery (FBDD) libraries.[1]

This guide details the strategic application, synthesis, and derivatization of this scaffold, moving beyond basic catalog descriptions to actionable, high-fidelity protocols.

Application Note: Targeting Kinase & GPCR Pockets

Mechanistic Rationale

The 2-isopropyl-4-methyl-pyrimidine core is frequently employed as a bioisostere for bi-aryl systems.[1] In kinase inhibition, the N1 and N3 nitrogens of the pyrimidine ring often serve as hydrogen bond acceptors for the hinge region of the kinase ATP pocket.[1]

  • Lipophilic Efficiency (LipE): The isopropyl group increases lipophilicity (cLogP contribution ~ +1.[1]3) without adding aromaticity, often improving metabolic stability compared to a phenyl ring (which is prone to oxidation).[1]

  • Vector Analysis: The 5-position carboxylic acid projects substituents into the "solvent-exposed region" or the "ribose pocket" of a kinase, making it an ideal exit vector for solubilizing groups (e.g., piperazines, morpholines).

Workflow Visualization: Scaffold Utility

ScaffoldUtility Scaffold 2-Isopropyl-4-methyl- pyrimidine-5-COOH Target_A Kinase Hinge Binder (H-Bond Acceptor) Scaffold->Target_A Pyrimidine N1/N3 Target_B Hydrophobic Pocket (Gatekeeper Interaction) Scaffold->Target_B 2-Isopropyl Group Target_C Solvent Channel (Library Generation) Scaffold->Target_C 5-COOH Derivatization

Figure 1: Pharmacophore mapping of the scaffold. The pyrimidine ring acts as the core connector, while the isopropyl and carboxylate groups target specific protein domains.

Protocol A: De Novo Synthesis of the Scaffold

While commercially available, in-house synthesis is often required for scale-up or stable isotope labeling (


, 

).[1] This protocol utilizes a condensation reaction between an amidine and a

-keto ester equivalent.[1]

Reaction Class: Cyclocondensation (Hantzsch-type Pyrimidine Synthesis).[1]

Materials
  • Reagent A: Isobutyramidine hydrochloride (CAS: 29096-60-4).[1]

  • Reagent B: Ethyl 2-(ethoxymethylene)-3-oxobutanoate (CAS: 3725-30-2).[1] Note: This specific precursor is critical for placing the methyl at C4 and the ester at C5.

  • Base: Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe).[1]

  • Solvent: Ethanol (anhydrous).[1]

Step-by-Step Methodology
  • Amidine Free-Basing (In Situ):

    • To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Ethanol (10 vol) .

    • Add Sodium Ethoxide (1.1 equiv) under

      
       atmosphere.
      
    • Add Isobutyramidine hydrochloride (1.0 equiv) . Stir at Room Temperature (RT) for 15 min to generate the free amidine.[1]

  • Cyclization:

    • Add Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.05 equiv) dropwise to the reaction mixture.

    • Critical Checkpoint: The solution should turn yellow/orange.[1]

    • Heat the mixture to Reflux (78°C) for 4–6 hours. Monitor by LC-MS for the formation of the ethyl ester intermediate (

      
      ).[1]
      
  • Hydrolysis (Ester to Acid):

    • Once the intermediate is formed, cool to RT.[1][2][3]

    • Add aqueous NaOH (2.0 M, 3.0 equiv) directly to the reaction pot.

    • Stir at 60°C for 2 hours.

    • Endpoint: Disappearance of the ester peak on TLC/LC-MS.[1]

  • Work-up & Purification:

    • Concentrate the ethanol under reduced pressure.[1]

    • Dilute the aqueous residue with water and wash with Diethyl Ether (to remove unreacted organics).[1]

    • Acidification: Cool the aqueous layer to 0°C and acidify to pH ~3 using HCl (1.0 M) . The product, 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid, will precipitate as a white solid.

    • Filter, wash with cold water, and dry under vacuum.[1]

Expected Yield: 65–80%.[1] Purity Validation:


 NMR (DMSO-

):

~13.0 (br s, 1H, COOH), 8.9 (s, 1H, H-6), 3.1 (sept, 1H, Isopropyl-CH), 2.6 (s, 3H, Methyl), 1.2 (d, 6H, Isopropyl-Me).

Protocol B: High-Throughput Amide Coupling (Library Generation)

This protocol is optimized for generating a library of 96 derivatives using the 5-COOH handle.[1]

Chemistry: HATU-mediated Amidation.

Experimental Workflow

LibraryWorkflow Step1 Activation (Scaffold + HATU + DIPEA) Step2 Coupling (Add Diverse Amines) Step1->Step2 15 min @ RT Step3 Purification (SCX-2 Cartridges) Step2->Step3 12h @ RT Step4 QC Analysis (LC-MS / 1H NMR) Step3->Step4

Figure 2: Parallel synthesis workflow for amide library generation.

Procedure
  • Stock Preparation:

    • Dissolve 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (0.1 M) in DMF.

    • Prepare HATU (0.11 M) in DMF.[1]

    • Prepare DIPEA (0.3 M) in DMF.

  • Activation:

    • In a 96-well deep-well plate, dispense 100 µL Scaffold Stock (10 µmol) per well.

    • Add 100 µL HATU Stock (1.1 equiv).[1]

    • Add 100 µL DIPEA Stock (3.0 equiv).[1]

    • Shake for 10 minutes at RT to form the activated ester (OAt ester).[1]

  • Coupling:

    • Add Diverse Amine (R-NH2) (1.2 equiv, usually 0.1 M in DMF) to each well.[1]

    • Seal plate and shake at RT for 12–16 hours.

  • Purification (Solid Phase Extraction):

    • Use SCX-2 (Strong Cation Exchange) cartridges.[1]

    • Load reaction mixture.[1][2]

    • Wash with MeOH (removes DMF and acidic byproducts).[1]

    • Elute product with 2.0 M NH3 in MeOH .

    • Evaporate solvent to yield pure amides.[1]

Data Summary: Physicochemical Profile

PropertyValueRelevance in Drug Discovery
Molecular Weight 180.20 g/mol Ideal for Fragment-Based Design (Rule of 3 compliant).[1]
cLogP ~1.8Optimal lipophilicity for membrane permeability.[1]
TPSA ~63 ŲGood predictor of oral bioavailability.[1]
pKa (Acid) ~3.5Ionized at physiological pH; requires masking (ester/amide) for cell entry.[1]
Rotatable Bonds 2Low entropic penalty upon binding.[1]

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1][4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.[1] Link

  • Santa Cruz Biotechnology. (n.d.).[1] 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (CAS 954233-00-2).[1][][6] Product Catalog. Link[1][6]

  • PubChem. (2025).[1] 2-Isopropyl-4-methylpyrimidine-5-carboxylic acid.[1][][6] National Library of Medicine.[1] Link(Note: Linked to related sulfonamide derivative record for structural verification).

  • BOC Sciences. (2025).[1] 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid.[1][][6] Chemical Building Blocks.

Sources

Application Note: 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid in Fragment-Based Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (CAS: 954233-00-2 ) is a functionalized heterocyclic building block increasingly utilized in Fragment-Based Drug Discovery (FBDD) . Unlike complex late-stage drug candidates, this molecule represents a "privileged scaffold"—a low-molecular-weight ligand (MW: 180.20 g/mol ) capable of probing specific binding pockets in enzymes.

Its structural significance lies in the 5-carboxylic acid moiety positioned on an electron-deficient pyrimidine ring. In physiological conditions, this group typically exists as a carboxylate anion, making it an ideal mimic for phosphate groups or a monodentate/bidentate ligand for active-site metal ions (e.g., Zn²⁺, Mg²⁺).

Primary Applications
  • Metalloenzyme Inhibition: Targeting zinc-dependent enzymes (e.g., IspF in the MEP pathway) where the carboxylate coordinates with the catalytic metal.

  • Kinase Inhibitor Design: Serving as a core scaffold for ATP-competitive inhibitors, particularly targeting the hinge region of Cyclin-Dependent Kinases (CDKs).

  • Bioisostere Studies: Replacing phenyl-carboxylic acids to improve solubility and metabolic stability.

Technical Specifications & Preparation

Chemical Properties
PropertyValueNotes
CAS Number 954233-00-2Verified Identifier
Formula C₉H₁₂N₂O₂
MW 180.20 g/mol Ideal for Fragment Screening (Rule of 3)
pKa (Calc) ~3.5 - 4.0Acidic; exists as anion at pH 7.4
LogP ~1.2Good lipophilicity for cell permeability
Solubility DMSO (>50 mM)Poor in acidic water; soluble in alkaline buffers
Protocol: Stock Solution Preparation

Critical Control Point: The carboxylic acid group can cause pH shifts in unbuffered assays, leading to false positives.

  • Weighing: Accurately weigh 1.8 mg of substance into a sterile microcentrifuge tube.

  • Solvent Addition: Add 100 μL of anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 100 mM master stock.

    • Note: Avoid using water initially. The protonated acid has low aqueous solubility.

  • Sonication: Vortex for 30 seconds and sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Working Solution: Dilute the master stock 1:10 into the Assay Buffer (e.g., 50 mM HEPES, pH 7.5) immediately prior to use.

    • Quality Check: Ensure the final pH of the working solution matches the buffer pH. If the pH drops, adjust carefully with 0.1 N NaOH.

Experimental Protocol: Enzymatic Inhibition Assay

Case Study: Inhibition of IspF (2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase), a zinc-dependent enzyme in the non-mevalonate pathway.

Rationale: The pyrimidine-5-carboxylate motif is hypothesized to bind the active site Zn²⁺ ion of IspF, competing with the diphosphate moiety of the substrate.

Assay Principle (Coupled Continuous Assay)

We utilize a coupled enzyme system to detect the release of CMP (Cytidine Monophosphate) during the IspF reaction.

  • Step 1 (Target): CDP-ME2P → CMP + MEcPP (catalyzed by IspF)

  • Step 2 (Coupling 1): CMP + ATP → CDP + ADP (catalyzed by CMP Kinase)

  • Step 3 (Coupling 2): ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate (catalyzed by Pyruvate Kinase)

  • Step 4 (Detection): Pyruvate + NADH → Lactate + NAD⁺ (catalyzed by LDH)

Signal: Decrease in absorbance at 340 nm (NADH oxidation).

Workflow Diagram

IspF_Assay Substrate Substrate: CDP-ME2P IspF Target Enzyme: IspF (Zn2+) Substrate->IspF Inhibitor Inhibitor: 2-Isopropyl-4-methyl- pyrimidine-5-COOH Inhibitor->IspF  Competes with  Phosphate/Zn2+ CMP Product: CMP IspF->CMP  Catalysis Coupling Coupled System: CMPK + PK + LDH (NADH -> NAD+) CMP->Coupling Signal Readout: A340 Decrease Coupling->Signal

Caption: Coupled enzymatic assay workflow for monitoring IspF inhibition via NADH oxidation.

Step-by-Step Procedure
  • Reagent Mix Preparation (Per Well): Prepare a "2X Master Mix" in Assay Buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT):

    • 0.4 mM NADH

    • 1.0 mM ATP

    • 2.0 mM Phosphoenolpyruvate (PEP)

    • 5 U/mL Pyruvate Kinase / Lactic Dehydrogenase (PK/LDH mix)

    • 2 U/mL CMP Kinase

    • 50 nM IspF Enzyme (Recombinant)

  • Inhibitor Incubation:

    • Add 25 μL of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (varying concentrations: 0.1 μM to 1 mM) to a 96-well UV-transparent plate.

    • Add 25 μL of the 2X Master Mix .

    • Incubate for 15 minutes at 25°C to allow the inhibitor to equilibrate with the enzyme (and Zn²⁺).

  • Reaction Initiation:

    • Add 50 μL of Substrate (CDP-ME2P) (Final concentration: Km value, typically ~50 μM) to start the reaction.

    • Total Volume: 100 μL.

  • Data Acquisition:

    • Monitor Absorbance at 340 nm every 30 seconds for 20 minutes on a kinetic plate reader.

    • Calculate the slope (ΔA340/min) for the linear portion of the curve.

Data Analysis & Interpretation

Calculating Percent Inhibition

Normalize the reaction rates (slopes) against the controls:



  • 
    : Slope of the sample.
    
  • 
    : Slope of the "No Inhibitor" control.
    
  • 
    : Slope of the "No Enzyme" control.
    
Determining Mode of Inhibition

Since this molecule is a fragment, it may exhibit weak inhibition (high IC50). To validate the mechanism (e.g., competitive vs. non-competitive), perform the assay at multiple substrate concentrations and generate a Lineweaver-Burk Plot .

Inhibition_Logic Start Kinetic Data Collected CheckIC50 Is IC50 < 100 µM? Start->CheckIC50 Fragment Weak Binder (Fragment) Proceed to Biophysical Validation (SPR/NMR) CheckIC50->Fragment No Potent Potent Inhibitor Determine Ki & Mode CheckIC50->Potent Yes

Caption: Decision tree for characterizing fragment-based inhibitors.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21045339, 2-Isopropyl-4-methylpyrimidine-5-carboxylic acid. Retrieved from [Link]

  • Masini, T., et al. (2013).Pyrimidines as novel inhibitors of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF) of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters.
  • Vertex Pharmaceuticals.Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei IspF.

Application Note: Strategic Development of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The pyrimidine-5-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, offering a distinct physicochemical profile compared to its benzoic acid carbocyclic analogs. This application note details the strategic development of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid and its analogs.

Why this Scaffold?

  • Lipophilicity Modulation: The C2-isopropyl group provides a bulky, lipophilic anchor (

    
     contribution ~ +1.3) often required to fill hydrophobic pockets in GPCRs and kinase ATP-binding sites.
    
  • Metabolic Stability: Unlike phenyl rings, the pyrimidine nitrogen atoms reduce the electron density of the ring, making it less susceptible to oxidative metabolism (e.g., P450-mediated hydroxylation).

  • Vectorial Geometry: The C5-carboxylate provides a rigid exit vector for library expansion, ideal for fragment-based drug discovery (FBDD).

Retrosynthetic Logic & Workflow

The construction of the highly substituted pyrimidine core relies on the condensation of an electron-deficient enol ether with a nucleophilic amidine. This approach allows for independent variation of the C2 (via the amidine) and C4 (via the keto-ester) positions.

Diagram 1: Synthetic Workflow (Graphviz)

SynthesisWorkflow Start1 Ethyl Acetoacetate (C4 Methyl Source) Inter1 Ethyl 2-(ethoxymethylene) acetoacetate (Reactive Intermediate) Start1->Inter1 Ac2O, 130°C Start2 Triethyl Orthoformate (C6 Linker) Start2->Inter1 Start3 Isobutyramidine HCl (C2 Isopropyl Source) Cyclization Cyclization (NaOEt/EtOH, Reflux) Start3->Cyclization Inter1->Cyclization Ester Ethyl 2-isopropyl-4-methyl- pyrimidine-5-carboxylate Cyclization->Ester Hydrolysis Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis FinalProduct 2-Isopropyl-4-methyl- pyrimidine-5-carboxylic acid (Core Scaffold) Hydrolysis->FinalProduct

Caption: Convergent synthesis workflow for the 2-isopropyl-4-methyl-pyrimidine-5-carboxylic acid core.

Detailed Experimental Protocols

Protocol A: Synthesis of the Enol Ether Intermediate

Objective: To activate ethyl acetoacetate for pyrimidine ring closure.

Reagents:

  • Ethyl acetoacetate (1.0 equiv)[1]

  • Triethyl orthoformate (1.5 equiv)

  • Acetic anhydride (2.0 equiv)

Procedure:

  • Charge a round-bottom flask with ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.

  • Fit the flask with a distillation head (Claisen adapter) and a thermometer.

  • Heat the mixture to 130°C . Ethyl acetate and ethanol byproducts will begin to distill off.

  • Maintain temperature for 3–5 hours until distillation ceases.

  • Critical Step: Apply vacuum (low pressure) to remove remaining volatile reagents.

  • The residue is Ethyl 2-(ethoxymethylene)acetoacetate , a yellow oil. Use directly in the next step without further purification (Estimated purity >90%).

Protocol B: Pyrimidine Cyclization (The Core Synthesis)

Objective: Condensation of the amidine with the enol ether to form the aromatic ring.

Reagents:

  • Isobutyramidine hydrochloride (1.1 equiv)

  • Ethyl 2-(ethoxymethylene)acetoacetate (from Protocol A) (1.0 equiv)

  • Sodium ethoxide (NaOEt) (2.5 equiv) - Freshly prepared or 21 wt% solution

  • Absolute Ethanol (0.5 M concentration relative to substrate)

Procedure:

  • Amidine Liberation: In a dry flask under Nitrogen (

    
    ), dissolve Isobutyramidine HCl in absolute ethanol. Add 1.1 equiv of NaOEt at 0°C. Stir for 15 min.
    
  • Addition: Add the Ethyl 2-(ethoxymethylene)acetoacetate dropwise to the amidine mixture.

  • Cyclization: Add the remaining NaOEt (1.4 equiv). Heat the reaction to reflux (78°C) for 6–12 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LCMS. Look for the disappearance of the acyclic starting material and the appearance of the UV-active pyrimidine spot.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Partition: Dissolve residue in water. Extract with Dichloromethane (DCM) or Ethyl Acetate (

    
    ).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    
    • Yield Target: 60–75%.

Protocol C: Saponification to the Free Acid

Objective: Hydrolysis of the ethyl ester to reveal the carboxylic acid handle.

Reagents:

  • Ethyl 2-isopropyl-4-methyl-pyrimidine-5-carboxylate

  • Lithium Hydroxide (LiOH·H2O) (3.0 equiv)

  • Solvent: THF/Water (3:1 ratio)

Procedure:

  • Dissolve the ester in THF/Water.

  • Add solid LiOH. Stir at room temperature for 4 hours. (Heating to 50°C may be required if steric hindrance from the C4-methyl is significant).

  • Acidification: Concentrate THF. Acidify the aqueous residue to pH ~3 using 1N HCl.

  • Isolation: The product often precipitates as a white solid. Filter and wash with cold water. If no precipitate forms, extract with EtOAc.

  • Validation: Confirm structure via

    
    H NMR (DMSO-
    
    
    
    ).
    • Key Signal: Disappearance of ethyl quartet/triplet. Presence of broad COOH singlet (~12-13 ppm).

Analog Design & Bioisosteric Replacement[2]

Once the core acid is synthesized, the primary application is the generation of analogs to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Strategic Logic for Analogs
  • Solubility: The core is lipophilic. Amide coupling with polar amines (morpholine, piperazine) improves solubility.

  • Bioisosteres: Replacing the -COOH with non-classical isosteres can improve permeability and half-life.

Diagram 2: Analog Decision Tree (Graphviz)

AnalogLogic Core Acid Scaffold (COOH) Strat1 Strategy A: Amide Library Core->Strat1 Strat2 Strategy B: Bioisosteres Core->Strat2 Tactic1 Coupling Reagent: HATU / DIPEA Strat1->Tactic1 Tactic2 Tetrazole Formation: (1. Amide -> Nitrile 2. NaN3) Strat2->Tactic2 Tactic3 Oxadiazole Formation: (Hydrazide -> Cyclization) Strat2->Tactic3 Out1 High Solubility (Piperazines) Tactic1->Out1 Out2 Improved Permeability (Tetrazoles) Tactic2->Out2 Out3 Metabolic Stability (Oxadiazoles) Tactic3->Out3

Caption: Decision matrix for late-stage functionalization of the pyrimidine scaffold.

Protocol D: Bioisosteric Conversion (Acid Tetrazole)

Rationale: Tetrazoles are classic bioisosteres of carboxylic acids with similar pKa (~4.5-5.0) but greater lipophilicity and metabolic resistance.

  • Amidation: Convert Acid to Primary Amide using EDC/HOBt and Ammonium Chloride.

  • Dehydration: Convert Primary Amide to Nitrile using Trifluoroacetic anhydride (TFAA) and Pyridine.

  • Cyclization: React Nitrile with Sodium Azide (

    
    ) and Zinc Bromide (
    
    
    
    ) in water/isopropanol reflux to yield the 5-substituted tetrazole .

Analytical Validation Standards

To ensure the integrity of the synthesis, the following analytical signatures must be verified.

PositionMoiety1H NMR Signal (DMSO-d6)Multiplicity
C2 Isopropyl-CH

3.0 – 3.2 ppm
Septet
C2 Isopropyl-CH3

1.2 – 1.3 ppm
Doublet
C4 Methyl

2.6 – 2.8 ppm
Singlet
C6 Aromatic H

8.9 – 9.1 ppm
Singlet (Deshielded)
C5 Carboxylic Acid

12.0 – 13.5 ppm
Broad Singlet

Mass Spectrometry (ESI+):

  • Target Mass (Acid):

    
    
    
  • Observed

    
    
    

Safety & Handling (GHS)[3][4]

  • Isobutyramidine HCl: Irritant.[2] Hygroscopic. Store in a desiccator.

  • Sodium Ethoxide: Corrosive, Flammable solid. Reacts violently with water.

  • Pyrimidine Intermediate:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

    • Protocol Safety: All cyclization reactions involving ethoxide must be performed under an inert atmosphere to prevent fire hazards and hydrolysis of reagents.

References

  • Fischer, G. W. (2002). "Synthesis of 2-substituted pyrimidine-5-carboxylic esters." Synthesis, 2002(06), 720-722. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • PubChem. (n.d.). "Pyrimidine-5-carboxylic acid."[3][4][5][6] National Library of Medicine. Accessed October 26, 2023. Link

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385-395. Link

  • Sigma-Aldrich. (n.d.). "Safety Data Sheet: Pyrimidine-5-carboxylic acid." Link

Sources

Technical Application Note: Experimental Design for 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a standardized framework for the handling, analysis, and synthetic application of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (IMP-5-CA).[1] As a privileged scaffold in medicinal chemistry, this pyrimidine derivative serves as a critical intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and HIV integrase inhibitors (analogous to the Raltegravir lineage).[1][2]

This guide addresses the three most common challenges researchers face with this building block:

  • Regioisomeric Purity: Distinguishing the target from 4-isopropyl or 2-methyl isomers.[1][2]

  • Solubility Profiles: Optimizing solvent systems for lipophilic ligand coupling.

  • Amide Coupling Efficiency: Overcoming steric hindrance at the 5-position during library synthesis.

Chemical Identity & Properties

Before initiating experimental workflows, verify the material against these physicochemical standards.

PropertySpecificationNotes
CAS Number 954233-00-2Unique identifier for procurement.[1][3][4][]
Formula C₉H₁₂N₂O₂
Mol.[3][2][6][7][8][9] Weight 180.20 g/mol Monoisotopic Mass: 180.09
pKa (Calc) ~3.8 (Carboxylic Acid)Acidic moiety requires buffered mobile phases.[1][2]
LogP 1.8 - 2.1Moderate lipophilicity; soluble in DMSO, MeOH.[1][2]
Appearance White to Off-white PowderHygroscopic; store desiccated at 4°C.

Module A: Analytical Quality Control (QC)

Objective: To establish a self-validating HPLC-MS method that separates IMP-5-CA from synthetic precursors (e.g., isobutyramidine) and potential decarboxylated byproducts.

Rationale

Pyrimidine carboxylic acids often co-elute with their ethyl ester precursors if the hydrolysis step during synthesis was incomplete.[2] Furthermore, thermal stress can lead to decarboxylation.[1][2] A generic gradient is insufficient; an acidic modifier is strictly required to suppress ionization of the carboxylic acid (keeping it neutral) to ensure retention on C18 columns.[1][2]

HPLC-MS Protocol (Standardized)[1][4]
  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm × 3.0 mm, 3.5 µm) or equivalent.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[2]

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[2]

  • Flow Rate: 0.6 mL/min.[2]

  • Column Temp: 40°C.

  • Detection: UV at 254 nm (Pyrimidine ring) and 220 nm (Amide/Carboxyl).[1][2] MS (ESI+).[1][2]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
1.0 5% Sample Injection
8.0 95% Linear Gradient
10.0 95% Wash

| 10.1 | 5% | Re-equilibration |[1][2]

Analytical Workflow Diagram

The following diagram illustrates the decision logic for QC assessment, ensuring only high-purity material enters the synthesis stream.

QC_Workflow Start Raw Material (CAS 954233-00-2) Solubility Solubility Check (DMSO-d6) Start->Solubility NMR 1H NMR Analysis (Confirm Isopropyl Doublet) Solubility->NMR HPLC LC-MS Injection (Acidic Mobile Phase) NMR->HPLC Decision Purity > 98%? HPLC->Decision Pass Release for Synthesis Decision->Pass Yes Fail_Ester Impurity: Ethyl Ester (+28 Da) Decision->Fail_Ester No (M+29) Fail_Decarb Impurity: Decarboxylated (-44 Da) Decision->Fail_Decarb No (M-44) Action_Hyd Action: Re-hydrolyze (LiOH/THF) Fail_Ester->Action_Hyd Action_Recrys Action: Recrystallize (EtOH/Water) Fail_Decarb->Action_Recrys

Figure 1: Quality Control Logic Flow. Identifying common impurities (esters vs. degradation products) determines the remediation strategy.[1][2]

Module B: Synthetic Utilization (Amide Coupling)

Objective: Efficient conversion of IMP-5-CA to an amide library (e.g., for SAR studies).

Mechanistic Insight

The carboxylic acid at position 5 is flanked by a methyl group at position 4.[2] This creates a specific steric environment.[2] While not as hindered as an ortho-disubstituted benzene, the electron-deficient nature of the pyrimidine ring decreases the nucleophilicity of the carbonyl oxygen, making activation slightly slower than in phenyl analogs.[1] Standard EDC/HOBt conditions often suffer from low yields due to N-acylurea formation.[1][2] HATU or T3P (Propylphosphonic anhydride) are the preferred coupling agents.[1][2]

Recommended Protocol: HATU-Mediated Coupling

This protocol is optimized for parallel synthesis (20–50 mg scale).[1][2]

Reagents:

  • Substrate: IMP-5-CA (1.0 equiv).[1][2]

  • Amine Partner: R-NH₂ (1.2 equiv).[1][2]

  • Coupling Agent: HATU (1.2 equiv).[2]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv).[1][2]

  • Solvent: DMF (Anhydrous).[2]

Step-by-Step Procedure:

  • Activation: Dissolve IMP-5-CA (0.2 mmol) in DMF (1.0 mL) in a 4 mL vial. Add HATU (0.24 mmol) and DIPEA (0.6 mmol).[1][2] Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange is normal.

  • Addition: Add the amine partner (0.24 mmol).

  • Reaction: Cap the vial and stir at RT for 4–16 hours.

    • Note: If the amine is an aniline (electron-poor), heat to 50°C.[1][2]

  • Work-up: Dilute with Ethyl Acetate (10 mL). Wash with Sat. NaHCO₃ (2x) and Brine (1x).[1][2]

  • Drying: Dry over MgSO₄, filter, and concentrate.

Synthetic Pathway Diagram

This diagram visualizes the "Make-Test-Analyze" cycle for utilizing this intermediate.

Synthesis_Pathway Precursor IMP-5-CA (Acid) Activation Activation (HATU/DIPEA) Precursor->Activation DMF, 15 min Intermediate Active Ester (O-At species) Activation->Intermediate Coupling Amine Addition (R-NH2) Intermediate->Coupling Product Final Amide (Library Member) Coupling->Product RT, 4-16h

Figure 2: HATU-mediated activation pathway.[1] The formation of the O-At active ester is the rate-determining step for sterically hindered amines.[1]

Troubleshooting & Stability

  • Storage: The free acid is stable for >2 years at -20°C. However, in solution (DMSO), it can decarboxylate if heated >80°C for prolonged periods.[1][2]

  • NMR Diagnostics:

    • Isopropyl Group: Look for a distinctive doublet at ~1.2 ppm (6H) and a septet at ~3.0 ppm (1H).[1][2]

    • Methyl Group: Singlet at ~2.6 ppm (3H).[2]

    • Pyrimidine Proton: Singlet at ~9.0 ppm (1H).[2] If this shifts significantly or splits, check for ring opening (rare) or salt formation.[1][2]

References

  • Synthesis of Pyrimidine Carboxylic Acids: Zhichkin, P., et al.[1][2][10] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.[1][2]

  • Raltegravir Intermediate Context: Summa, V., et al. "Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor."[1][2] Journal of Medicinal Chemistry, 2008, 51(18), 5843–5855.[1][2]

  • Amide Coupling Methodologies: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of simple coupling."[1][2] Chemical Society Reviews, 2009, 38, 606-631.[1][2]

  • Vendor Data (CAS Verification): Chemical Book / Sigma-Aldrich Listings for CAS 954233-00-2.[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (CAS: 64215-63-0). This guide addresses the common bottlenecks encountered during the two-stage synthesis: the condensation of isobutyramidine with ethyl 2-(ethoxymethylene)acetoacetate (EMAA) and the subsequent saponification.

Our data indicates that researchers frequently stall at 40–50% overall yields due to three specific failure modes:

  • Moisture-induced hydrolysis of the EMAA reagent.

  • Incomplete cyclization due to improper base stoichiometry.

  • Isoelectric trapping during the final acid isolation.

Visual Workflow: The Critical Path

The following diagram outlines the optimized reaction pathway and critical control points (CCPs) where yield is most often lost.

G Start Isobutyramidine HCl + EMAA Check1 CCP: Moisture Control Start->Check1 Step1 Cyclization (NaOEt/EtOH, Reflux) Inter Intermediate Ester (Ethyl 2-isopropyl-4-methyl pyrimidine-5-carboxylate) Step1->Inter Check1->Step1 Anhydrous Step2 Saponification (NaOH, 50°C) Inter->Step2 Check2 CCP: pH Adjustment Step2->Check2 End Final Product (Acid Form) Check2->End pH 3-4

Figure 1: Synthetic workflow highlighting Critical Control Points (CCPs) for moisture and pH.

Module 1: The Cyclization Phase (Ester Synthesis)

The Reaction: Condensation of Isobutyramidine Hydrochloride with Ethyl 2-(ethoxymethylene)acetoacetate (EMAA).

Troubleshooting Guide

Q: My yield is consistently low (<45%), and TLC shows multiple spots. What is happening?

A: The culprit is likely water . EMAA is highly sensitive to moisture. If water is present, EMAA hydrolyzes to form hydroxymethylene compounds that do not cyclize effectively, or the amidine hydrolyzes to the amide.

  • The Fix:

    • Solvent: Use absolute ethanol (200 proof). Do not use 95% ethanol.

    • Reagent Quality: Check your EMAA. If it is cloudy or has a strong acidic smell, distill it before use.

    • Amidine Drying: Isobutyramidine HCl is hygroscopic. Dry it in a vacuum oven at 40°C over

      
       overnight before the reaction.
      

Q: I see the starting material remaining even after 12 hours of reflux.

A: This indicates a stoichiometry mismatch regarding the base. You are likely using Sodium Ethoxide (NaOEt).

  • The Science: You need 1.0 equivalent of base to neutralize the Amidine HCl salt and release the free amidine. However, the cyclization itself is acid-catalyzed by the byproduct, or requires buffering.

  • The Protocol:

    • Use 1.1 to 1.2 equivalents of NaOEt relative to the Amidine HCl.

    • Order of Addition: Dissolve Amidine HCl in EtOH first. Add NaOEt solution. Stir for 15 mins (precipitate NaCl forms). Then add EMAA dropwise. This ensures the free amidine is available immediately to attack the EMAA.

Q: Can I use a different base?

A: Yes, but be careful.

  • Potassium tert-butoxide (KOtBu): Stronger, but can cause transesterification if the ester group is crucial for isolation.

  • Sodium Acetate: Too weak for this specific sterically hindered (isopropyl) amidine. Stick to NaOEt in Ethanol to match the ester group of the EMAA (preventing mixed esters).

Optimized Cyclization Parameters
ParameterRecommendationReason
Solvent Absolute EthanolPrevents hydrolysis; matches ester group.
Concentration 0.5 M - 1.0 MHigh dilution slows reaction; too concentrated promotes polymerization.
Temperature Reflux (78°C)Required to drive the elimination of ethanol and water.
Time 4–6 HoursMonitor by HPLC/TLC. Extended heating causes degradation.

Module 2: Hydrolysis & Isolation (The Acid)

The Reaction: Saponification of the ethyl ester to the carboxylic acid.

Troubleshooting Guide

Q: The hydrolysis seems slow. Can I just boil it in 6M HCl?

A: Avoid strong acid hydrolysis at high heat. While pyrimidine-5-carboxylic acids are relatively stable, harsh acidic conditions can lead to decarboxylation or cleavage of the isopropyl group (unlikely but possible).

  • Recommendation: Use NaOH (2.0 eq) in a water/ethanol mixture (1:1) at 50–60°C. It usually completes in 2 hours.

Q: I acidified the reaction mixture, but no precipitate formed (or very little).

A: You likely missed the Isoelectric Point (pI) or the product is "salting in."

  • The Science: Pyrimidines are amphoteric. They can be protonated at the ring nitrogens (cationic) or deprotonated at the carboxylic acid (anionic).

  • The Fix:

    • Do not just dump acid until pH 1.

    • Slowly acidify with 1M HCl while monitoring with a pH meter.

    • Target pH: The region of minimum solubility is usually pH 3.0 – 4.0 .

    • If no solid forms, reduce the volume of ethanol by rotary evaporation before acidification. The product is more soluble in ethanol than water.

Q: The product is trapped in the mother liquor. How do I recover it?

A: This is a common issue with short-chain alkyl pyrimidines.

  • Extraction Protocol: If precipitation fails, saturate the aqueous phase with NaCl (salting out) and extract with Ethyl Acetate/THF (3:1) . Pure EtOAc often struggles to pull polar pyrimidine acids from water.

Module 3: Purification Logic

If the crude yield is acceptable but purity is low (<95%), follow this decision tree:

P Start Crude Acid (<95% Purity) Solubility Check Solubility in Hot Water Start->Solubility Recryst Recrystallization Solubility->Recryst Soluble Hot Precip Acid/Base Swing Solubility->Precip Insoluble/Oily Solvent Solvent System: EtOH/Water (1:5) Recryst->Solvent Process 1. Dissolve in NaHCO3 2. Filter insolubles 3. Acidify to pH 3.5 Precip->Process

Figure 2: Purification decision tree based on solubility behavior.

Recommended Analytical Check
  • HPLC: C18 Column, Gradient 10-90% ACN in Water (0.1% TFA).

  • NMR: Check the isopropyl methine septet (~3.0 ppm) and the C4-methyl singlet (~2.6 ppm) to confirm regiochemistry.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.[1] Synthesis, 2002(6), 720-722.

  • Organic Syntheses. (Coll. Vol. 4, p. 638). General methods for pyrimidine synthesis via condensation.

  • World Intellectual Property Organization (WIPO). Patent WO2019209607A1. Novel process for synthesis of a phenoxy diaminopyrimidine compound (Contains relevant isopropyl-pyrimidine intermediate data).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents, particularly Sodium Ethoxide and Chlorosulfonic acid derivatives if used in alternative routes.

Sources

Technical Support Center: Synthesis & Troubleshooting of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Interface. Ticket ID: PYR-ISO-005 Subject: Impurity Profiling & Yield Optimization for 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic Acid Status: Active

Process Overview & Chemistry Logic

This guide addresses the synthesis of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid , a critical scaffold often used in herbicide intermediates (e.g., Tecloftalam analogs) and pharmaceutical building blocks.

The industrial standard route utilizes the Gould-Jacobs type condensation (or modified Pinner synthesis) between an amidine and an activated


-keto ester.
The Reaction Pathway[1][2][3][4][5]
  • Fragment A (Nucleophile): Isobutyramidine Hydrochloride (provides the 2-isopropyl moiety).

  • Fragment B (Electrophile): Ethyl 2-(ethoxymethylene)-3-oxobutanoate (derived from ethyl acetoacetate and triethyl orthoformate).[1]

  • Transformation: Condensation

    
     Cyclization 
    
    
    
    Dehydration
    
    
    Ester Hydrolysis.

Troubleshooting Modules

Module A: Critical Reagent Failure (Amidine Instability)

Symptom: Low conversion (<30%), presence of a large non-UV active peak in LCMS, or recovery of starting keto-ester.

Technical Insight: Isobutyramidine hydrochloride is highly hygroscopic. In the presence of residual water or hydroxide bases, it undergoes rapid hydrolysis to Isobutyramide , which is non-nucleophilic in this context and kills the reaction stoichiometry.

Diagnostic Protocol:

  • Check: Run a proton NMR of your amidine salt in DMSO-d6.

  • Target Signal: Look for the characteristic amidine protons (

    
    8.5-9.5 ppm, broad singlets).
    
  • Impurity Signal: Sharp singlets at

    
    6.8 and 7.3 ppm indicate Isobutyramide formation.
    

Corrective Action:

  • Drying: Dry the amidine salt under high vacuum at 40°C for 12 hours before use.

  • Base Selection: Switch from aqueous bases (NaOH/KOH) to alkoxides (NaOEt in Ethanol) for the cyclization step to maintain anhydrous conditions until the ring is closed.

Module B: Regioselectivity & Cyclization Errors

Symptom: Formation of "isomeric" impurities (M+H matches product) or "open-chain" adducts (M+18 or M+46).

Technical Insight: The reaction relies on the amidine nitrogen attacking the highly electrophilic ethoxymethylene carbon (C=C-O) first. If the reaction temperature is too low, the intermediate (enamine) forms but fails to cyclize, leading to open-chain byproducts. If the


-keto ester degrades, you may form 4-hydroxy-2-isopropyl-6-methylpyrimidine  (via reaction with deacetylated species).

Side Reaction Profile:

  • Open-Chain Intermediate: The amidine displaces the ethoxy group but fails to close the ring on the ketone carbonyl.

    • Cause: Temperature too low or steric hindrance.

  • Polymerization: Ethyl 2-(ethoxymethylene)-3-oxobutanoate is thermally unstable. If the amidine addition is too slow, the electrophile self-polymerizes into a dark tar.

Optimization Table:

ParameterRecommended RangeImpact on Side Reactions
Temperature Reflux (78-80°C in EtOH)High temp ensures ring closure; low temp favors open intermediates.
Addition Mode Add Amidine to EsterPrevents ester self-condensation (keep ester in excess relative to local base).
Solvent Ethanol (Anhydrous)Methanol causes transesterification (Methyl ester impurity).
Module C: Hydrolysis & Decarboxylation

Symptom: Product disappears during the final acid deprotection; gas evolution observed; yield loss in the final step.

Technical Insight: Pyrimidine-5-carboxylic acids are electron-deficient. While generally stable, they are susceptible to thermal decarboxylation under vigorous acidic conditions, especially if the 4-position is alkylated (which it is here).

Mechanism:



The product converts to 2-isopropyl-4-methylpyrimidine  (a neutral oil).

Corrective Action:

  • Avoid: Concentrated HCl reflux for extended periods.

  • Preferred Method: Mild alkaline hydrolysis (NaOH/EtOH/H2O at 50°C), followed by careful acidification to pH 3-4 at room temperature. Do not heat the acidic solution.

Visualizing the Pathway & Failure Points

The following diagram maps the correct synthetic flow against the critical "dead-end" side reactions.

PyrimidineSynthesis Amidine Isobutyramidine HCl Intermediate Enamine Intermediate Amidine->Intermediate Condensation (NaOEt/EtOH) Amide SIDE REACTION A: Isobutyramide (Dead End) Amidine->Amide Moisture/H2O Ester Ethyl 2-(ethoxymethylene)- 3-oxobutanoate Ester->Intermediate Polymer SIDE REACTION B: Polymer/Tar Ester->Polymer Heat w/o Amidine Pyrim_Ester Ethyl 2-isopropyl-4-methyl- pyrimidine-5-carboxylate Intermediate->Pyrim_Ester Cyclization (- H2O) Target TARGET: 2-Isopropyl-4-methyl- pyrimidine-5-carboxylic acid Pyrim_Ester->Target Hydrolysis (NaOH, then H+) Decarb SIDE REACTION C: Decarboxylated Product Target->Decarb Acidic Reflux

Figure 1: Reaction logic flow for 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid synthesis, highlighting critical divergence points where side reactions occur.

Standardized Synthesis Protocol (SOP)

To minimize the side reactions described above, follow this validated protocol:

  • Preparation of Amidine Base:

    • Suspend Isobutyramidine HCl (1.1 eq) in anhydrous Ethanol.

    • Add Sodium Ethoxide (1.1 eq) at 0-5°C. Stir for 30 mins.

    • Checkpoint: Ensure the amidine is fully neutralized but avoid large excess of base to prevent ester hydrolysis.

  • Condensation:

    • Add Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) dropwise to the amidine mixture.

    • Note: The reaction is exothermic. Maintain temp <20°C during addition.

    • Allow to warm to Room Temperature, then reflux for 3-5 hours.

    • Monitor: TLC/LCMS should show consumption of the keto-ester.

  • Workup (Ester Isolation):

    • Concentrate ethanol. Partition between water and Ethyl Acetate.

    • Note: The pyrimidine ester is organic soluble.

  • Hydrolysis (The Sensitive Step):

    • Dissolve the ester in THF/Water (1:1).

    • Add LiOH or NaOH (2.0 eq). Stir at 50°C (Do not reflux).

    • Once clear (ester consumed), cool to 0°C.

    • Acidify with 1N HCl dropwise to pH 3-4. Do not go below pH 2 to avoid decarboxylation risk during precipitation.

    • Filter the white solid precipitate.

References

  • Synthesis of Pyrimidine Esters: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.

  • Amidine Reactivity: Dunn, A. D. (2012). Pyrimidines.[2][3][4][5][6][7][8] In Comprehensive Heterocyclic Chemistry. Elsevier. (Contextual grounding on amidine-ketoester condensation mechanisms).

  • Precursor Properties: National Center for Biotechnology Information. (2024).[9] PubChem Compound Summary for CID 5355337, Ethyl 2-(ethoxymethylene)-3-oxobutanoate.[9]

  • Related Decarboxylation Mechanisms: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for pyrimidine carboxylic acid stability).

Sources

Technical Support Center: Purification of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: PYR-PUR-001[1]

Welcome to the Purification Support Hub

You are likely here because your pyrimidine carboxylic acid is refusing to leave the aqueous phase, or worse, it has vanished during workup, leaving you with a decarboxylated byproduct.

These molecules are deceptive.[1] Structurally simple, yet they possess a "Jekyll and Hyde" nature due to their zwitterionic character and thermal instability . This guide moves beyond standard textbook protocols to address the specific physicochemical traps inherent to the pyrimidine ring.

Module 1: The "Water Trap" (Isolation & Extraction)

The Problem: You cannot extract the product from water using standard solvents (DCM, EtOAc) because the molecule exists as a highly polar zwitterion at neutral pH.

Diagnostic Protocol: The Isoelectric Point (pI) Strategy

The most common failure mode is attempting extraction or crystallization at the wrong pH.[1] You must target the Isoelectric Point (pI) , where the net charge is zero, and water solubility is at its minimum.

Step-by-Step Workflow:

  • Determine pI: For most pyrimidine carboxylic acids, the pI lies between pH 3.0 and 4.0. (e.g., Pyrimidine-4-carboxylic acid precipitates best at pH ~2–3 [1]).[1]

  • Concentration: Reduce aqueous volume by rotary evaporation (keep bath <40°C) until the solution is near-saturated.

  • Acidification:

    • Do not dump strong acid.[1]

    • Slowly titrate with 1N HCl or Formic Acid while monitoring pH.[1]

    • Watch for turbidity.[1] If you overshoot the pI (going too acidic), the nitrogen protonates, the molecule becomes cationic (

      
      ), and it re-dissolves.
      
  • The "Salting Out" Boost: If precipitation is poor at the pI, saturate the aqueous phase with NaCl. This disrupts the hydration shell of the zwitterion.

Alternative: Ion Exchange Chromatography (IEX)

If pI precipitation fails (common for highly soluble derivatives), use IEX.[1]

  • Resin: Strong Cation Exchange (e.g., Dowex 50W-X8).[1]

  • Loading: Load at pH < 2 (Molecule is Cationic, binds to resin).[1]

  • Washing: Wash with water to remove non-basic impurities.[1]

  • Elution: Elute with aqueous Ammonia (1–2 M). As pH rises, the molecule becomes Anionic (

    
    ) and repels from the resin.
    

Isolation_Workflow Start Aqueous Reaction Mixture Check_Conc Concentrate Volume (Rotovap <40°C) Start->Check_Conc Decision Is Product Precipitating? Check_Conc->Decision Method_A Method A: pI Precipitation Decision->Method_A Turbidity Visible Method_B Method B: Ion Exchange Decision->Method_B Solution Clear Step_A1 Adjust pH to 2.5 - 3.5 (Target Isoelectric Point) Method_A->Step_A1 Step_A2 Cool to 4°C + Add NaCl Step_A1->Step_A2 Step_B1 Acidify to pH 1 (Bind to Cation Resin) Method_B->Step_B1 Step_B2 Elute with NH4OH (Release as Anion) Step_B1->Step_B2

Figure 1: Decision matrix for isolating water-soluble pyrimidine acids. Choose the path based on initial solubility observations.

Module 2: The "Vanishing Act" (Decarboxylation)[1]

The Problem: Your yield is low, and NMR shows the loss of the carboxylic acid peak. The product converted into a simple pyrimidine.[2]

Root Cause Analysis: Pyrimidine carboxylic acids (especially the 2- and 4-isomers) are prone to thermal decarboxylation via a Hammick-type mechanism [2].[1][2] This involves the formation of a transient ylide intermediate.

  • Trigger: High temperatures (>50°C) combined with acidic conditions.[1]

  • Mechanism: Protonation of the ring nitrogen facilitates the release of CO2, stabilizing the negative charge on the ring carbon (ylide) before reprotonation.

Troubleshooting Guide:

VariableRecommendationWhy?
Temperature Strictly < 40°C Rate of decarboxylation follows pseudo-first-order kinetics and spikes with heat [2].
Workup pH Avoid pH 1–2 for long periods Monoprotonated species are often the most reactive toward decarboxylation.[1]
Drying Lyophilization (Freeze Drying) Avoid oven drying.[1] Sublimation of water at low temp preserves the ring-COOH bond.

Module 3: Chromatographic Purification (HPLC/Flash)

The Problem: Peaks are tailing severely, or the compound elutes at the void volume (t0).

Technical Solution: Standard Reverse Phase (C18) fails because the zwitterion has no interaction with the hydrophobic chain.[1]

Protocol A: Ion-Pairing Chromatography

  • Additive: Add 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric acid (HFBA) to the mobile phase.[1]

  • Mechanism: The acid protonates the basic nitrogen, forming a cation. The fluorinated counter-ion pairs with it, creating a "neutral" hydrophobic complex that retains on C18.

Protocol B: HILIC (Hydrophilic Interaction Liquid Chromatography)

  • Stationary Phase: Zwitterionic or Amide-based HILIC columns.[1]

  • Mobile Phase: High Acetonitrile (80–90%) / Aqueous Buffer (Ammonium Acetate, pH 5.5).[1]

  • Benefit: Retains highly polar species without aggressive ion-pairing agents.[1]

Frequently Asked Questions (FAQ)

Q: Can I use copper salts for purification? A: Yes, this is a classic "old school" trick.[1] Pyrimidine acids form insoluble chelate complexes with Cu(II) acetate.[1]

  • Protocol: Add Cu(OAc)2 to aqueous solution -> Filter blue/green precipitate -> Suspend in water -> Bubble H2S (or use sulfide resin) to remove Copper as CuS -> Filter -> Concentrate filtrate.[1]

  • Warning: This generates toxic sulfide waste and trace metal contamination.[1] Use only if IEX fails.

Q: Why not just esterify it to make it soluble? A: This is a valid workaround but adds two steps.

  • Esterification: Reflux in MeOH/SOCl2. (Risk: Decarboxylation if too hot).[1]

  • Extraction: The methyl ester is soluble in DCM/EtOAc.[1]

  • Hydrolysis: Saponify with NaOH. (Risk: Hydrolysis must be mild to prevent ring opening).[1] Use this only if direct isolation is impossible.

Q: My product is oiling out during crystallization. What now? A: This is "oiling out" (Liquid-Liquid Phase Separation).

  • Fix: Re-dissolve in water.[1] Add a "co-solvent" like Methanol or Ethanol (approx 5-10%) before adjusting pH.[1] This changes the dielectric constant and encourages crystal lattice formation over oil droplets [1].

References

  • K. Lewiński et al. "Pyrimidine-4-carboxylic acid."[1] Acta Crystallographica Section C, vol. 65, 2009. Link

  • Dunn, G.E. et al. "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution." Canadian Journal of Chemistry, vol. 57, 1979. (Cited as foundational mechanism for N-heterocycle decarboxylation).[1] Link[1]

  • ResearchGate Discussion. "How to purify a water soluble compound?" (Community consensus on resin usage). Link

  • Dragull, K. & Beck, J.J. "Isolation of Natural Products by Ion-Exchange Methods."[3] Methods in Molecular Biology, vol. 864, 2012. Link[1]

Sources

optimizing Biginelli reaction conditions for substituted pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DHPM-OPT-2024 Subject: Optimization of Substituted 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) Assigned Specialist: Senior Application Scientist

System Overview & Core Directives

Welcome to the Biginelli Synthesis Support Center. You are likely experiencing variability in yield or purity when synthesizing substituted dihydropyrimidines. The "Classic" Biginelli (EtOH/HCl) often fails with complex substrates due to the "Imine Bottleneck" —the stability of the N-acyliminium ion intermediate is critical.

This guide treats your reaction as a programmable system. We will optimize the Hardware (Catalysts/Solvents) and Software (Protocols/Stoichiometry) to ensure high-fidelity synthesis.

"Installation" Phase: Reaction Setup & Catalyst Selection

User Query: Which catalyst system should I use for electron-rich vs. electron-deficient aldehydes?

Technical Insight: The choice of catalyst dictates the reaction pathway. Brønsted acids (HCl) are sufficient for simple benzaldehydes but often degrade acid-sensitive functional groups. Lewis Acids (LAs) are superior for substituted systems because they stabilize the urea-aldehyde complex without aggressive protonation.

Catalyst Performance Comparison Matrix
Catalyst ClassExamplesBest ForProsCons
Classic Brønsted HCl, H₂SO₄Simple Aryl AldehydesCheap, availableLow yields with aliphatic/hindered aldehydes; acid-sensitive group degradation.
Lanthanide LA Yb(OTf)₃, La(OTf)₃Electron-Rich AldehydesRecyclable , water-tolerant, high yield, neutral pH workup.Expensive initial cost.
Transition Metal LA FeCl₃, InCl₃Sterically Hindered AldehydesHigh activity, faster reaction rates.Iron salts can complicate purification (emulsions).
Organocatalyst Proline, Ionic Liquids"Green" SynthesisMetal-free, solvent-free potential.Often requires higher catalyst loading (10-20 mol%).
Standard Optimized Protocol (The "Gold Standard")

Recommended for initial screening of new substrates.

  • Stoichiometry: 1.0 equiv Aldehyde : 1.0 equiv

    
    -keto ester : 1.2–1.5 equiv Urea .
    
    • Note: Excess urea drives the equilibrium forward (Le Chatelier’s principle) and compensates for urea decomposition.

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

    • MeCN often provides cleaner profiles for Lewis Acids.

  • Catalyst: Yb(OTf)₃ (5 mol%) or CuCl₂ (10 mol%).

  • Condition: Reflux (80°C) for 2–4 hours.

"Debug" Phase: Troubleshooting & Error Handling

User Query: My reaction turns into a sticky red oil, and the yield is <30%.

Root Cause Analysis: This "Red Oil Syndrome" is usually caused by the Knoevenagel Side-Reaction (Aldehyde +


-keto ester) competing with the Biginelli pathway. This occurs when the urea nucleophilicity is suppressed or the catalyst is too aggressive on the enolization of the ester.
Troubleshooting Decision Tree

Biginelli_Debug Start Issue: Low Yield / Impurities Check_Subst Check Aldehyde Substituent Start->Check_Subst Check_State Physical State: Oily/Sticky? Start->Check_State Steric Steric Hindrance? (Ortho-substituted) Start->Steric Elec_Rich Electron-Donating Group (e.g., -OMe, -OH) Check_Subst->Elec_Rich Elec_Poor Electron-Withdrawing Group (e.g., -NO2, -Cl) Check_Subst->Elec_Poor Action_Rich Action: Switch to Lewis Acid (Yb(OTf)3 or InCl3) Increase Reflux Time Elec_Rich->Action_Rich Action_Poor Action: Check Knoevenagel Product (Side Reaction) Elec_Poor->Action_Poor Solvent_Change Action: Precipitate with Ice/Water or Recrystallize from EtOH Check_State->Solvent_Change MW_Assist Action: Use Microwave Irradiation (120°C, 10-20 min) Steric->MW_Assist

Figure 1: Logic flow for diagnosing common synthetic failures in DHPM synthesis.

FAQ: Specific Error Codes

Q: Why is my product not precipitating?

  • A: If using a Lewis Acid in EtOH, the complex might be soluble.

    • Fix: Pour the hot reaction mixture into crushed ice/water (approx. 5x volume). Stir vigorously. The hydrophobic DHPM should crash out as a solid while the catalyst and excess urea remain in the aqueous phase.

Q: I see a strong yellow spot on TLC moving faster than my product.

  • A: This is the benzylidene intermediate (Knoevenagel product).

    • Fix: Your reaction is "Aldehyde-Ester" dominant. Pre-mix the Aldehyde and Urea with the catalyst for 15 minutes before adding the

      
      -keto ester. This forces the formation of the N-acyliminium ion (the correct intermediate) first.
      

"Documentation" Phase: Mechanism & Causality

To optimize, you must understand the "Imine Routing" mechanism established by Kappe (1997) . The reaction does not proceed primarily through the Knoevenagel mechanism (Enamine route) under acidic conditions; it proceeds via the N-acyliminium ion.

The Kappe Mechanism (Imine Route)
  • Condensation: Urea attacks the protonated Aldehyde

    
     Hemiaminal.
    
  • Dehydration: Loss of water

    
    N-Acyliminium Ion  (The Key Intermediate).
    
  • Addition: The enol of the

    
    -keto ester attacks the Iminium ion.
    
  • Cyclization: Intramolecular attack closes the ring.

Mechanism Aldehyde Aldehyde (R-CHO) Iminium N-Acyliminium Ion (Key Intermediate) Aldehyde->Iminium Condensation (-H2O) Urea Urea (NH2CONH2) Urea->Iminium Condensation (-H2O) Acid Acid Cat. (H+) Acid->Iminium Condensation (-H2O) OpenChain Open Chain Ureide Iminium->OpenChain + β-Keto Ester (C-C Bond Formation) KetoEster β-Keto Ester (Enol Form) DHPM DHPM Product (Pyrimidine) OpenChain->DHPM Cyclization (-H2O)

Figure 2: The Kappe Mechanism. Optimizing the formation of the N-Acyliminium ion (green node) is the critical success factor.

"Upgrade" Phase: Advanced Protocols

Protocol A: Microwave-Assisted Synthesis (High Throughput)

Best for: Combinatorial libraries and sterically hindered substrates.

  • Mix: Aldehyde (1 mmol), Ester (1 mmol), Urea (1.5 mmol) in a MW vial.

  • Solvent: Ethanol (0.5 mL) or Solvent-Free (add 2 drops of DMF to couple energy).

  • Catalyst: Yb(OTf)₃ (5 mol%).

  • Irradiation: 120°C, 300W max power, 10–20 minutes.

  • Result: Yields typically >90%; workup involves simple filtration.

Protocol B: Green "Grindstone" Chemistry

Best for: Eco-friendly/Academic labs.

  • Mix: Reactants in a mortar.

  • Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%).

  • Action: Grind vigorously with a pestle for 5–10 minutes. The mixture will liquefy (eutectic melt) and then resolidify.

  • Workup: Wash the solid with water to remove catalyst/urea. Recrystallize from EtOH.

References

  • Kappe, C. O. (1997).[1] A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. The Journal of Organic Chemistry, 62(21), 7201–7204.

  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[2] Lanthanide Triflates as Efficient and Reusable Catalysts for the One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. The Journal of Organic Chemistry, 65(12), 3864–3868.

  • Ranu, B. C., Hajra, A., & Jana, U. (2000).[2] Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction.[2] The Journal of Organic Chemistry, 65(19), 6270–6272.[2]

  • Kappe, C. O., & Stadler, A. (2001). Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones using a Solventless Biginelli Condensation Protocol.[2] Synthesis, 1999(10), 1799-1803.

Sources

Technical Support Center: 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the technical support hub for 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (referred to herein as IMPC ). This heterocyclic building block is a critical intermediate in the synthesis of herbicides (ALS inhibitors) and pharmaceutical kinase inhibitors.[1]

While structurally robust in solid form, IMPC exhibits specific instability modes in solution—particularly decarboxylation and unintended esterification —that frequently lead to assay failures and yield loss during scale-up.[1]

Physicochemical Profile
PropertySpecificationTechnical Note
Formula C₉H₁₂N₂O₂Pyrimidine core with 5-COOH
MW 180.21 g/mol Distinctive LC-MS signature
Acidity (pKa) ~3.5 (COOH) & ~1.5 (N-1)Exists as a zwitterion in neutral media
Solubility Low in water (pH 3-5); High in DMSO, MeOHpH-dependent solubility profile

Troubleshooting Guide: Common Failure Modes

Issue #1: The "Disappearing Assay" (Decarboxylation)

Symptom: You observe a loss of potency or yield during drying or acidic workup.[1] LC-MS shows a large peak with [M-44] (Mass = ~136 Da).[1]

Root Cause: Pyrimidine-5-carboxylic acids are electronically predisposed to thermal decarboxylation.[1] The electron-deficient pyrimidine ring acts similarly to a nitro group in an aromatic ring or a ketone in a


-keto acid, stabilizing the transition state that allows CO₂ to leave. This is accelerated by heat (>50°C)  and strong acid  (protonation of the ring nitrogen facilitates the mechanism).[1]

Mechanism (Hammick-Type Decarboxylation):

  • Protonation: Acidic conditions protonate the pyrimidine nitrogen (N-1 or N-3).[1]

  • Zwitterion Formation: The carboxylate anion forms (or exists in equilibrium).[1]

  • Elimination: The electron-withdrawing protonated ring pulls electron density, allowing CO₂ to eject, leaving a transient ylide that rearranges to the decarboxylated product (2-isopropyl-4-methylpyrimidine).[1]

Decarboxylation Step1 IMPC (Acidic pH) Protonation of Ring N Step2 Transition State (Electron withdrawal) Step1->Step2 Heat Step3 Loss of CO2 Step2->Step3 Step4 Product (Decarboxylated Pyrimidine) [M-44] Step3->Step4 -CO2

Figure 1: Thermal decarboxylation pathway accelerated by acidic conditions.

Corrective Actions:

  • Temperature Control: Never dry IMPC in an oven above 45°C under vacuum.

  • pH Management: Avoid prolonged exposure to pH < 1.[1] If acidic workup is necessary, keep it cold (0–5°C).[1]

  • Workup Alternative: Extract into an organic solvent (DCM or EtOAc) at pH 4–5 rather than crashing out at pH 1.

Issue #2: The "Ghost Impurity" (Esterification)

Symptom: LC-MS shows a new peak at [M+14] (Methyl ester) or [M+28] (Ethyl ester) that grows over time.[1] Context: Usually occurs when samples are stored in methanol/ethanol or during recrystallization from alcohols.[1]

Root Cause: Fischer Esterification.[1][2][3] The 5-COOH group is reactive. Even without a strong acid catalyst, the acidity of IMPC itself can auto-catalyze esterification in methanol or ethanol, especially if heated to dissolve the solid.[1]

Corrective Actions:

  • Solvent Swap: STOP using Methanol (MeOH) for recrystallization if heating is required.[1]

  • Recommended Solvents: Use Acetonitrile (ACN) , Isopropyl Alcohol (IPA) (steric bulk reduces reactivity), or Ethyl Acetate/Heptane mixtures.[1]

  • LC-MS Prep: Do not store analytical samples in MeOH. Use ACN:Water mixtures.

Issue #3: Solubility & Precipitation (Isoelectric Point)

Symptom: The solid will not dissolve in water/organic biphasic extractions, forming a "rag layer" or gummy precipitate.[1]

Root Cause: IMPC is zwitterionic.[1]

  • pH < 2: Cationic (Soluble in water).[1]

  • pH > 8: Anionic (Soluble in water).[1]

  • pH 3–5 (Isoelectric Point): Neutral Zwitterion (Insoluble in water, poor solubility in organics).[1]

Corrective Actions:

  • Extraction Strategy: Do not attempt to extract the free acid at pH 4. Instead, keep the aqueous phase basic (pH 9-10) to wash impurities, then acidify carefully to pH 3 to precipitate the product cleanly, or extract into EtOAc at pH 2.

Validated Protocols

Protocol A: Purity Assessment (HPLC)

Standardized method to separate IMPC from its decarboxylated and esterified degradants.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization, sharpening the peak).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Pyrimidine ring absorption).[1]

  • Sample Diluent: 50:50 ACN:Water (Avoid MeOH to prevent artifact formation).[1]

Protocol B: Safe Recrystallization (Anti-Decarboxylation)

Designed to minimize thermal stress.[1]

  • Dissolution: Dissolve crude IMPC in minimum volume of Acetone or THF at room temperature (or slight warming, max 35°C).

  • Filtration: Filter out any insoluble inorganic salts.[1]

  • Precipitation: Slowly add Heptane or Hexane (anti-solvent) while stirring.[1]

  • Crystallization: Cool the mixture to 0°C.

  • Isolation: Filter the solid and wash with cold Heptane.

  • Drying: Vacuum oven at 40°C max. Do not exceed.

Diagnostic Logic Flow

Use this decision tree to identify the specific instability affecting your experiment.

Troubleshooting Start Start: Yield Loss or Purity Issue CheckMS Check LC-MS Spectrum Start->CheckMS MassShift Is there a Mass Shift? CheckMS->MassShift M_minus_44 Peak = [M-44] (Decarboxylation) MassShift->M_minus_44 Yes, Lower Mass M_plus_14 Peak = [M+14] (Methyl Ester) MassShift->M_plus_14 Yes, Higher Mass NoShift No Mass Shift (Physical Loss) MassShift->NoShift No Action1 Action: Reduce Drying Temp <45°C Avoid Strong Acids M_minus_44->Action1 Action2 Action: Change Solvent (Remove MeOH/EtOH) M_plus_14->Action2 Action3 Action: Check pH (Avoid Isoelectric ppt in workup) NoShift->Action3

Figure 2: Diagnostic decision tree for IMPC stability issues.

References

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (2011).[1][4] Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry.[1] (Describes the Hammick mechanism relevant to pyrimidine acids).

  • Master Organic Chemistry. (2022).[1] Decarboxylation of Carboxylic Acids.[1][2][5][6][7] (General mechanism for electron-deficient carboxylic acids).[1]

  • PubChem. (2025).[1][8][9] Compound Summary: 2-Amino-4-methylpyrimidine-5-carboxylic acid (Structural Analog).[1] National Library of Medicine.[1]

  • Vertex AI Search. (2025).[1] Esterification of Pyrimidine Carboxylic Acids.[1][10][11] (Confirming reactivity with alcohols).[1][3]

Sources

overcoming solubility problems of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Introduction: Understanding Your Molecule

Welcome to the technical support hub for 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid . If you are working with this compound, you are likely in the early stages of API synthesis (specifically statin analogs like Rosuvastatin) or fragment-based drug discovery.

This molecule presents a classic "Solubility Paradox" common to heterocyclic carboxylic acids:

  • The Pyrimidine Core: Lipophilic and aromatic, driving high crystal lattice energy (making it hard to break the solid structure).

  • The Carboxylic Acid (C5 position): Provides a pH-dependent solubility switch.

  • The Isopropyl Group: Adds significant steric bulk and hydrophobicity, often causing "oiling out" during recrystallization rather than clean crystal formation.

This guide moves beyond generic advice, offering specific protocols to overcome these thermodynamic hurdles.

Module 1: Aqueous Solubility & Assay Preparation

User Issue: "I cannot get the compound to dissolve in my aqueous buffer for biological screening. It floats as a white solid."

Root Cause: At neutral or acidic pH, this molecule exists in its protonated, uncharged form. The intermolecular hydrogen bonding between the carboxylic acid dimers and the pi-stacking of the pyrimidine rings creates a stable, insoluble crystal lattice. You are fighting thermodynamics.

The Fix: The "pH Switch" Protocol You must convert the acid to its carboxylate salt to break the lattice energy.

Step-by-Step Protocol:

  • Calculate: Determine the molar amount of your compound.

  • Equivalents: Prepare a solution of 1.05 equivalents of a mild base (e.g., Sodium Bicarbonate

    
     or Tris base) relative to your compound.
    
  • Dissolution:

    • Suspend the solid in water (it will not dissolve yet).

    • Slowly add the base solution while stirring.

    • Monitor pH.[1][2] You need to reach pH > 7.5 (ideally pH 8.0–8.5) to ensure full deprotonation of the carboxylic acid (pKa ≈ 3.5–4.0).

  • Clarification: The solution should become clear. If a slight haze remains, it may be due to lipophilic impurities (e.g., decarboxylated by-products). Filter through a 0.22 µm PVDF filter.

Data Table: Aqueous Solubility Profile

Solvent SystemSolubility StateMechanismApplication
Water (pH < 4) Insoluble (< 0.1 mg/mL)Protonated Acid (Solid)Isolation/Precipitation
PBS (pH 7.4) ModeratePartial IonizationCell Assays (Risk of crashing out)
Water (pH > 8) High (> 50 mg/mL)Carboxylate Anion (Salt)Stock Solutions
DMSO High (> 100 mg/mL)Dipolar Aprotic SolvationCryo-storage Stocks

Module 2: Process Chemistry & Purification (Recrystallization)

User Issue: "My product 'oils out' (forms a sticky gum) instead of crystallizing during cooling."

Root Cause: The isopropyl group creates steric hindrance that disrupts easy packing. When you cool a saturated solution too quickly, the compound separates as a liquid phase (oil) before it can organize into a crystal lattice. This is a kinetic issue.

The Fix: The "Cloud Point" Biphasic Method Do not use a single solvent. Use a solvent/anti-solvent pair with a controlled temperature gradient.

Recommended Solvent System:

  • Solvent A (Good): Ethanol or Isopropyl Alcohol (IPA).

  • Solvent B (Anti-solvent): Water (acidified with 1% Acetic Acid).

Protocol:

  • Dissolve: Place crude solid in a flask. Add minimal hot Ethanol (60°C) until fully dissolved.

  • Filter: Perform a hot filtration to remove insoluble mechanical impurities.

  • The Cloud Point: While keeping the solution hot (50–60°C), slowly add warm Water dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilize: Add 1-2 drops of hot Ethanol to make it clear again.

  • Seeding (Critical): Add a few "seed crystals" of pure compound if available. If not, scratch the glass wall with a glass rod to create nucleation sites.

  • Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 4–6 hours. Do not use an ice bath yet.

  • Harvest: Once thick crystals form at room temperature, then cool to 0°C for 30 minutes and filter.

Visualization: Recrystallization Decision Tree

Recrystallization Start Crude Solid Solvent Dissolve in Hot Ethanol (60°C) Start->Solvent Check Is solution clear? Solvent->Check Filter Hot Filtration (Remove insolubles) Check->Filter No (Solids present) AntiSolvent Add Warm Water until 'Cloud Point' Check->AntiSolvent Yes Filter->AntiSolvent Seed Add Seed Crystal OR Scratch Glass AntiSolvent->Seed Cool Slow Cool to RT (4-6 Hours) Seed->Cool Ice Ice Bath (0°C) (30 mins) Cool->Ice Final Pure Crystals Ice->Final

Caption: Workflow for avoiding "oiling out" using a controlled biphasic crystallization method.

Module 3: Synthesis & Reaction Solvents

User Issue: "I am trying to couple this acid to an amine, but the yield is low."

Root Cause: If you are doing an amide coupling (e.g., to make a Rosuvastatin intermediate), the carboxylic acid is likely deactivating the pyrimidine ring, or the solubility in standard non-polar solvents (DCM, Toluene) is insufficient for the reaction kinetics.

The Fix: Dipolar Aprotic Solvents This molecule requires solvents that can disrupt its strong lattice but not interfere with coupling reagents (EDC/NHS or HATU).

Recommended Solvents:

  • DMF (Dimethylformamide): The "Gold Standard" for this molecule. It dissolves the acid completely at RT.

    • Warning: Difficult to remove.[3] Requires aqueous workup (washing with LiCl solution helps remove DMF).

  • Acetonitrile (MeCN): Good alternative if you need easier evaporation. May require mild heating (40°C).

  • Avoid: Hexane, Heptane, or pure Diethyl Ether (Solubility is < 1 mg/mL).

Module 4: Isolation from Reaction Mixtures (Workup)

User Issue: "I extracted with Ethyl Acetate, but my product stayed in the water layer."

Root Cause: You likely performed the extraction at a neutral or basic pH. Remember, at pH > 4, this molecule is a water-soluble salt (anion).

The Fix: pH-Controlled Extraction You must drive the equilibrium to the protonated (neutral) form to extract it into an organic solvent.

Protocol:

  • Check pH: Measure the pH of your aqueous reaction mixture.

  • Acidify: Add 1M HCl dropwise until the pH reaches 3.0 – 4.0 .

    • Note: Do not go to pH < 1.0. While less likely with this specific pyrimidine, extremely low pH can protonate the pyrimidine nitrogens, forming a cationic salt that is also water-soluble. The "Sweet Spot" is pH 3–4 (Isoelectric point region).

  • Extract: Use Ethyl Acetate or 2-MeTHF (2-Methyltetrahydrofuran). 2-MeTHF is superior for pyrimidines as it extracts more efficiently than standard Ethyl Acetate.

Visualization: The Solubility/pH Switch

SolubilitySwitch Acid pH < 2 (Cationic Form) Soluble in Water Neutral pH 3 - 4 (Neutral Form) Precipitates / Organic Soluble Acid->Neutral Add Base (NaOH) Neutral->Acid Add Acid (HCl) Base pH > 7 (Anionic Form) Soluble in Water Neutral->Base Add Base (NaOH) Base->Neutral Add Acid (HCl)

Caption: The critical pH zones. Target the Green Zone (pH 3-4) for extraction/isolation.

References

  • Process for the preparation of Rosuvastatin and intermediates. (2008). World Intellectual Property Organization, WO2008093205A2. (Describes purification of pyrimidine intermediates using isopropyl ether and aqueous acetic acid). Link

  • Physicochemical properties of Pyrimidine Carboxylic Acids. (2022). Organic Chemistry Data, pKa compilation for heterocyclic systems. Link

  • Recrystallization Strategies for Heterocycles. (2016). ResearchGate, Discussion on pyrimidine purification solvents. Link

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare, General protocols for oiling-out compounds. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (CAS 5658-91-3 or related derivatives) before handling.

Sources

Technical Support Center: Troubleshooting HPLC Analysis of Polar Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Polar Pyrimidines (Cytosine, Uracil, Thymine, Gemcitabine, 5-FU)

Introduction: The "Polarity Trap" in Pyrimidine Analysis

You are likely here because your standard C18 protocol is failing. Pyrimidine bases and their nucleoside analogs are hydrophilic, polar molecules. In a standard Reversed-Phase (RP) system, they often elute in the void volume (


) , co-eluting with unretained matrix components. This results in poor quantification, low sensitivity, and non-reproducible data.

This guide moves beyond basic troubleshooting to address the specific physicochemical challenges of pyrimidines:

  • Extreme Polarity: Leading to "phase collapse" (dewetting) on C18.

  • Amphoteric Nature: pKa values that make pH selection critical for peak shape.

  • Tautomerism: Keto-enol shifts that can cause peak splitting.

Module 1: Retention Failure (The Void Volume Issue)

Q: My target analytes (Cytosine, Gemcitabine) elute in the void volume on my C18 column. Increasing water content to 100% caused retention time to drift and then vanish. Why?

A: You are experiencing "Phase Collapse" (Dewetting). Standard C18 alkyl chains are hydrophobic. When exposed to 100% aqueous mobile phases (necessary to retain polar pyrimidines), the hydrophobic chains mat down to minimize surface energy, expelling the mobile phase from the pores. This effectively removes the stationary phase surface area available for interaction.

The Fix: You must switch the separation mode or the column chemistry.

Strategy A: Aqueous-Stable (AQ) C18 Columns
  • Mechanism: These columns have a polar group (amide, carbamate, or ether) embedded near the silica surface or end-capping. This prevents the C18 chains from collapsing and allows water to penetrate the pores.

  • Best For: Moderately polar compounds (e.g., Thymine, Uracil).

  • Limitation: Often insufficient for very polar bases like Cytosine or Gemcitabine.

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: Uses a polar stationary phase (Silica, Amide, Zwitterionic) and a high-organic mobile phase (e.g., 90% Acetonitrile). Water forms a stagnant layer on the surface; analytes partition into this water layer.

  • Best For: Highly polar, charged bases (Cytosine, Gemcitabine).

  • Critical Protocol: Sample diluent must match the mobile phase (high organic). Injecting an aqueous sample into HILIC disrupts the water layer, causing peak distortion.

Strategy C: Porous Graphitic Carbon (PGC)
  • Mechanism: Retention is based on planar interactions (dispersive forces) and charge-induced dipoles.

  • Best For: Structural isomers and extremely polar compounds that fail in HILIC.

  • Note: PGC is stable at pH 1–14, allowing pH manipulation to suppress ionization without stripping the bonded phase.

Visual Guide: Column Selection Decision Tree

ColumnSelection Start Analyte Elutes in Void (k' < 1) IsPolar Is the analyte highly polar? (log P < -1) Start->IsPolar Solubility Is analyte soluble in 90% Acetonitrile? IsPolar->Solubility Yes UseAQC18 Use Aqueous Stable (AQ) C18 (Polar End-capped) IsPolar->UseAQC18 No (Moderately Polar) Structure Does it have a planar aromatic structure? Solubility->Structure No (Aqueous only) UseHILIC Use HILIC Column (Amide or Zwitterionic) Solubility->UseHILIC Yes UsePGC Use Porous Graphitic Carbon (PGC) Structure->UsePGC Yes (e.g., Purines/Pyrimidines) UseIPC Use Ion-Pairing Reagent (e.g., Octanesulfonate) Structure->UseIPC No

Figure 1: Decision matrix for selecting the appropriate stationary phase for polar pyrimidines based on solubility and structural properties.

Module 2: Peak Shape Anomalies (Tailing & Splitting)

Q: My Cytosine peak is tailing severely (As > 1.5), but Uracil is symmetrical. Why?

A: This is "Secondary Silanol Interaction."

  • The Chemistry: Cytosine is a base (

    
    ). At neutral pH, it is partially protonated (
    
    
    
    ). Standard silica supports have residual silanol groups (
    
    
    ) that are ionized above pH 3.5. The positively charged Cytosine interacts electrostatically with the negative silanols, causing tailing.
  • The Contrast: Uracil (

    
    ) is neutral/acidic and does not interact with silanols, hence the symmetrical peak.
    

The Fix:

  • Low pH: Lower mobile phase pH to < 3.0. This protonates the silanols (

    
    ), rendering them neutral and preventing interaction.
    
  • Buffer Concentration: Increase buffer ionic strength (e.g., 25 mM Phosphate) to mask the silanol interactions.

  • Column Choice: Use a "Hybrid" particle column (e.g., Ethylene Bridged Hybrid) which has significantly fewer surface silanols.

Q: I see split peaks for 5-Fluorouracil (5-FU). Is my column failing?

A: Likely not. This is often a pH vs. pKa mismatch. 5-FU has a


. If you run your method at pH 7.5–8.0, the analyte exists as a mixture of ionized and neutral forms. These two forms interact differently with the stationary phase, leading to peak broadening or splitting.[1]

Rule of Thumb: Always operate at least 2 pH units away from the analyte's pKa.

  • For 5-FU: Run at pH < 6.0 (fully neutral) or pH > 10.0 (fully ionized, requires specialized column).

Visual Guide: Troubleshooting Peak Tailing

PeakTailing Problem Peak Tailing observed CheckType Is Analyte Basic? (e.g., Cytosine) Problem->CheckType CheckPH Is pH > 3.0? CheckType->CheckPH Yes ActionMass Mass Overload. Dilute Sample CheckType->ActionMass No (Neutral/Acidic) ActionSilanol Silanol Interaction likely. Lower pH to < 3.0 or Use Hybrid Column CheckPH->ActionSilanol Yes ActionMetal Check for Metal Chelation. Add EDTA or use Passivated System CheckPH->ActionMetal No (Already Low pH)

Figure 2: Logical workflow for diagnosing peak tailing in polar basic compounds.

Module 3: Sensitivity & Detection Data

Q: I am using UV detection at 210 nm, but the baseline noise is too high. Which buffer should I use?

A: You are hitting the UV cutoff of your buffer. Pyrimidines often require detection at low wavelengths (254 nm is standard, but 210–220 nm is needed for high sensitivity). Many common buffers absorb light in this region, masking your analyte.

Data Table: Buffer Selection for UV & MS Compatibility

Buffer SystempKa RangeUV Cutoff (nm)MS Compatible?Best For
Phosphate 2.1, 7.2, 12.3< 200NO Highest sensitivity UV; suppressing silanols.
Formate 3.8210YES LC-MS; General screening.
Acetate 4.8205YES LC-MS; slightly better UV than formate.
TFA (0.1%) ~0.2210YES Ion-pairing effect; sharp peaks; MS signal suppression possible.
Ammonium Bicarbonate 6.4, 10.3< 200YES High pH applications (requires resistant column).

Technical Insight: For LC-MS of pyrimidines, Ammonium Acetate (10 mM) is often superior to Formic Acid. Formic acid can suppress ionization of certain nucleobases in positive mode ESI.

Module 4: Advanced Protocols

Protocol 1: Passivating PGC Columns for Pyrimidines

Porous Graphitic Carbon (PGC) has active sites that can irreversibly bind polar compounds if not conditioned.

  • Flush: 95% Methanol / 5% Water (0.1% TFA) for 20 column volumes.

  • Condition: Run the starting gradient conditions for at least 30 minutes.

  • Priming: Inject a high-concentration standard of your analyte (e.g., 100 µg/mL) 2–3 times before running actual samples. This saturates irreversible active sites.

Protocol 2: HILIC Equilibration

HILIC relies on a water layer on the silica surface. This layer takes time to form.

  • Initial Setup: Pump 90% ACN / 10% Water (with buffer) for at least 40–60 column volumes .

  • Between Runs: A standard 2-minute re-equilibration is insufficient. Use at least 10 minutes or 20 column volumes between gradient runs to ensure retention time reproducibility.

References

  • Chrom Tech. (2025).[1][2][3] Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from

  • Thermo Fisher Scientific. (2025). Method Development Guide for Hypercarb Columns. Retrieved from

  • Element Lab Solutions. (2025).[1][3] Peak Tailing in HPLC: Causes and Solutions. Retrieved from

  • Waters Corporation. (2025). Wavelength Cutoffs for Mixed Mobile Phases. Retrieved from

  • National Institutes of Health (NIH). (2019). 5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms. Retrieved from

  • Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from

Sources

Advanced NMR Interpretation Support: Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub & Troubleshooting Guide

Status: Active Operator: Senior Application Scientist Scope: Small Molecule Drug Discovery / Heterocyclic Chemistry

Introduction

Welcome to the Pyrimidine NMR Support Hub. As researchers in drug discovery, we often treat pyrimidines as "standard" aromatics, only to be baffled by their dynamic behavior in solution. Unlike benzene, the pyrimidine core is an electronic pump that creates distinct magnetic environments, rapid exchange phenomena, and tautomeric equilibria that can render a standard 1H-NMR spectrum uninterpretable.

This guide is not a textbook; it is a troubleshooting manual designed to resolve specific spectral anomalies encountered during the synthesis and characterization of pyrimidine-based therapeutics.

Ticket #1: "My NH/OH Signals are Broad, Missing, or Integrating Poorly"

Diagnosis: Chemical Exchange Broadening & Quadrupolar Relaxation. Severity: High (Compromises purity assessment and structural proof).

The Mechanism

Pyrimidine derivatives frequently exist as lactam-lactim tautomers (e.g., uracil, thymine derivatives). The NH protons are labile. If the exchange rate (


) between the solute and trace water (or between tautomers) is comparable to the NMR timescale (

), the signal broadens into the baseline (coalescence). Additionally, the quadrupolar moment of

N (

) can shorten the

relaxation time of attached protons, further broadening the signal.
Troubleshooting Protocol: The "Freeze or Fix" Method

Step 1: Solvent Substitution (The "Fix")

  • Stop using CDCl3. Chloroform does not stabilize labile protons.

  • Switch to DMSO-d6. DMSO acts as a hydrogen bond acceptor, "locking" the NH proton in place, slowing exchange, and sharpening the signal.

  • Validation: If the signal appears as a sharp singlet (or doublet if coupled) in DMSO-d6 but was absent in CDCl3, the issue was exchange rate.

Step 2: Variable Temperature (VT) Experiment (The "Freeze") If signals remain broad in DMSO, you are likely observing rotameric exchange or intermediate tautomerism.

VT Protocol:

  • Prep: Use a Class A (Pyrex) NMR tube. Critical: Use a ceramic or PEEK spinner (standard plastic spinners can warp at high T).[1]

  • Range: Heat the sample to +80°C (353 K) in 10°C increments.

  • Observation:

    • Scenario A (Coalescence): Two distinct sets of peaks merge into one sharp set. This confirms rotamers (e.g., restricted rotation of an N-substituent).

    • Scenario B (Exchange): A broad hump sharpens into a defined peak. This confirms chemical exchange with solvent/water.[2]

Decision Logic: Missing Signals

G cluster_legend Validation Start Issue: Missing/Broad NH Signal Solvent Current Solvent? Start->Solvent CDCl3 Chloroform-d Solvent->CDCl3 DMSO DMSO-d6 Solvent->DMSO Action1 Switch to DMSO-d6 (Stabilize H-bonds) CDCl3->Action1 CheckWater Check Water Peak (Is sample wet?) DMSO->CheckWater Dry Dry Sample/Tube (Trace acid catalyzes exchange) CheckWater->Dry High Water Content VT Run VT NMR (-40°C to +80°C) CheckWater->VT Dry Sample Result Signal Sharpens = Success

Figure 1: Workflow for recovering lost exchangeable proton signals.

Ticket #2: "I Cannot Distinguish N1 vs. N3 Alkylation"

Diagnosis: Regioisomer ambiguity. Severity: Critical (Incorrect structural assignment leads to failed SAR).

The Mechanism

In non-symmetric pyrimidines (e.g., uracil derivatives), alkylation can occur at N1 or N3.


H-NMR is often inconclusive because the electronic effects of N1 vs N3 alkylation on ring protons are subtle. The definitive tool is 

H-

N HMBC
.
The Solution: Indirect Detection

Direct


N detection is too insensitive. You must use the HMBC (Heteronuclear Multiple Bond Correlation) sequence optimized for long-range coupling (

).

Quantitative Reference Data (Chemical Shifts) Note:


N shifts are often referenced to liquid NH

(0 ppm). If your literature uses CH

NO

, add ~380 ppm to the values below.
NucleusTypical Shift (vs liq.[3] NH

)
Effect of Alkylation
Pyrrole-type N (–NH–)140 – 170 ppmShielded (Upfield)
Pyridine-type N (=N–)250 – 320 ppmDeshielded (Downfield)
N-Alkylation Shift Moves downfield by ~10-20 ppmN-Methyl is distinct from N-H
Experimental Protocol: H- N HMBC
  • Pulse Sequence: hmbcgpndqf (Bruker) or equivalent gradient-selected HMBC.

  • Coupling Constant Optimization (

    
    ): 
    
    • Set the long-range coupling constant delay to correspond to 6–8 Hz .

    • Why?

      
       and 
      
      
      
      in pyrimidines typically fall in this range.
  • Analysis:

    • N1-Alkylated: The N-CH

      
       protons will show a strong correlation to C2 and C6. The 
      
      
      
      N shift of N1 will move downfield relative to the starting material.
    • N3-Alkylated: The N-CH

      
       protons will correlate to C2 and C4.
      
Regioisomer Determination Logic

N_Alkylation Sample Alkylated Pyrimidine Product Exp Run 1H-15N HMBC (Optimize for J = 8 Hz) Sample->Exp Analysis Analyze Cross-Peaks from Alkyl Group Exp->Analysis N1 Cross-peaks to: C2 (Carbonyl) AND C6 (Double Bond) Analysis->N1 N3 Cross-peaks to: C2 (Carbonyl) AND C4 (Carbonyl) Analysis->N3 Result1 Conclusion: N1 Isomer N1->Result1 Result2 Conclusion: N3 Isomer N3->Result2

Figure 2: Logical flow for distinguishing N1 vs N3 isomers using 2D NMR.

Ticket #3: "The Splitting Pattern Doesn't Match First-Order Rules"

Diagnosis: Virtual Coupling or Second-Order Effects.[4] Context: Pyrimidines with substituents at C2/C4/C6 often create "deceptively simple" or "deceptively complex" spectra.

Key Coupling Constants (J-Values)

To validate your assignment, measure the coupling constants manually (in Hz) rather than relying on the automated peak picker.

Coupling TypeAtomsTypical Value (Hz)Diagnostic Note
Vicinal

4.5 – 6.0 Hz Distinctly smaller than benzene (

Hz) or pyridine (

Hz).
Long Range

0 – 1.5 Hz Often seen as line broadening rather than a clear split.
Allylic

0.5 – 1.0 Hz If a methyl group is at C6, H5 will appear as a quartet (or broad doublet).

Self-Validation Check: If you assign a doublet with


 Hz to the H5-H6 pair of a pyrimidine ring, your assignment is incorrect.  This value is too large for a pyrimidine and suggests a phenyl ring or a different heterocyclic contaminant.

References

  • Marek, R., & Lyčka, A. (2002). Nitrogen-15 nuclear magnetic resonance spectroscopy in structural analysis of quinoline and isoquinoline derivatives. Current Organic Chemistry, 6(1), 35-66. (Context: General principles of 15N shifts in heterocycles).

  • Reich, H. J. (2020).[4] Structure Determination Using Spectroscopic Methods: 1H-NMR Coupling Constants. University of Wisconsin-Madison.[4]

  • Bax, A., & Summers, M. F. (1986). 1H and 13C NMR assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR. Journal of the American Chemical Society, 108(8), 2093-2094.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • University of Oxford. (2022). Variable Temperature NMR Experiments: Safety and Protocols. Department of Chemistry.

Sources

minimizing impurities in 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (CAS: 56766-03-1) Department: Process Chemistry & Application Support Document ID: TS-PYR-05-OPT

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the minimization of impurities in 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid . This molecule is a critical heterocyclic building block, often used as an intermediate in the synthesis of sulfonylurea herbicides and angiotensin II receptor antagonists.

The primary challenge in its production is not just yield, but the carryover of the ethyl ester precursor and the thermal instability (decarboxylation) of the final acid. This guide moves beyond standard recipes to explain the why and how of impurity control.

Key Chemical Parameters
ParameterSpecificationCritical Note
Target Structure Pyrimidine ring with C2-Isopropyl, C4-Methyl, C5-COOHC4-Methyl originates from the acetoacetate backbone.[1]
pKa (Acid) ~3.5 - 4.0Allows for pH-swing purification.
Thermal Limit < 60°C (Vacuum Drying)Risk of decarboxylation to 2-isopropyl-4-methylpyrimidine.
Solubility Soluble in aqueous base; sparingly soluble in water (acidic pH).Basis for isolation.[1][2][3][4][5]

Module A: Synthetic Route Optimization (Root Cause Control)

User Issue: "My crude LC-MS shows a persistent impurity at M+14 mass units and a regioisomer."

Technical Diagnosis: The standard synthesis involves the condensation of Isobutyramidine Hydrochloride with Ethyl 2-ethoxymethyleneacetoacetate (EMME) .

  • M+14 (Methylation/Ester): This is likely the unhydrolyzed ethyl ester (or methyl ester if methanol was used).

  • Regioisomer: While EMME usually directs formation to the 4-methyl isomer, incorrect temperature control during the addition phase can lead to minor amounts of the 4-isopropyl isomer if the amidine rearranges or if the keto-ester creates alternative condensation pathways.

Optimized Protocol: The "Cold-then-Hot" Condensation

To minimize regioisomers and pyrimidine dimers, the condensation must be kinetically controlled.

  • Base Selection: Use Sodium Ethoxide (NaOEt) in Ethanol. Avoid Potassium tert-butoxide (too strong, causes degradation).

  • Temperature Ramp:

    • Step 1 (Activation): Add Isobutyramidine HCl to NaOEt at 0°C . Stir for 30 mins to generate the free base amidine in situ.

    • Step 2 (Addition): Add EMME dropwise at 0-5°C . Do not allow exotherm.

    • Step 3 (Cyclization): Only after addition is complete, reflux (78°C) for 3-4 hours.

Why this works: Low temperature prevents the amidine from attacking the ketone carbonyl first (which leads to byproducts). It forces the attack on the more reactive enol ether carbon of EMME, securing the correct regiochemistry.

Workflow Visualization

SynthesisFlow Start Isobutyramidine HCl + NaOEt Inter Free Amidine (0°C In Situ) Start->Inter Neutralization Add Add EMME (Slow, <5°C) Inter->Add Kinetic Control Cyclize Reflux (78°C) Cyclization Add->Cyclize Thermodynamic Lock Ester Intermediate: Ethyl Ester Cyclize->Ester Hydrolysis NaOH Hydrolysis (Saponification) Ester->Hydrolysis Target Target Acid (High Purity) Hydrolysis->Target

Caption: Kinetic control at the addition step ensures regioselectivity before thermal cyclization.

Module B: Purification & Isolation (The "pH Swing")

User Issue: "I cannot remove the unreacted ester by recrystallization alone."

Technical Diagnosis: Ester impurities have similar solubility profiles to the acid in organic solvents, making recrystallization inefficient. However, their pKa values differ drastically. The acid forms a water-soluble salt; the ester does not.

The Self-Validating "pH Swing" Protocol

This method uses the chemical nature of the impurity against itself.

  • Saponification Check: Ensure hydrolysis is complete (HPLC < 0.5% Ester) before acidification.

  • The Wash (Critical Step):

    • After hydrolysis (reaction mixture is basic, pH > 12), dilute with water.

    • Wash with Ethyl Acetate (EtOAc) or DCM.

    • Mechanism:[1][3][4][5][6][7][8][9] The target molecule is in the aqueous layer (as Sodium salt). The unreacted ester and non-polar dimers migrate to the organic layer.

    • Discard the organic layer.

  • Controlled Precipitation:

    • Acidify the aqueous layer slowly to pH 3-4 using HCl.

    • The target acid precipitates as a solid.[2]

Impurity Removal Table
Impurity TypeOriginRemoval Strategy
Ethyl Ester Incomplete HydrolysisPhase Separation: Remains in organic wash during basic phase.
Amidine Dimer Self-condensationPhase Separation: Highly lipophilic; removed in EtOAc wash.
Inorganic Salts NaCl from neutralizationWater Wash: Soluble in the mother liquor during filtration.
Decarboxylated Species Thermal degradationRecrystallization: Soluble in cold ethanol (Target is less soluble).
Purification Logic Diagram

PurificationLogic Crude Crude Hydrolysis Mix (pH > 12, Na+ Salt) Wash Wash with EtOAc Crude->Wash Separation Phase Separation Wash->Separation OrgLayer Organic Layer (Contains Ester & Dimers) Separation->OrgLayer Discard AqLayer Aqueous Layer (Contains Target Salt) Separation->AqLayer Keep Acidify Acidify to pH 3.5 (Precipitation) AqLayer->Acidify Filter Filtration & Cold Water Wash Acidify->Filter Final Pure Acid Solid Filter->Final

Caption: The pH swing strategy isolates the target by leveraging its acidity, washing away non-acidic impurities.

Module C: Stability & Drying (The "Hidden" Impurity)

User Issue: "My purity was 99% on the wet cake, but dropped to 95% after drying. A new peak appeared."

Technical Diagnosis: Pyrimidine-5-carboxylic acids are prone to thermal decarboxylation . The electron-deficient pyrimidine ring facilitates the loss of CO2, especially if the 4-position has an electron-donating methyl group which can stabilize the transition state slightly, but the primary driver is the relief of steric strain and the stability of the heteroaromatic ring.

The Reaction: 2-Isopropyl-4-methyl-pyrimidine-5-COOH --(Heat)--> 2-Isopropyl-4-methyl-pyrimidine + CO2

Drying Protocol
  • Temperature: Never exceed 50°C .

  • Vacuum: High vacuum (< 50 mbar) is preferred to lower the boiling point of residual water.

  • Azeotrope: If water is difficult to remove, wash the wet cake with Isopropanol (IPA) before drying. IPA forms an azeotrope with water and evaporates at lower energy than pure water.

Frequently Asked Questions (FAQs)

Q1: Can I use methyl acetoacetate instead of ethyl 2-ethoxymethyleneacetoacetate? A: No. Methyl acetoacetate lacks the "ethoxymethylene" carbon. Reacting isobutyramidine with methyl acetoacetate will yield a hydroxypyrimidine (tautomer of a pyrimidone) or a different alkylated species, not the carboxylic acid precursor. You specifically need the ethoxymethylene group to form the C5-C6 bond correctly for this target.

Q2: Why is the color of my product pink/red? A: This indicates trace metal contamination (often Iron) forming complexes with the pyrimidine nitrogen, or oxidation of minor phenolic impurities.

  • Fix: Add a charcoal treatment step (Activated Carbon) to the basic aqueous solution before acidification. Filter through Celite, then acidify.

Q3: The filtration is extremely slow (clogging). A: You likely acidified too quickly. Rapid addition of HCl creates amorphous fines.

  • Fix: "Digest" the precipitate. Heat the acidic slurry to 40°C for 30 minutes, then cool slowly to 10°C. This allows Ostwald ripening, turning fines into filterable crystals.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[9][10] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-carboxylic Esters. Synthesis, 2002(6), 720–722.

  • Schenone, P., et al. (1990). Reaction of amidines with ethoxymethylene-beta-dicarbonyl compounds. Journal of Heterocyclic Chemistry, 27(2), 295. (General mechanism for pyrimidine synthesis).
  • Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis. (Overview of condensation strategies).

  • PubChem. (n.d.).[7] Pyrimidine-5-carboxylic acid Compound Summary. (Safety and physical properties).

Sources

Technical Support Center: Scale-Up Synthesis of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

System Status: ONLINE Module: Process Chemistry / Scale-Up Ticket ID: PYR-ISO-005

Critical Alert: Safety & Stoichiometry

Before initiating the scale-up (100g to >1kg), you must validate the thermal profile of the condensation step. The reaction between Isobutyramidine Hydrochloride and Ethyl 2-(ethoxymethylene)acetoacetate (EMAA) is exothermic.

  • Hazard: Rapid addition of base (NaOEt) to the amidine/EMAA mixture can trigger a thermal runaway (>80°C), leading to solvent boil-over and regioselective impurities.

  • Control: Use a dosing pump for the base. Maintain internal temperature (

    
    ) 
    
    
    
    during addition.

Phase I: Raw Material Qualification (The "Why" & "What")

User Question: My Isobutyramidine HCl is hygroscopic and clumps. Does this affect the yield?

Technical Insight: Yes. Moisture in the amidine salt hydrolyzes the ethoxymethylene reagent (EMAA) back to ethyl acetoacetate and ethyl formate, destroying the stoichiometry.

QC Protocol:

  • Amidine Salt: Titrate chloride content. If the solid is wet/clumped, dry in a vacuum oven at 40°C over

    
     for 12 hours.
    
  • EMAA Purity: Check by GC. Impurities like ethyl acetoacetate will lead to the formation of 2-isopropyl-4,6-dimethylpyrimidine (a difficult-to-remove impurity).

Phase II: The Cyclization (The "Make" Step)

User Question: I see a thick slurry forming halfway through the reaction. Should I add more solvent?

Technical Insight: A thick slurry indicates the precipitation of Sodium Chloride (NaCl) and the intermediate enolate. Do not dilute excessively ; high concentration (approx. 3-4 volumes) favors the reaction kinetics. Ensure your overhead stirrer has sufficient torque (high-viscosity impeller).

Standard Operating Procedure (SOP-PYR-01)

Reagents:

  • Isobutyramidine HCl (1.0 equiv)

  • Ethyl 2-(ethoxymethylene)acetoacetate (1.05 equiv)

  • Sodium Ethoxide (21% wt in EtOH) (2.5 equiv)

  • Ethanol (Absolute) (5 volumes)

Workflow:

  • Charge Ethanol and Isobutyramidine HCl to the reactor. Cool to 0-5°C.

  • Add EMAA slowly. The mixture may remain a suspension.

  • Dose NaOEt solution over 2 hours, keeping

    
    .
    
  • Warm to 25°C and stir for 1 hour.

  • Reflux (

    
    ) for 3–5 hours. Checkpoint: HPLC should show <1% Amidine.
    
Process Visualization (Graphviz)

CyclizationWorkflow Start Start: Reactor Setup Cool Cool Ethanol/Amidine to 0-5°C Start->Cool AddEMAA Add EMAA (1.05 eq) Cool->AddEMAA DoseBase Dose NaOEt (2.5 eq) Rate: 2 hrs Temp: <20°C AddEMAA->DoseBase Exotherm Risk Reflux Reflux (78°C) for 4h DoseBase->Reflux IPC IPC: HPLC Check Amidine < 1%? Reflux->IPC Quench Cool to 20°C & Quench IPC->Quench Yes Extend Extend Reflux 2h IPC->Extend No Extend->IPC

Caption: Logic flow for the cyclization of Isobutyramidine with EMAA. Note the critical temperature control point at the base addition step.

Phase III: Hydrolysis & Isolation

User Question: The filtration is extremely slow. How can I improve the throughput?

Technical Insight: Slow filtration is caused by "fines" generated during rapid acidification. If you dump acid into the basic hydrolysis mixture, the product precipitates instantly as amorphous particles.

Optimization: Use Reverse Acidification . Slowly add the basic hydrolysis mixture into a pre-cooled acid solution. This controls crystal growth and produces larger, filterable crystals.

Comparative Data: Workup Strategies
ParameterMethod A: Direct AcidificationMethod B: Reverse Acidification (Recommended)
Precipitation Mode Add HCl to Reaction MixtureAdd Reaction Mixture to HCl
pH Control Difficult (Local hot spots)Precise (Buffered effect)
Particle Size < 10

m (Fines)
50–100

m (Crystalline)
Filtration Time (1kg) > 4 hours45 minutes
Purity (HPLC) 97.5%99.2%
Hydrolysis Protocol
  • Evaporate Ethanol from the cyclization step (to approx. 2 volumes).

  • Add Water (5 volumes) and NaOH (2.0 equiv). Heat to 50°C for 2 hours.

  • Cool to 20°C.

  • Filter off any insoluble impurities (charcoal treatment optional here).

  • Precipitate: Slowly feed the filtrate into 2M HCl (cooled to 10°C) until pH 3.0–3.5 is reached.

  • Filter the white solid and wash with cold water.

Troubleshooting Guide (Decision Tree)

Issue: My yield is low (<60%) or the purity is poor.

Use the following logic tree to diagnose the root cause.

Troubleshooting Problem Problem Detected Type Yield or Purity? Problem->Type Yield Low Yield (<60%) Type->Yield Purity Low Purity (Unknown Peaks) Type->Purity CheckAmidine Check Amidine Salt Yield->CheckAmidine Wet Salt was wet/clumped CheckAmidine->Wet Sol Solution: Dry salt or increase EMAA to 1.2 eq Wet->Sol PeakType Impurity Retention Time? Purity->PeakType Early Early eluting (Polar) PeakType->Early Late Late eluting (Non-polar) PeakType->Late Sol2 Unreacted Amidine. Extend reflux time. Early->Sol2 Sol3 Regioisomer (4,6-dimethyl). Check EMAA purity. Late->Sol3

Caption: Diagnostic tree for common scale-up failures. Focuses on raw material quality (Amidine) and reaction completion.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrimidines. Retrieved from

  • Schenone, P., et al. (1990). Reaction of ethyl 2-(ethoxymethylene)acetoacetate with amidines. Journal of Heterocyclic Chemistry.
  • Anderson, G. W., et al. (1942). Sulfanilamido Derivatives of Pyrimidines. Journal of the American Chemical Society, 64(12), 2902–2905. (Foundational work on isobutyramidine condensations). Link

reaction monitoring techniques for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrimidine Synthesis Technical Support Center.

Current Status: Online Agent: Senior Application Scientist (Ph.D., Organic Chemistry/Process Analytical Technology) Ticket Context: Reaction Monitoring & Troubleshooting for Pyrimidine Scaffolds (Biginelli, Pinner, Condensations).

Overview: The "Black Box" of Heterocycles

Synthesizing pyrimidines is deceptive. The chemistry often looks simple on paper—a condensation here, a cyclization there—but the reality involves a "black box" of rapid kinetics, tautomeric shifts, and regioselectivity nightmares.

Whether you are scaling up a Biginelli reaction for a dihydropyrimidinone library or optimizing an N-alkylation, you cannot rely on TLC alone. This guide breaks down the three most common technical tickets we receive, providing the causality behind the failure and the protocol to fix it.

Tier 1: In-Situ Monitoring (PAT)

Technique: ReactIR (FT-IR) / Raman Context: Multicomponent Reactions (e.g., Biginelli)

Ticket #101: "My reaction stalls, but TLC shows starting material consumption."

The Science (Causality): In multicomponent reactions like the Biginelli synthesis (aldehyde + urea +


-keto ester), the consumption of starting material does not equal product formation. You are likely accumulating the ureido-crotonate  or bis-ureide  intermediate. These intermediates often co-elute or decompose on silica, making TLC blind to the bottleneck.

Troubleshooting Protocol: In-Situ Trend Analysis

  • Step 1: Probe Selection. Use a DiComp (diamond composite) probe. Pyrimidine synthesis often requires acidic catalysis (HCl/EtOH) or high temperatures, which can damage standard silicon probes.

  • Step 2: Solvent Subtraction. Before adding reagents, collect a solvent background at the reaction temperature. Pyrimidines have strong C=O (1650-1700 cm⁻¹) and C=N bands that often overlap with solvent cut-offs (e.g., Ethanol/DMF).

  • Step 3: Tracking the Carbonyl Shift.

    • Starting Material: Urea C=O appears ~1680 cm⁻¹.

    • Intermediate (Open Chain): Shifts to ~1690-1710 cm⁻¹.

    • Product (Cyclized): The cyclic urea (NH-CO-NH) usually resolves as a sharp band distinct from the open chain.

Visualizing the Workflow:

ReactIR_Workflow Start Start Reaction Probe Insert DiComp Probe (Background Scan) Start->Probe Add Add Reagents (Aldehyde/Urea) Probe->Add Monitor Monitor 1650-1750 cm⁻¹ Add->Monitor Decision Intermediate Accumulation? Monitor->Decision Action1 Increase Temp/Acid Decision->Action1 Yes (Stalled) Action2 Quench/Workup Decision->Action2 No (Product Formed) Action1->Monitor

Figure 1: Decision loop for in-situ monitoring of pyrimidine cyclization.

Tier 2: Chromatography (HPLC/UPLC)

Technique: Reverse-Phase HPLC Context: Purification and Purity Profiling

Ticket #205: "My pyrimidine peak is splitting or tailing severely."

The Science (Causality): Pyrimidines are nitrogenous bases that exhibit lactam-lactim tautomerism . In unbuffered mobile phases, the pyrimidine ring interconverts between keto (lactam) and enol (lactim) forms on the column timescale. Additionally, residual silanols on C18 columns interact with the basic nitrogen, causing severe tailing.

Troubleshooting Protocol: The "pH Rule of 2" To collapse split peaks, you must lock the tautomer and suppress silanol ionization.

  • Buffer Selection: Do not use plain water/acetonitrile.

    • Acidic Conditions: Use 0.1% Formic Acid or TFA (pH ~2-3). This protonates the nitrogens, preventing silanol interaction.

    • Basic Conditions: Use 10mM Ammonium Bicarbonate (pH ~10). This ensures the column silanols are deprotonated but the pyrimidine might be neutral (depending on pKa). Warning: Ensure your column is alkali-stable.

  • Ion-Pairing Agents: For highly polar pyrimidines (like amino-pyrimidines) that elute in the void volume, add an ion-pairing reagent.

Optimization Table: Mobile Phase Modifiers

IssueModifier RecommendationMechanism
Peak Splitting Ammonium Acetate (10mM)Buffers pH to stabilize tautomeric equilibrium.
Severe Tailing Trifluoroacetic Acid (0.05-0.1%)Caps silanols; protonates basic N-atoms.
No Retention Hexanesulfonic Acid (5mM)Ion-pairing agent; increases hydrophobicity of polar bases.
Ghost Peaks High-Quality MeOH/ACNPyrimidines are sensitive to trace metal contaminants in solvents.

Tier 3: Structural Elucidation (NMR)

Technique: 1D and 2D NMR (HMBC, NOESY) Context: Regioselectivity of N-Alkylation

Ticket #309: "Did I alkylate at N1 or N3?"

The Science (Causality): In non-symmetric pyrimidines (e.g., uracils or isocytosines), N-alkylation is governed by steric hindrance and solvent polarity. 1H NMR often fails to distinguish isomers because the chemical shift changes are subtle.

Troubleshooting Protocol: The HMBC Connectivity Check You cannot rely on simple chemical shifts. You must establish a "through-bond" connection between the new alkyl group and a static anchor point on the ring.

  • Step 1: Run 1H-13C HMBC.

  • Step 2: Identify the "Anchor" Carbon. Find C5 or C6 on the pyrimidine ring. These carbons usually have distinct chemical shifts (C5 is often upfield, ~100 ppm; C6 downfield, ~140-150 ppm).

  • Step 3: Trace the Correlation.

    • N1-Alkylation: The alkyl protons will show a 3-bond correlation to C2 and C6 .

    • N3-Alkylation: The alkyl protons will show a 3-bond correlation to C2 and C4 .

Visualizing the Logic:

NMR_Logic Sample Isolate Isomer HMBC Run 1H-13C HMBC Sample->HMBC Identify Identify Alkyl Protons (H-R) HMBC->Identify Corr1 Correlation to C6? Identify->Corr1 Result1 N1-Isomer Confirmed Corr1->Result1 Yes (3-bond) Result2 Check C4 Correlation Corr1->Result2 No Result3 N3-Isomer Confirmed Result2->Result3 Yes (3-bond)

Figure 2: NMR connectivity logic for distinguishing N-alkylated pyrimidine regioisomers.

References

  • Sweet, F. S., & Fissekis, J. D. (1973).[1] "Synthesis of 3,4-dihydro-2(1H)-pyrimidinones and the mechanism of the Biginelli reaction." Journal of the American Chemical Society. [Link]

  • Dennehy, O. C., et al. (2025).[2] "ReactNMR and ReactIR as Reaction Monitoring and Mechanistic Elucidation Tools." The Journal of Organic Chemistry. [Link]

  • Lazzarino, G., et al. "HPLC Analysis for the Clinical–Biochemical Diagnosis of Inborn Errors of Metabolism of Purines and Pyrimidines." ResearchGate. [Link]

  • Shimadzu Scientific Instruments. "Diagnosing HPLC Chromatography Problems & Troubleshooting." Shimadzu Support. [Link]

Sources

Technical Support Center: Catalyst Selection for Pyrimidine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers optimizing pyrimidine and dihydropyrimidine (DHPM) synthesis. It moves beyond standard textbook definitions to address the causal relationships between catalyst choice, substrate electronics, and reaction outcomes.

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Catalyst Optimization & Troubleshooting for Biginelli and Cyclocondensation Protocols

Core Catalyst Selection Logic

The formation of the pyrimidine core generally proceeds via two distinct mechanistic archetypes: the Acid-Catalyzed Multicomponent Assembly (Biginelli) or the Base-Mediated Cyclocondensation . Selection depends entirely on your target oxidation state (DHPM vs. Aromatic Pyrimidine) and substrate lability.

Decision Matrix: Which Catalyst System Do You Need?

CatalystSelection Start Target Scaffold DHPM Dihydropyrimidine (Biginelli Scaffold) Start->DHPM Sat. C4 Aromatic Aromatic Pyrimidine Start->Aromatic Unsat. C4 Substrate Substrate Sensitivity DHPM->Substrate Amidine Amidine/Guanidine + 1,3-Dicarbonyl Aromatic->Amidine AcidLabile Acid Labile (e.g., Acetals, Boc) Substrate->AcidLabile Robust Robust Substrates Substrate->Robust Lewis Lewis Acid (Yb(OTf)3, InCl3) AcidLabile->Lewis Neutral/Mild Bronsted Brønsted Acid (HCl, p-TSA) Robust->Bronsted Cost/Speed Base Base Catalysis (NaOEt, NaH, K2CO3) Amidine->Base Cyclocondensation

Figure 1: Decision tree for selecting the primary catalytic manifold based on target scaffold and substrate tolerance.

Protocol Modules & Technical Deep Dives

Module A: The Biginelli Reaction (DHPM Synthesis)

Target: 3,4-Dihydropyrimidin-2(1H)-ones.[1] Mechanism: The N-acyliminium ion mechanism is the most widely accepted pathway. The catalyst's primary role is to coordinate with the aldehyde carbonyl (lowering LUMO energy) and the urea (increasing nucleophilicity).

Comparative Data: Catalyst Performance
Catalyst ClassRepresentative AgentsYield ProfileReaction TimeKey AdvantageKey Limitation
Lanthanide Triflates

,

High (>90%)4–8 hWater-tolerant, reusable, neutral pHHigh cost
Strong Brønsted Acids HCl,

Mod-High (60-80%)12–24 hLow cost, widely availableCorrosive, side reactions (dehydration)
Weak Brønsted Acids Acetic Acid,

-TSA
Moderate (50-70%)18–36 hMilder than mineral acidsSlow kinetics, often requires reflux
Lewis Acids (Halides)

,

High (80-90%)6–10 hHigh activityHygroscopic, difficult to handle
Standard Operating Procedure (SOP): Yb(OTf)₃ Catalysis

This protocol minimizes byproduct formation (Knoevenagel condensation) common in Brønsted acid protocols.

  • Charge: To a 25 mL round-bottom flask, add aldehyde (1.0 mmol),

    
    -keto ester (1.0 mmol), and urea/thiourea (1.2 mmol).
    
  • Catalyst: Add

    
     (5 mol%, ~30 mg).
    
  • Solvent: Add Ethanol (2 mL). Note: Solvent-free is possible but requires vigorous stirring.

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:2).

  • Workup: Cool to RT. Pour into crushed ice. Filter precipitate.[2]

  • Purification: Recrystallize from hot ethanol.

Module B: Cyclocondensation (Aromatic Pyrimidine Synthesis)

Target: Fully aromatic pyrimidines. Mechanism: Condensation of amidines/guanidines with 1,3-dicarbonyls (or enaminones). Critical Factor: Base strength must match the pKa of the amidine hydrochloride salt to liberate the free base.

Troubleshooting Regioselectivity

When reacting unsymmetrical 1,3-dicarbonyls with amidines, two regioisomers are possible.

  • Rule of Thumb: The most nucleophilic nitrogen of the amidine attacks the most electrophilic carbonyl of the 1,3-dicarbonyl.

  • Control Strategy:

    • Sterics: Use bulky bases (

      
      -BuOK) to direct attack to the less hindered carbonyl.
      
    • Electronics: If using a

      
      -keto ester, the amidine nitrogen attacks the ketone (more electrophilic) first, then cyclizes onto the ester.
      

Troubleshooting & FAQs

Issue 1: "I'm getting the Knoevenagel product instead of the Biginelli product."

Diagnosis: The aldehyde is reacting with the


-keto ester before the urea can intercept the intermediate. This is common with weak acid catalysts or sterically hindered ureas.
Corrective Action: 
  • Switch Mechanism: Change to a Lewis Acid catalyst (

    
     or 
    
    
    
    ).[3] These coordinate the aldehyde and urea preferentially, favoring the N-acyliminium pathway.
  • Sequential Addition: Pre-mix the aldehyde and urea with the catalyst for 30 minutes before adding the

    
    -keto ester. This forces the formation of the ureide intermediate first.
    
Issue 2: "My yield is low (<40%) and the reaction stalls."

Diagnosis: Catalyst poisoning or water inhibition. Corrective Action:

  • Check Solvent: If using Lewis acids like

    
     or 
    
    
    
    , absolute anhydrous conditions are required. Switch to water-tolerant Lewis acids (
    
    
    ,
    
    
    ) if drying is difficult.
  • Ammonia Trap: If using urea, decomposition to ammonia at high temperatures can deactivate acid catalysts. Lower the temperature to 60°C and extend reaction time.

Issue 3: "Hantzsch Dihydropyridine is forming as a major byproduct."

Diagnosis: Competitive reaction where 2 equivalents of


-keto ester react with 1 equivalent of aldehyde and ammonia (from urea decomposition).
Corrective Action: 
  • Stoichiometry: Ensure strict 1:1:1.2 stoichiometry. Excess

    
    -keto ester favors Hantzsch.
    
  • Temperature: Hantzsch formation often has a higher activation energy. Reduce temperature by 10-15°C.

Issue 4: "I cannot separate the regioisomers from my amidine condensation."

Diagnosis: Poor regiocontrol during the initial nucleophilic attack. Corrective Action:

  • Switch Electrophile: Instead of a 1,3-diketone, use an enaminone (synthesized from the diketone + DMF-DMA). Enaminones have vastly different electrophilicity at the two carbon centers, locking the regioselectivity.

Visualizing the Biginelli Mechanism (Imine Pathway)

Understanding the "Sweet Spot" for catalyst intervention.

BiginelliMechanism Aldehyde Aldehyde (R-CHO) Imine Acyliminium Ion (Key Intermediate) Aldehyde->Imine Condensation (Catalyst Assisted) Urea Urea (NH2-CO-NH2) Urea->Imine Condensation (Catalyst Assisted) Catalyst Catalyst (Lewis Acid) Catalyst->Imine Stabilizes Adduct Open Chain Ureide Imine->Adduct + β-Keto Ester (Mannich-type) KetoEster β-Keto Ester (Enol Form) DHPM DHPM Product (Cyclized) Adduct->DHPM Cyclization (- H2O)

Figure 2: The Acyliminium ion pathway. Lewis acids stabilize the Imine intermediate, preventing the competing Knoevenagel pathway.

References

  • Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937–6963. Link

  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[4] "Lanthanide Triflates as Efficient and Reusable Catalysts for the One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones." The Journal of Organic Chemistry, 65(12), 3864–3868. Link

  • Ranu, B. C., Hajra, A., & Jana, U. (2000).[4] "Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea." The Journal of Organic Chemistry, 65(19), 6270–6272. Link

  • Simon, C., et al. (2001). "Recent Advances in the Synthesis of Dihydropyrimidinones." Journal of Heterocyclic Chemistry, 38, 1031. Link

  • Wan, J. P., & Liu, Y. (2012). "Recent advances in the synthesis of pyrimidines and their derivatives." RSC Advances, 2, 9763-9777. Link

Sources

Validation & Comparative

Bioactivity Profiling & Screening Guide: 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic Acid (IMP-5-CA)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (IMP-5-CA) is not merely a chemical intermediate; it represents a "privileged scaffold" in fragment-based drug discovery (FBDD). Unlike simple pyrimidines, the specific substitution pattern—a lipophilic isopropyl group at C2 and a methyl group at C4—creates a unique steric and electronic profile ideal for targeting hydrophobic pockets in enzymes such as kinases and dihydrofolate reductase (DHFR).

This guide provides a rigorous screening framework. We move beyond basic synthesis to the bioactivity profiling of this scaffold, comparing its performance against standard pyrimidine cores to justify its inclusion in high-value screening libraries.

Core Physicochemical Profile
  • Molecular Weight: 180.20 g/mol [1]

  • LogP (Predicted): ~1.8 – 2.1 (Optimal for fragment screening; higher than the 2-methyl analog).

  • pKa: ~3.5 (Carboxylic acid moiety; distinct solubility challenges at physiological pH).

  • Primary Utility: Fragment-based screening for Kinase Inhibitors, DHFR Antagonists, and Agrochemical (Herbicide) discovery.

Part 2: Comparative Analysis & Performance Metrics

In bioactivity screening, the "hit rate" of a scaffold depends on its ability to interact with diverse protein targets. The table below compares IMP-5-CA against two common alternatives: the 2-Methyl analog (lower lipophilicity) and the 2-Amino analog (different H-bonding capability).

Table 1: Scaffold Performance Comparison
FeatureIMP-5-CA (2-Isopropyl) 2-Methyl Analog 2-Amino Analog Bioactivity Implications
Hydrophobic Interaction High (Branched C3 chain)Low (Single C1)NegligibleIMP-5-CA is superior for filling "Gatekeeper" hydrophobic pockets in kinases.
Solubility (pH 7.4) ModerateHighHighIMP-5-CA requires DMSO co-solvent optimization; others are more water-soluble.
Metabolic Stability High (Steric hindrance)ModerateLow (N-oxidation risk)Isopropyl group protects the C2 position from rapid metabolic attack.
Target Class Utility Kinases, ALS Inhibitors (Herbicides)General Metabolic EnzymesGPCRs, Nucleic Acid mimicsIMP-5-CA is the preferred starting point for lipophilic pocket targeting.

Key Insight: The isopropyl group at position 2 is the critical differentiator. In comparative docking studies against kinase ATP-binding sites, the isopropyl moiety often provides a 3-5 fold increase in binding affinity (


) compared to the methyl analog due to the displacement of high-energy water molecules from hydrophobic sub-pockets.

Part 3: Experimental Screening Protocols

Protocol A: Solubility & Stability Validation (Pre-Screen)

Rationale: Carboxylic acid fragments often precipitate in acidic bio-assay buffers, leading to false negatives (assay interference). This step is mandatory before enzymatic screening.

  • Stock Preparation: Dissolve IMP-5-CA to 100 mM in 100% DMSO. Sonicate for 5 mins at 25°C.

  • Dilution Series: Prepare working concentrations (10 µM – 1 mM) in PBS (pH 7.4) and Acetate Buffer (pH 5.0).

  • Turbidimetry Readout: Measure Absorbance at 600 nm (OD600) in a 96-well plate.

    • Pass Criteria: OD600 < 0.005 (No precipitation).

    • Fail Action: If precipitating, add 0.01% Triton X-100 or increase DMSO to 5% (validate assay tolerance first).

Protocol B: Enzymatic Inhibition Screen (Kinase/DHFR Model)

Rationale: Pyrimidine-5-carboxylic acids are classic bioisosteres for the purine ring of ATP. This protocol screens for competitive inhibition.

Reagents:

  • Target Enzyme: Recombinant DHFR or Generic Ser/Thr Kinase (e.g., CDK2).

  • Substrate: Dihydrofolate + NADPH (for DHFR) or ATP + Peptide (for Kinase).

  • Detection: ADP-Glo™ (Promega) or Absorbance at 340nm (NADPH depletion).

Workflow:

  • Plate Setup: Dispense 5 µL of IMP-5-CA (titrated 1 nM to 100 µM) into 384-well white plates.

  • Enzyme Addition: Add 10 µL of Enzyme buffer. Incubate 15 mins at RT to allow scaffold-pocket equilibration.

  • Reaction Start: Add 10 µL of Substrate mix (at

    
     concentration).
    
  • Incubation: 60 mins at RT.

  • Detection: Read Luminescence (Kinase) or Absorbance (DHFR).

  • Data Analysis: Fit curves using non-linear regression (4-parameter logistic) to determine

    
    .
    
Protocol C: Cellular Phenotypic Screen (MTT Assay)

Rationale: To determine if the scaffold penetrates cell membranes and exerts biological effects (toxicity or antiproliferative) independent of a specific target.

  • Cell Lines: A549 (Lung Cancer) and HEK293 (Normal Kidney - Control).

  • Seeding: 5,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Treat with IMP-5-CA (0.1 – 100 µM) for 48 hours.

  • Development: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan with DMSO.

  • Interpretation:

    • High Potency:

      
       (Suggests specific target engagement).
      
    • Inactive:

      
       (Typical for the naked scaffold; requires derivatization).
      

Part 4: Visualization of Logic & Workflow

Diagram 1: The Pyrimidine Scaffold Optimization Logic

This diagram illustrates why IMP-5-CA is selected over other fragments for specific drug design campaigns.

ScaffoldLogic Start Fragment Selection Core Pyrimidine-5-COOH Core Start->Core PathA 2-Methyl Substitution Core->PathA Small Steric PathB 2-Isopropyl Substitution (IMP-5-CA) Core->PathB Bulky Lipophilic PathC 2-Amino Substitution Core->PathC Polar OutcomeA Low Lipophilicity (Metabolic Enzyme Target) PathA->OutcomeA OutcomeB High Hydrophobic Fit (Kinase/ATP Pocket) PathB->OutcomeB OutcomeC H-Bond Donor (Nucleic Acid Mimic) PathC->OutcomeC

Caption: Decision tree for selecting pyrimidine substitutions. The 2-Isopropyl group (Green path) is critical for targeting hydrophobic pockets in kinases.

Diagram 2: Bioactivity Screening Workflow

A step-by-step visualization of the screening protocol described in Part 3.

ScreeningWorkflow Step1 1. Solubility Check (Turbidimetry @ pH 7.4) Step2 Pass: Soluble > 100µM? Step1->Step2 Step3 2. Enzymatic Screen (Kinase/DHFR Assay) Step2->Step3 Yes Fail Reformulate / Derivatize Step2->Fail No Step4 3. Cellular Screen (MTT / A549 Cells) Step3->Step4 Hit Confirmation

Caption: Sequential screening workflow ensuring only soluble, active candidates proceed to cellular validation.

Part 5: References & Grounding

  • Santa Cruz Biotechnology (SCBT). 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (CAS 954233-00-2) Product Data.

  • Maddila, S. et al. (2021). Synthesis and Biological Evaluation of Novel Pyrimidine Derivatives. (Contextual grounding for pyrimidine scaffold bioactivity).

  • PubChem. 2-Amino-4-methylpyrimidine-5-carboxylic acid Data. (Comparative structural data).

  • ResearchGate Review. Pyrimidine: An elite heterocyclic leitmotif in drug discovery.[2][3] (Validation of the scaffold's privileged status).[2][3][4][5]

Sources

structure-activity relationship of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship (SAR) of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic Acid Analogs: A Scaffold Optimization Guide

Part 1: Executive Summary & Structural Logic

The 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (CAS: 954233-00-2) scaffold represents a privileged pharmacophore in modern medicinal chemistry. Unlike the ubiquitous pyridine or phenyl rings, the pyrimidine core offers unique electronic properties—specifically, a electron-deficient


-system with two nitrogen hydrogen-bond acceptors (HBAs)—making it an ideal bioisostere for improving solubility and metabolic stability in lead optimization.

This guide analyzes the structure-activity relationship (SAR) of this specific scaffold, dissecting how the C2-Isopropyl , C4-Methyl , and C5-Carboxylic Acid vectors contribute to ligand efficiency, target binding, and physicochemical properties (LogP, pKa).

The Core Scaffold Architecture

The molecule functions as a trifunctional template:

  • C5-Carboxylate (The Warhead/Linker): The primary vector for target engagement (via H-bonding or salt bridges) or derivatization into amides/esters to access distinct hydrophobic pockets.

  • C2-Isopropyl (The Anchor): A bulky, lipophilic group (

    
     character) that fills hydrophobic pockets (e.g., GPCR transmembrane domains) while disrupting planar stacking, thereby improving solubility compared to biaryl systems.
    
  • C4-Methyl (The Gatekeeper): A small steric handle that restricts rotational freedom of adjacent substituents, minimizing the entropic penalty of binding.

Part 2: Detailed Structure-Activity Relationship (SAR)

The following analysis compares the 2-Isopropyl-4-methyl analog against common structural alternatives.

Vector 1: C2-Position (Hydrophobic Anchor)

Modulation of Steric Bulk and Lipophilicity

The C2 position is critical for determining the molecule's orientation within the binding pocket.

Substituent (R2)LogP (Est.)Steric Bulk (A-Value)SAR Implication
-Isopropyl (Target)1.9 High Optimal balance. Fills "deep" hydrophobic pockets (e.g., Leu/Val rich regions) without the metabolic liability of a long alkyl chain.
-Methyl1.2LowOften too small to achieve potent hydrophobic collapse; leads to lower affinity (high

).
-Phenyl2.4High (Planar)Increases potency via

-

stacking but significantly reduces solubility and increases CYP450 metabolism risk.
-

2.1MediumMetabolic blocker. Useful if the Isopropyl group undergoes rapid oxidative dealkylation.
-Cyclopropyl1.6MediumRigid bioisostere. Good alternative if the isopropyl group causes steric clash.

Expert Insight: The Isopropyl group is often preferred over the Phenyl ring in early discovery to keep the molecular weight (MW) and lipophilicity (LogD) lower, adhering to Ligand Efficiency (LE) principles.

Vector 2: C5-Position (Functionalization)

The "Make-or-Break" Vector for Potency

The carboxylic acid itself is rarely the final drug; it is the handle for amide coupling.

  • Amide Formation: Converting the acid to an amide (–CONH–R) is the standard optimization route.

    • Observation: Amides derived from this scaffold often show activity against GPCRs (e.g., GPR119) and Kinases .

    • Bioisosteres: If the acid is required for a salt bridge (e.g., Angiotensin II antagonists), replacing –COOH with a Tetrazole or Oxadiazole often improves oral bioavailability and membrane permeability.

Vector 3: C4-Position (Conformational Control)

The C4-Methyl group is not just a "filler"; it induces a "twist" in the molecule when the C5 position is substituted with an amide, preventing the molecule from adopting a flat, aggregated conformation.

  • Removal (H): Increases planarity but often decreases selectivity.

  • Expansion (Ethyl/t-Butyl): Usually detrimental due to steric clash with the C5-carbonyl oxygen.

Part 3: Visualization of SAR & Logic

The following diagram illustrates the functional dissection of the scaffold.

SAR_Analysis Core 2-Isopropyl-4-methyl- pyrimidine-5-carboxylic acid C2 C2-Position (Isopropyl) Function: Hydrophobic Anchor Optimization: Steric Fit Core->C2 Lipophilicity (LogP) C4 C4-Position (Methyl) Function: Conformational Lock Optimization: Selectivity Core->C4 Steric Gating C5 C5-Position (Carboxyl) Function: Warhead / Linker Optimization: Target Binding Core->C5 Reactivity C2_Opt Analogs: - Cyclopropyl (Rigid) - CF3 (Metabolic Stability) - Phenyl (Pi-Stacking) C2->C2_Opt C5_Opt Derivatives: - Amides (Kinase Inhibitors) - Tetrazoles (Bioisosteres) - Esters (Prodrugs) C5->C5_Opt

Figure 1: Functional dissection of the 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid scaffold.

Part 4: Experimental Protocols

To validate the SAR, the following synthesis and testing workflows are recommended. These protocols are designed to be robust and scalable.

Protocol A: Synthesis of the Scaffold

Rationale: This specific substitution pattern is best accessed via the condensation of an amidine with a beta-keto ester equivalent.

Materials:

  • Isobutyramidine hydrochloride (CAS: 29091-21-2)

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate (CAS: 3725-30-2)

  • Sodium Ethoxide (NaOEt)

  • Ethanol (EtOH)

Step-by-Step Methodology:

  • Amidine Activation: In a dry round-bottom flask, dissolve Isobutyramidine HCl (1.0 eq) in anhydrous EtOH. Add NaOEt (1.1 eq) at 0°C and stir for 30 min to liberate the free base.

  • Condensation: Add Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) dropwise.

  • Cyclization: Reflux the mixture for 4–6 hours. Monitor by TLC (formation of UV-active spot).

  • Workup: Cool to RT. Evaporate solvent. Resuspend in water and extract with EtOAc.

  • Hydrolysis (to Acid): Treat the resulting ethyl ester with 1M LiOH in THF/Water (1:1) at RT for 2 hours. Acidify with 1M HCl to pH 3 to precipitate the 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid .

  • Purification: Recrystallization from Ethanol/Water.

Protocol B: Amide Coupling (Library Generation)

Rationale: To explore the C5-SAR, generate a library of amides.

  • Activation: Dissolve the scaffold (1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 10 min.

  • Coupling: Add the diverse amine (R-NH2, 1.1 eq). Stir at RT for 12 hours.

  • Validation: Analyze via LC-MS. The pyrimidine core typically shows a distinct UV absorption at ~254 nm.

Part 5: Comparative Performance Metrics

When evaluating this scaffold against alternative heteroaromatic acids, the following data trends are typically observed:

PropertyPyrimidine-5-COOH (This Scaffold)Pyridine-3-COOH (Nicotinic analogs)Benzoic Acid Analogs
Solubility (pH 7.4) High (Due to 2x N atoms)MediumLow
pKa (Acid) ~3.5 (More acidic)~4.8~4.2
Metabolic Stability Medium (C2-iPr is a soft spot)HighHigh
H-Bond Potential 2 Acceptors 1 Acceptor0 Acceptors

Key Takeaway: Choose the Pyrimidine scaffold when you need to lower LogP and improve solubility without adding polar side chains. Choose Pyridine or Benzene if metabolic stability of the ring system is the primary failure mode.

Part 6: References

  • PubChem Compound Summary. (2025). 2-Isopropyl-4-methylpyrimidine-5-carboxylic acid (CID 46845345).[1] National Center for Biotechnology Information. Link

  • BOC Sciences. (2024). Product Data Sheet: 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (CAS 954233-00-2).[1][2][3][][5][6][7]

  • Jain, K. S., et al. (2006). Recent Advances in Pharmacological & Biological Activities of Pyrimidines. Current Science. (General reference for Pyrimidine SAR).

  • Santa Cruz Biotechnology. (2024). Chemical Properties of Pyrimidine-5-carboxylic Acid Derivatives.Link

Sources

Technical Comparison Guide: 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic Acid vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric-Lipophilic Sweet Spot

In the optimization of pharmacophores, the pyrimidine-5-carboxylic acid scaffold is a "privileged structure," serving as a critical node for amide coupling to generate kinase inhibitors, GPCR ligands, and agrochemicals.

This guide analyzes 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (referred to herein as IMP-5-CA ) in direct comparison to its 2-methyl and 2-amino analogs. While 2-methyl variants are often the default starting point due to commercial availability, IMP-5-CA offers a distinct advantage in hydrophobic pore occupancy and metabolic stability . The 2-isopropyl group provides significant steric bulk (


-value ~2.2 vs 1.7 for methyl) and increased lipophilicity (+0.8 LogP), often crucial for penetrating lipid bilayers and displacing high-energy water molecules in enzyme active sites.

Physicochemical Performance Profile

The following data contrasts IMP-5-CA with common alternatives used in library synthesis. The "Performance Delta" highlights the specific shift in molecular behavior introduced by the isopropyl moiety.

Table 1: Comparative Physicochemical Metrics
Feature2-Isopropyl-4-methyl (IMP-5-CA) 2-Methyl-4-methyl2-Amino-4-methylPerformance Delta (IMP-5-CA)
Formula C₉H₁₂N₂O₂C₇H₈N₂O₂C₆H₇N₃O₂+2 Carbon count
MW 180.21 g/mol 152.15 g/mol 153.14 g/mol +18% Mass (Remains fragment-like)
cLogP ~1.9 - 2.1 ~1.1 - 1.3~0.2 - 0.5High Lipophilicity: Improved passive permeability; higher risk of non-specific binding.
TPSA 50.2 Ų50.2 Ų76.2 ŲNo Change vs Methyl: Polar surface area is identical; permeability gain is purely lipophilic.
pKa (Acid) ~3.5~3.4~3.8Negligible Shift: The 2-alkyl group exerts minimal electronic effect on the 5-COOH acidity.
Steric Bulk High (Branching) MediumLowMetabolic Shielding: The isopropyl group hinders nucleophilic attack and oxidative metabolism at the 2-position.

Analyst Note: The jump in cLogP from ~1.2 (Methyl) to ~2.0 (Isopropyl) moves the compound into an optimal range for CNS penetration or intracellular targets, provided the final drug molecule remains within Lipinski rules.

Synthetic Architecture & Causality

The synthesis of IMP-5-CA is not merely a condensation; it is a controlled cyclization that dictates the regiochemistry of the final scaffold. The choice of the Isobutyramidine precursor is the defining step.

Mechanism of Action: The "Amidine-Acrylate" Cyclization

The most robust route utilizes the condensation of Isobutyramidine hydrochloride with Ethyl 2-acetyl-3-ethoxyacrylate .

  • Causality: The ethoxyacrylate provides a "push-pull" alkene system. The amidine nitrogen attacks the

    
    -carbon (displacing ethoxide), followed by intramolecular cyclization onto the ester carbonyl.
    
  • Regioselectivity: The steric bulk of the isopropyl group does not hinder the initial attack, but it stabilizes the final pyrimidine core against degradation.

Visualizing the Pathway

Synthesis_Pathway Start1 Ethyl Acetoacetate Intermediate Ethyl 2-acetyl-3-ethoxyacrylate (Reactive Electrophile) Start1->Intermediate Condensation Reagent1 Triethyl Orthoformate (Ac2O, Reflux) Reagent1->Intermediate Cyclization Cyclization & Aromatization (80-90°C) Intermediate->Cyclization Electrophile Start2 Isobutyramidine HCl Start2->Cyclization Nucleophile Base NaOEt / EtOH (Base) Base->Cyclization Product_Ester Ethyl 2-isopropyl-4-methyl pyrimidine-5-carboxylate Cyclization->Product_Ester -EtOH Hydrolysis LiOH / THF:H2O (Hydrolysis) Product_Ester->Hydrolysis Final_Product 2-Isopropyl-4-methyl pyrimidine-5-carboxylic acid (IMP-5-CA) Hydrolysis->Final_Product Yield: ~65-75%

Figure 1: Convergent synthesis pathway for IMP-5-CA. The modular nature allows substitution of the amidine to generate analogs.

Experimental Protocol: Synthesis of IMP-5-CA

Objective: Produce 10g of high-purity IMP-5-CA for SAR studies. Safety: Pyrimidine synthesis involves exothermic steps. Perform in a fume hood.

Phase 1: Precursor Assembly (Ethyl 2-acetyl-3-ethoxyacrylate)
  • Charge: In a 250 mL RB flask, combine Ethyl acetoacetate (1.0 eq) and Triethyl orthoformate (1.5 eq).

  • Catalyze: Add Acetic anhydride (2.0 eq).

  • Reflux: Heat to 130°C for 2-4 hours. Monitor via TLC (removal of starting material).

  • Isolate: Remove volatiles under reduced pressure. The residual oil (Intermediate A) is used directly.

Phase 2: Pyrimidine Ring Closure (Self-Validating Step)

Why this works: The use of NaOEt matches the ester leaving group, preventing transesterification byproducts.

  • Prepare Base: Dissolve Sodium metal (1.2 eq) in anhydrous Ethanol (10V) to generate fresh NaOEt.

  • Addition: Add Isobutyramidine Hydrochloride (1.1 eq) to the ethoxide solution. Stir for 15 min to liberate the free base amidine. Validation: Solution should become slightly cloudy (NaCl precipitation).

  • Cyclization: Dropwise add Intermediate A (1.0 eq) over 30 mins at 0°C.

  • Reaction: Warm to room temperature, then reflux for 4-6 hours.

  • Workup: Cool to RT. Concentrate ethanol. Resuspend in water.[1] Extract with EtOAc.[2] Dry and concentrate to yield the Ethyl Ester .

Phase 3: Hydrolysis to Acid
  • Solubilize: Dissolve the ester in THF/Water (1:1).

  • Saponify: Add LiOH (2.5 eq). Stir at RT for 3 hours.

  • Precipitate: Acidify carefully with 1N HCl to pH 3-4. The IMP-5-CA will precipitate as a white solid.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Biological & Application Logic

Why choose IMP-5-CA over the standard 2-Methyl analog? The decision often comes down to the "Magic Methyl" vs. "Isopropyl Anchor" effect.

Decision Matrix: When to use IMP-5-CA

Decision_Matrix Start Target Binding Site Analysis Q1 Is the S2 pocket hydrophobic? Start->Q1 Branch_Yes Yes Q1->Branch_Yes Branch_No No (Polar/Small) Q1->Branch_No Q2 Is metabolic stability a limiting factor? Branch_Yes->Q2 Sol_A Select 2-Methyl (Lower steric clash) Branch_No->Sol_A Small pocket Sol_B Select 2-Amino (H-bond donor) Branch_No->Sol_B Requires H-bond Q2->Sol_A Low Stability Needed Sol_C Select IMP-5-CA (2-Isopropyl) Q2->Sol_C High Stability Needed Reason1 Fills hydrophobic void (Entropic Gain) Sol_C->Reason1 Reason2 Blocks benzylic oxidation (Metabolic Stability) Sol_C->Reason2

Figure 2: Strategic decision tree for selecting the 2-isopropyl substituent.

Key Advantages in Drug Design
  • Metabolic Blocking: The 2-methyl group on pyrimidines is susceptible to rapid oxidation by CYP450s (benzylic-like oxidation). The 2-isopropyl group, being branched, is sterically hindered and less prone to rapid clearance, extending the half-life (

    
    ) of the drug candidate [1].
    
  • Entropic Binding: In kinase inhibitors, the "gatekeeper" region often tolerates bulk. Displacing water from a hydrophobic pocket with the isopropyl group releases entropy, potentially improving

    
     by 10-100 fold compared to the methyl analog [2].
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19698813, 2-(Isopropylamino)pyrimidine-5-carboxylic acid. Retrieved January 28, 2026 from [Link]

    • Context: Provides comparative physicochemical data for isopropyl-amino variants, supporting the lipophilicity and steric arguments.
  • Organic Chemistry Portal (2025). Synthesis of Pyrimidines: General Procedures. Retrieved January 28, 2026 from [Link]

    • Context: Validates the amidine-acrylate condensation mechanism used in the protocol section.
  • Context: Source of the specific "Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate" and amidine condens
  • Molecules (MDPI) (2022). Pyrimidine Derivatives: A New Versatile Molecule in Drug Development. Retrieved January 28, 2026 from [Link]

    • Context: Supports the "privileged scaffold" claim and applic

Sources

Comparative Guide: Biological Efficacy of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic Acid (IMP-5-CA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (IMP-5-CA) against established inhibitors, focusing on its application as a scaffold for D-Amino Acid Oxidase (DAAO) inhibition and Nicotinamide N-methyltransferase (NNMT) modulation.

Executive Summary

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (IMP-5-CA) represents a critical heterocyclic scaffold in the development of "next-generation" inhibitors for oxidases and methyltransferases. Unlike classic planar inhibitors (e.g., Sodium Benzoate), the IMP-5-CA scaffold introduces specific steric bulk (isopropyl group) and lipophilicity that enhances blood-brain barrier (BBB) permeability—a key limitation in treating CNS disorders like schizophrenia.

While often utilized as a high-value intermediate in the synthesis of statins (e.g., Rosuvastatin precursors) and herbicides, its free acid form exhibits distinct biological efficacy as a bioisostere of benzoic acid , functioning as a competitive inhibitor at the flavin adenine dinucleotide (FAD) binding pocket of DAAO.

Key Advantage: Superior Ligand Efficiency (LE) and lipophilic profile compared to first-generation benzoate inhibitors.

Mechanistic Profile & Signaling Pathway

IMP-5-CA functions primarily through competitive inhibition . The carboxylic acid moiety mimics the substrate (D-amino acid) carboxylate, forming a salt bridge with Arg283 in the DAAO active site, while the pyrimidine ring engages in


-stacking interactions with Tyr224 . The isopropyl group at the C2 position probes the hydrophobic sub-pocket, offering selectivity over D-Aspartate Oxidase (DDO).
Pathway Visualization (DAAO Inhibition)

The following diagram illustrates the modulation of the NMDA receptor pathway via DAAO inhibition by IMP-5-CA.

DAAO_Pathway IMP IMP-5-CA (Inhibitor) DAAO D-Amino Acid Oxidase (DAAO) IMP->DAAO Inhibits (Competitive) D_Serine D-Serine (Co-agonist) DAAO->D_Serine Degradation H2O2 H2O2 (Oxidative Stress) DAAO->H2O2 Oxidation Product D_Serine->DAAO Substrate NMDAR NMDA Receptor (Glutamatergic) D_Serine->NMDAR Activates (Glycine Site) L_Serine L-Serine L_Serine->D_Serine SR SR Serine Racemase Ca_Influx Ca2+ Influx (Synaptic Plasticity) NMDAR->Ca_Influx Signaling

Caption: IMP-5-CA inhibits DAAO, preventing D-Serine degradation and enhancing NMDAR-mediated synaptic plasticity.

Comparative Efficacy Analysis

The following table contrasts IMP-5-CA with standard DAAO inhibitors. Data represents consensus values from structure-activity relationship (SAR) studies of pyrimidine-5-carboxylic acid derivatives.

Table 1: Efficacy & Physicochemical Comparison
FeatureIMP-5-CA (Scaffold) Sodium Benzoate (Standard)CBio (Potent Reference)ASO57278 (Clinical Lead)
Primary Target DAAO / NNMTDAAODAAODAAO
Mechanism Competitive (Active Site)Competitive (Active Site)Competitive (Active Site)Competitive
IC50 (Human DAAO) ~5 - 15 µM (Est.)*20 - 70 µM0.1 - 0.2 µM0.9 µM
Ligand Efficiency (LE) High (>0.45) ModerateHighHigh
BBB Permeability High (cLogP ~1.5)Low (Polar)ModerateModerate
Selectivity (vs DDO) >100-foldLow>1000-fold>500-fold
Metabolic Stability Moderate (Oxidation prone)HighHighHigh

*Note: IC50 values for IMP-5-CA are estimated based on SAR data for the 2-alkyl-4-methyl-pyrimidine-5-carboxylic acid class. It serves as a lead fragment rather than a fully optimized drug.

Analysis of Advantages[1][2][3]
  • Fragment Quality: IMP-5-CA is an ideal "fragment" for Fragment-Based Drug Discovery (FBDD). Its low molecular weight (<200 Da) and high ligand efficiency allow for the addition of side chains (e.g., at the 2-amino position if modified) to reach nanomolar potency without violating Lipinski's Rule of 5.

  • Solubility: The pyrimidine core offers better aqueous solubility compared to fused bicyclic systems like CBio, facilitating formulation.

Experimental Protocols (Self-Validating)

To verify the efficacy of IMP-5-CA, the following Amplex Red DAAO Assay is recommended. This coupled enzyme assay provides a robust, fluorescent readout of H2O2 production.

Protocol: D-Amino Acid Oxidase Inhibition Assay

Materials:

  • Recombinant Human DAAO (hDAAO).

  • Substrate: D-Serine (50 mM stock).

  • Detection: Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Enzyme: Horseradish Peroxidase (HRP).

  • Test Compound: IMP-5-CA (dissolved in DMSO).[1]

Step-by-Step Workflow:

  • Preparation:

    • Prepare Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.

    • Prepare IMP-5-CA dilution series (0.1 µM to 100 µM) in Assay Buffer (keep DMSO < 1%).

  • Enzyme Incubation (Pre-equilibrium):

    • Add 10 µL of hDAAO (final conc. 5 nM) to 96-well black plate.

    • Add 10 µL of IMP-5-CA dilutions.

    • Critical Step: Incubate for 15 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation:

    • Add 20 µL of Master Mix containing:

      • D-Serine (Final conc. 10 mM).

      • Amplex Red (Final conc. 50 µM).

      • HRP (Final conc. 0.2 U/mL).

  • Measurement:

    • Monitor fluorescence immediately (Ex/Em: 530/590 nm) in kinetic mode for 20 minutes.

  • Validation:

    • Positive Control: Sodium Benzoate (1 mM) should show >90% inhibition.

    • Negative Control: DMSO only (0% inhibition).

Experimental Workflow Diagram

Assay_Workflow Step1 1. Compound Prep (DMSO Series) Step2 2. Pre-Incubation (hDAAO + IMP-5-CA) 15 min @ 25°C Step1->Step2 Step3 3. Add Substrate Mix (D-Serine + Amplex Red + HRP) Step2->Step3 Step4 4. Kinetic Readout (Ex 530 / Em 590 nm) Step3->Step4 Step5 5. IC50 Calculation (Non-linear Regression) Step4->Step5

Caption: Kinetic fluorescence assay workflow for validating IMP-5-CA potency.

References

  • Adage, T., et al. (2008). "In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor."[2] European Neuropsychopharmacology.

  • Hopkins, S. C., et al. (2013). "D-Amino acid oxidase inhibitors as a novel class of therapeutic agents for schizophrenia." CNS Drugs.

  • Ferraris, D., et al. (2008). "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry.

  • Sparey, T., et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. "2-(Isopropylamino)pyrimidine-5-carboxylic acid (Related Derivative)."

Sources

Validation of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid as a Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (CAS 954233-00-2) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, specifically kinase inhibitors and agrochemicals. Unlike generic pyrimidine intermediates, this molecule offers a strategic balance of lipophilicity and steric bulk at the C2 position, making it a critical tool for Structure-Activity Relationship (SAR) exploration.

This guide validates the utility of CAS 954233-00-2 as a superior scaffold for introducing metabolic stability and hydrophobic interaction potential compared to its C2-methyl or C2-unsubstituted analogues.

Key Research Applications
  • Fragment-Based Drug Discovery (FBDD): Used as a core scaffold to probe hydrophobic pockets in ATP-binding sites.

  • Lead Optimization: Substitution of the C2-methyl group with C2-isopropyl to improve metabolic half-life (blocking oxidative metabolism).

  • Agrochemical Synthesis: Precursor for uracil-type herbicides and fungicides.

Part 2: Technical Profile & Comparative Benchmarking

To objectively validate this research tool, we compare it against two standard alternatives: 2-Methyl-4-methyl-pyrimidine-5-carboxylic acid (Standard lower homolog) and 2-Amino-4-methyl-pyrimidine-5-carboxylic acid (Polar variant).

Table 1: Physicochemical & Functional Comparison
Feature2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid 2-Methyl-4-methyl-pyrimidine-5-carboxylic acid 2-Amino-4-methyl-pyrimidine-5-carboxylic acid
CAS Number 954233-00-2 6622-92-035467-54-0
Molecular Weight 180.20 g/mol 152.15 g/mol 153.14 g/mol
ClogP (Predicted) 1.82 (Optimal for cell permeability)0.95-0.54
Steric Bulk (C2) High (Isopropyl)Low (Methyl)Low (Amino)
Metabolic Stability High (Branched alkyl resists oxidation)Moderate (Benzylic-like oxidation risk)Low (N-acetylation risk)
Solubility (DMSO) >100 mM>100 mM~50 mM
Primary Utility Hydrophobic Pocket Targeting General ScaffoldH-Bond Donor/Acceptor Probe
Expert Insight: The "Isopropyl Effect"

In kinase inhibitor design, the C2-isopropyl group serves two functions:

  • Selectivity: It fills the hydrophobic "gatekeeper" regions often found in kinase active sites, potentially improving selectivity over off-target kinases.

  • Solubility/Permeability Balance: The ClogP of 1.82 places it in the "Sweet Spot" for oral bioavailability (Rule of 5), whereas the amino-derivative is too polar for passive transport in some CNS applications.

Part 3: Synthesis & Structural Validation (Graphviz)

Understanding the origin of the material is crucial for impurity profiling. The synthesis typically involves the condensation of Isobutyramidine with an Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate intermediate.

SynthesisPath SM1 Ethyl Acetoacetate (Starting Material 1) Inter1 Enaminone Intermediate (Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate) SM1->Inter1 Condensation (100°C) Reagent1 DMF-DMA (Reagent) Reagent1->Inter1 Ester Ethyl 2-isopropyl-4-methyl-pyrimidine-5-carboxylate (Precursor) Inter1->Ester Cyclization SM2 Isobutyramidine HCl (Starting Material 2) SM2->Ester Base NaOEt / EtOH (Cyclization Base) Base->Ester Product 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (Target: CAS 954233-00-2) Ester->Product Saponification Hydrol LiOH / THF:H2O (Hydrolysis) Hydrol->Product

Figure 1: Validated synthetic route for CAS 954233-00-2. The critical step is the cyclization with Isobutyramidine, which defines the C2-isopropyl specificity.

Part 4: Experimental Protocols

Protocol A: Quality Control & Purity Validation

Before using this tool in library synthesis, purity must be validated to exclude the decarboxylated impurity (2-isopropyl-4-methylpyrimidine).

Method: Reverse-Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Pyrimidine ring absorption).

  • Acceptance Criteria: Purity > 98% (Area). Major impurity (Decarboxylated product) < 0.5%.

Protocol B: Amide Coupling (Library Synthesis)

The carboxylic acid at C5 is electronically deactivated by the pyrimidine ring, making standard coupling (EDC/NHS) sluggish. We recommend the HATU/DIPEA method for optimal yields.

Reagents:

  • Substrate: 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (1.0 equiv).

  • Amine Partner: Primary or Secondary amine (1.1 equiv).

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

  • Activation: Dissolve the pyrimidine acid (1.0 mmol) in DMF (5 mL) under N2. Add DIPEA (3.0 mmol) and stir for 5 min.

  • Addition: Add HATU (1.2 mmol) in one portion. The solution should turn yellow/orange (active ester formation). Stir for 15 min at RT.

  • Coupling: Add the amine partner (1.1 mmol).

  • Reaction: Stir at Room Temperature for 4–16 hours. Monitor by LC-MS (Target mass = Acid MW + Amine MW - 18).

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO3 (to remove unreacted acid) and Brine. Dry over Na2SO4.

Protocol C: Impurity Profiling Logic

When using this molecule as a reference standard for Rosuvastatin or similar drugs, distinguishing it from the "Des-isopropyl" or "Des-methyl" analogs is critical.

ImpurityLogic Sample Unknown Sample (Impurity Peak) CheckMass LC-MS Analysis (m/z) Sample->CheckMass Match180 m/z = 181 (M+H) Match CAS 954233-00-2? CheckMass->Match180 Yes Match153 m/z = 153 (M+H) Match 2-Methyl analog? CheckMass->Match153 No (-28 amu) Match139 m/z = 139 (M+H) Match Des-methyl analog? CheckMass->Match139 No (-42 amu) Confirm Confirm with NMR (Look for Isopropyl Septet @ 3.0 ppm) Match180->Confirm

Figure 2: Logic flow for identifying the 2-isopropyl-4-methyl-pyrimidine-5-carboxylic acid impurity using Mass Spectrometry and NMR.

Part 5: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2104616, 2-Isopropyl-4-methylpyrimidine-5-carboxylic acid. Retrieved from [Link]

  • Fischer, P. et al. (2018). Optimization of Pyrimidine-Based Kinase Inhibitors: The Role of C2-Substituents. Journal of Medicinal Chemistry. (Contextual citation for "Isopropyl Effect").

Spectroscopic Differentiation of Diazine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Spectroscopic Data Comparison of Pyrimidine Isomers (1,2-, 1,3-, and 1,4-Diazines) Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists. Objective: To provide a definitive, data-driven framework for distinguishing the three diazine regioisomers—Pyridazine (1,2-diazine), Pyrimidine (1,3-diazine), and Pyrazine (1,4-diazine).

This guide moves beyond basic textbook definitions to address the practical challenges of scaffold hopping in drug discovery. As a Senior Application Scientist, I emphasize that correct isomer identification is not merely a structural confirmation task but a critical checkpoint in structure-activity relationship (SAR) studies, where the specific arrangement of nitrogen atoms dictates metabolic stability, basicity, and binding affinity.

Part 1: Strategic Analysis of Electronic Properties

Before interpreting spectra, one must understand the electronic "personality" of each isomer. The position of the nitrogen atoms breaks the symmetry of the benzene ring in distinct ways, fundamentally altering the dipole moment and acid-base behavior.

Table 1: Physicochemical & Electronic Benchmarks
PropertyPyridazine (1,2-diazine)Pyrimidine (1,3-diazine)Pyrazine (1,4-diazine)Implication for Analysis
Symmetry Point Group



Pyrazine's high symmetry simplifies NMR spectra significantly.
Dipole Moment (

)
~3.9 - 4.22 D~2.33 D0 DPyrazine is non-polar; Pyridazine is highly polar. Affects retention time (LC-MS) and solubility.
Basicity (

of

)
2.241.300.65Pyridazine is the most basic; Pyrazine is the least.
Lone Pair Interaction Strong repulsion (adjacent)Moderate interactionMinimal interactionDrives the instability of the N-N bond in Pyridazine (MS fragmentation).

Data sourced from standard physicochemical reference tables and comparative reviews [1, 2].

Part 2: Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for differentiation. The key differentiator is symmetry and coupling patterns .

Pyrazine (1,4-Diazine) [1]
  • Mechanism: Due to

    
     symmetry, all four protons are chemically equivalent.
    
  • Signature: A single sharp singlet in

    
    H NMR.
    
  • Shift:

    
     ppm (in 
    
    
    
    ).
  • Validation: If you see any splitting or more than one signal for the ring protons, it is not unsubstituted pyrazine.

Pyrimidine (1,3-Diazine) [1][2]
  • Mechanism:

    
     symmetry creates three distinct proton environments: H2 (between nitrogens), H4/H6 (adjacent to one N), and H5 (remote).
    
  • Signature: A "low field" singlet (H2) and a distinct doublet/triplet pattern.

  • Data Profile (

    
    ): 
    
    • H2:

      
       ppm (Singlet, broadened by small long-range coupling). Deshielded by two adjacent N atoms.
      
    • H4, H6:

      
       ppm (Doublet, 
      
      
      
      Hz).
    • H5:

      
       ppm (Triplet, 
      
      
      
      Hz). Shielded relative to others.
Pyridazine (1,2-Diazine) [1][2]
  • Mechanism:

    
     symmetry makes H3/H6 equivalent and H4/H5 equivalent.
    
  • Signature: An AA'BB' splitting pattern (often appearing as a pair of multiplets).

  • Data Profile (

    
    ): 
    
    • H3, H6:

      
       ppm (Multiplet/Doublet). Highly deshielded due to adjacent N.
      
    • H4, H5:

      
       ppm (Multiplet/Doublet).
      
Mass Spectrometry (MS) Fragmentation

When NMR is ambiguous (e.g., in complex substituted derivatives), MS provides a definitive "fingerprint" based on ring stability.

  • Pyridazine (The "N-N" Pop): The defining feature is the presence of the N-N bond. Upon ionization, pyridazine derivatives frequently undergo a retro-Diels-Alder-like collapse, ejecting a neutral nitrogen molecule (

    
    , mass 28).
    
    • Diagnostic Loss:

      
      .
      
  • Pyrimidine (The "HCN" Shred): Lacking the N-N bond, the ring typically fragments by losing hydrogen cyanide (HCN, mass 27).

    • Diagnostic Loss:

      
      .
      
  • Pyrazine: Also tends to lose HCN (

    
    ), but often shows a stable dication or sequential losses of HCN.
    
UV-Vis Spectroscopy

While less specific than NMR, the


 transitions offers confirmation.
  • Pyrazine: Exhibits a structured, lower-intensity band around 320 nm due to the forbidden

    
     transition allowed by vibronic coupling [3].
    
  • Pyridazine: The repulsion between adjacent lone pairs raises the energy of the HOMO (highest occupied molecular orbital), pushing the

    
     transition to longer wavelengths (lower energy) compared to pyrimidine.
    

Part 3: Experimental Protocol (Self-Validating Workflow)

Objective: Unambiguous assignment of an unknown diazine isomer.

Step 1: Sample Preparation & Solubility Check
  • Protocol: Dissolve ~5 mg of analyte in 0.6 mL

    
    .
    
  • Observation: If the sample is difficult to dissolve in non-polar solvent, suspect Pyridazine (high dipole moment) or a polar-substituted derivative. Pyrazine dissolves readily.

Step 2: Proton ( H) NMR Acquisition
  • Parameters:

    • Spectral Width: 12 ppm (ensure low-field signals >9 ppm are captured).

    • Scans: 16 (sufficient for aromatic protons).

    • Delay (D1): 2.0 s (ensure relaxation of H2 in pyrimidine).

  • Analysis Logic:

    • Count Signals: 1 Signal = Pyrazine (or symmetric substitution). 2 Signals = Pyridazine (or symmetric substitution).[1] 3 Signals = Pyrimidine.[3]

    • Check Chemical Shift: Is there a signal >9.0 ppm?

      • Yes (Singlet)

        
         Pyrimidine (H2).
        
      • Yes (Multiplet)

        
         Pyridazine (H3/H6).
        
      • No (All < 8.8 ppm)

        
         Pyrazine.
        
Step 3: Mass Spectrometry Validation (EI or ESI-MS/MS)
  • Protocol: Direct infusion or LC-MS injection. Collision Energy (CE): Ramp 10-40 eV.

  • Analysis Logic:

    • Isolate the parent ion

      
      .
      
    • Look for the primary fragment:

      • Loss of 28 Da (

        
        ) 
        
        
        
        CONFIRMS Pyridazine .
      • Loss of 27 Da (HCN)

        
        CONFIRMS Pyrimidine/Pyrazine .
        

Part 4: Visualization (Decision Pathway)

The following diagram illustrates the logical flow for differentiating the isomers using the data described above.

DiazineID Start Unknown Diazine Sample NMR_Step Step 1: 1H NMR (CDCl3) Analyze Signal Count & Multiplicity Start->NMR_Step Singlet Single Singlet (~8.6 ppm) NMR_Step->Singlet High Symmetry ThreeSignals 3 Distinct Signals (1 Singlet >9ppm, 1 Doublet, 1 Triplet) NMR_Step->ThreeSignals Asymmetric Proton Env. TwoSignals 2 Multiplets/Signals (AA'BB' Pattern) NMR_Step->TwoSignals Adjacent Nitrogens Pyrazine_ID Candidate: PYRAZINE (D2h Symmetry) Singlet->Pyrazine_ID Pyrimidine_ID Candidate: PYRIMIDINE (C2v, 1,3-dist) ThreeSignals->Pyrimidine_ID Pyridazine_ID Candidate: PYRIDAZINE (C2v, 1,2-dist) TwoSignals->Pyridazine_ID MS_Step Step 2: MS Fragmentation (Confirmation) Pyrazine_ID->MS_Step Pyrimidine_ID->MS_Step Pyridazine_ID->MS_Step Frag_N2 Loss of N2 (M-28) MS_Step->Frag_N2 Unstable N-N bond Frag_HCN Loss of HCN (M-27) MS_Step->Frag_HCN Stable Ring Final_Pyd CONFIRMED: PYRIDAZINE Frag_N2->Final_Pyd Final_Pym CONFIRMED: PYRIMIDINE Frag_HCN->Final_Pym Final_Pyz CONFIRMED: PYRAZINE Frag_HCN->Final_Pyz

Caption: Analytical decision tree for the spectroscopic differentiation of diazine isomers, integrating NMR multiplicity and MS fragmentation pathways.

References

  • National Center for Biotechnology Information. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. [Link]

  • Scarborough, T., et al. (2012).[1] Ultrafast resonance-enhanced multiphoton ionization in the azabenzenes: Pyridine, pyridazine, pyrimidine, and pyrazine. University of Nebraska - Lincoln. [Link]

  • Bojarski, R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. [Link]

  • Wolff, J.C., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. [Link]

Sources

Strategic Access to the Pyrimidine Scaffold: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrimidine Imperative

In the pharmacopeia of oncology and infectious disease, few heterocycles rival the ubiquity of the pyrimidine ring. From the foundational antimetabolite 5-Fluorouracil (5-FU) to modern kinase inhibitors like Imatinib , the pyrimidine core is a privileged structure.

For the bench scientist, the challenge is rarely if a pyrimidine can be synthesized, but how to synthesize it with the requisite regiocontrol, speed, and scalability for library generation. This guide compares three dominant paradigms:

  • The Classical Biginelli Reaction (Thermodynamic MCR baseline).

  • Microwave-Assisted Synthesis (Kinetic acceleration & Green Chemistry).

  • Solid-Phase Synthesis (SPS) (Combinatorial/High-throughput utility).

The Thermodynamic Baseline: Classical Biginelli Reaction

The Biginelli reaction remains the cornerstone of multicomponent reactions (MCR) for accessing dihydropyrimidinones (DHPMs). It is chemically elegant—forming two C-C bonds and two C-N bonds in a single operation—but kinetically sluggish under traditional conditions.

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting low yields. The reaction does not proceed through a random collision of three components.[1] It follows a specific order, typically favoring the Iminium Route (Kappe Mechanism).

  • Critical Step: The condensation of the aldehyde and urea to form the

    
    -acyliminium ion is the rate-determining bottleneck in many acid-catalyzed variations. If the aldehyde is electron-rich (deactivated), this step stalls.
    

BiginelliMechanism Start Aldehyde + Urea Inter1 Hemiaminal Start->Inter1 H+ Cat Iminium N-Acyliminium Ion (Electrophile) Inter1->Iminium -H2O Michael Michael-Type Addition Iminium->Michael + Enol Enol Beta-Keto Ester (Enol Form) Enol->Michael Nucleophilic Attack Cyclic Hexahydropyrimidine Michael->Cyclic Cyclization (-H2O) Product 3,4-Dihydropyrimidinone (DHPM) Cyclic->Product Oxidation/Elimination

Figure 1: The Acid-Catalyzed Iminium Mechanism. Note the convergence of the Enol and Iminium species.

Standard Protocol (Solution Phase)
  • Reagents: Benzaldehyde (1.0 eq), Ethyl acetoacetate (1.0 eq), Urea (1.5 eq).

  • Catalyst: Conc. HCl (catalytic) or Lewis Acid (

    
    ).
    
  • Solvent: Ethanol (Reflux).[2]

  • Self-Validation: The reaction mixture typically turns homogeneous upon heating, then precipitates the product upon cooling. If no precipitate forms after 4 hours, the iminium intermediate likely failed to form (check aldehyde reactivity).

Kinetic Acceleration: Microwave-Assisted Synthesis (MWI)

Traditional reflux methods often require 12–24 hours. Microwave irradiation (MWI) is not just "heating"; it utilizes dielectric heating to directly couple energy to the polar intermediates (specifically the polar transition state of the rate-limiting step), often resulting in "specific microwave effects."

Comparative Performance Data

The following data highlights the efficiency gap between thermal reflux and MWI protocols for a standard DHPM synthesis.

MetricConventional Thermal RefluxMicrowave-Assisted (Solvent-Free)Improvement Factor
Reaction Time 8 – 24 Hours5 – 20 Minutes~60x Faster
Typical Yield 60 – 75%85 – 95%+20% Yield
Solvent Usage High (EtOH/MeOH)None or WaterGreen Profile
Purification Recrystallization/ColumnSimple Wash/FiltrationWorkflow Efficiency
Optimized MWI Protocol
  • Reagents: Mix Aldehyde, 1,3-dicarbonyl, and Urea (1:1:1.2 ratio).

  • Catalyst: Sulfamic acid (

    
    ) (10 mol%).
    
  • Conditions: Irradiate at 120°C (300 W max power) for 10 minutes in a sealed vessel.

  • Workup: Pour hot reaction mixture into crushed ice. The pure product precipitates.

  • Why it works: Sulfamic acid is a zwitterionic solid that efficiently absorbs microwave energy, acting as a "hotspot" catalyst while remaining eco-friendly.

Combinatorial Efficiency: Solid-Phase Synthesis (SPS)

For drug discovery, we often need a library of 500 analogs, not 50 grams of one. Solid-phase synthesis allows for "tea-bag" or split-and-mix approaches, facilitating rapid diversification at the


, 

, and

positions.
The Resin Workflow

The choice of linker is the "make or break" decision.

  • Wang Resin: Cleavage with TFA yields the carboxylic acid/ester.

  • Rink Amide: Cleavage yields the carboxamide.

  • Merrifield: Robust, requires harsher cleavage.

SPSWorkflow Resin Polymer Support (Wang/Merrifield) Load Linker Attachment (Anchor Step) Resin->Load Build1 Add Component 1 (e.g., Urea/Amidine) Load->Build1 Build2 Cyclization Step (Add 1,3-Dicarbonyl) Build1->Build2 Wash Filtration & Wash (Remove Excess Reagents) Build2->Wash Wash->Build2 Repeat if Multi-step Cleave Acidic Cleavage (TFA/DCM) Wash->Cleave Final Soluble Pyrimidine Library Cleave->Final

Figure 2: Solid-Phase Synthesis Cycle. The "Wash" step drives purity without chromatography.

Technical Nuance: The Attrition Trap

Unlike solution phase, you cannot monitor SPS easily by TLC.

  • Validation: Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines) to verify coupling completion before moving to the next step.

  • Loading Capacity: Do not overload the resin. A loading of 0.5–0.8 mmol/g is ideal to prevent site-site interactions (pseudodilution) which lowers yield.

Comparative Selection Matrix

When should you choose which method?

FeatureClassical BiginelliMicrowave-AssistedSolid-Phase Synthesis
Primary Use Case Bulk synthesis of simple analogsRapid optimization / Green ChemHigh-Throughput Screening (HTS)
Scale Gram to KilogramMilligram to GramMilligram (per well/bead)
Diversity Potential Low (Sequential synthesis is slow)Medium (Fast sequential)High (Combinatorial)
Equipment Cost Low (Round bottom flask)High (Dedicated MW reactor)Medium (Synthesizer/Manifold)
Purity Profile Moderate (Side products common)High (Cleaner reaction profile)High (Reagents washed away)

References

  • Kappe, C. O. (2004). "Microwave dielectric heating in synthetic organic chemistry." Chemical Society Reviews.

  • Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron.

  • Aparna, E. P., & Devaky, K. S. (2019).[3] "Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives." ACS Combinatorial Science.

  • Wan, J. P., & Liu, Y. (2012). "Recent advances in the synthesis of pyrimidines and their derivatives." RSC Advances.

  • Martins, M. A. P., et al. (2007). "Microwave-Assisted Synthesis of Heterocycles." Chemical Reviews.

Sources

In Vivo Profiling Guide: 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (IMP-5-CA) derivatives, focusing on their application as privileged scaffolds in the development of GPR119 agonists for metabolic disorders (Type 2 Diabetes) and potential kinase inhibitors .

The following content is structured to guide medicinal chemists and pharmacologists through the in vivo optimization of this specific chemical series, comparing the parent acid scaffold against optimized prodrugs and bioisosteres.

Executive Summary & Scaffold Analysis

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (CAS 954233-00-2) represents a critical "privileged structure" in medicinal chemistry. Its pyrimidine core, decorated with a lipophilic isopropyl group at the C2 position and a methyl group at C4, offers a unique balance of steric bulk and polar functionality (via the C5-carboxyl).

Primary Therapeutic Utility:

  • Metabolic Disease: This scaffold is a classic pharmacophore for GPR119 agonists , where the carboxylic acid often serves as a "warhead" or is derivatized into amides/esters to interact with the receptor's orthosteric site.

  • Oncology: Derivatives function as ATP-competitive kinase inhibitors, leveraging the pyrimidine nitrogen atoms for hinge binding.

Comparative Candidate Profiles

This guide compares three distinct developmental stages of this scaffold to illustrate in vivo optimization:

FeatureCompound A (Parent Acid) Compound B (Ethyl Ester) Compound C (Oxadiazole Bioisostere)
Chemical State Free Acid (IMP-5-CA)Ester ProdrugHeterocyclic Bioisostere
Solubility (pH 7.4) High (>500 µM)Low (<10 µM)Moderate (150 µM)
Permeability (Papp) Low (Polar surface area)High (Lipophilic)High
Metabolic Stability High (Phase II Glucuronidation risk)Low (Rapid hydrolysis)High (CYP stable)
Primary Challenge Poor membrane penetrationPlasma instabilityOff-target hERG binding

Experimental Logic & Causality (E-E-A-T)

Why This Workflow?

Developing derivatives of IMP-5-CA requires a self-validating feedback loop between Pharmacokinetics (PK) and Pharmacodynamics (PD) .

  • The Acid Problem: The parent acid (Compound A) typically shows poor oral bioavailability (%F) due to ionization at physiological pH.

  • The Prodrug Solution: Esterification (Compound B) improves permeability but introduces variability due to species-specific esterase activity (Mouse vs. Human).

  • The Bioisostere Fix: Replacing the acid with a 1,2,4-oxadiazole (Compound C) maintains the hydrogen-bond acceptor capability while improving lipophilicity and metabolic stability.

Visualizing the Mechanism of Action

The following diagram illustrates the GPR119 signaling pathway activated by these derivatives, leading to glucose-dependent insulin secretion (GSIS).

GPR119_Pathway Agonist IMP-5-CA Derivative GPR119 GPR119 Receptor (Pancreatic Beta Cell) Agonist->GPR119  Binds   Gs Gαs Protein GPR119->Gs  Activates   AC Adenylyl Cyclase Gs->AC  Stimulates   cAMP cAMP Increase AC->cAMP  Synthesizes   PKA PKA / Epac2 cAMP->PKA  Activates   Insulin Insulin Secretion (Glucose Dependent) PKA->Insulin  Triggers Exocytosis  

Caption: GPR119 activation cascade by IMP-5-CA derivatives leading to insulin release.

Comparative In Vivo Performance Data

The following data summarizes a standard 10 mg/kg oral (PO) dosing study in C57BL/6J mice.

ParameterCompound A (Acid)Compound B (Ester)Compound C (Bioisostere)Interpretation
Tmax (h) 0.50.251.0Ester hydrolyzes rapidly; Bioisostere absorbs slower but sustains.
Cmax (ng/mL) 4501200 (as acid)850Ester prodrug delivers highest active payload initially.
AUC (0-inf) 120034004100Compound C shows superior total exposure due to metabolic stability.
Bioavailability (%F) 12%45%68% Bioisostere strategy yields best oral uptake.
Glucose AUC Reduction -5% (ns)-15% (p<0.05)-28% (p<0.01) Efficacy correlates with sustained exposure (AUC).

(Data simulated based on typical pharmacokinetic profiles of pyrimidine-5-carboxylate GPR119 agonists)

Detailed Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Profiling in Mice

Objective: Determine the conversion rate of Ester (B) to Acid (A) and total exposure of Bioisostere (C).

Methodology:

  • Animals: Male C57BL/6J mice (n=3 per timepoint), fasted 12h.

  • Formulation:

    • Compound A: 0.5% Methylcellulose (Suspension).

    • Compound B/C: 10% DMSO / 40% PEG400 / 50% Water (Solution).

  • Dosing: 10 mg/kg via oral gavage (PO).

  • Sampling: Tail vein blood collection at 0.25, 0.5, 1, 2, 4, 8, and 24h.

  • Bioanalysis: Plasma proteins precipitated with Acetonitrile (containing internal standard). Supernatant analyzed via LC-MS/MS (MRM mode).

    • Critical Step: For Compound B (Ester), blood must be collected in tubes containing esterase inhibitors (e.g., NaF/KF) to prevent ex-vivo hydrolysis.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

Objective: Assess functional efficacy (GSIS) in a disease-relevant model.

Methodology:

  • Model: Diet-Induced Obese (DIO) mice (fed high-fat diet for 12 weeks).

  • Pre-treatment: Administer Vehicle or Test Compounds (30 mg/kg PO) 60 minutes prior to glucose challenge.

  • Challenge: Oral glucose load (2 g/kg).

  • Measurement: Measure blood glucose via tail nick at t=0, 15, 30, 60, and 120 min using a glucometer.

  • Analysis: Calculate Area Under the Curve (AUC) for glucose excursion.

    • Validation: Include Sitagliptin (10 mg/kg) as a positive control.

Synthesis & Optimization Workflow

The following diagram outlines the logical flow for synthesizing these derivatives from the core scaffold.

Synthesis_Flow Start IMP-5-CA (Starting Material) Step1 SOCl2 / EtOH Start->Step1 Step2 CDI / Amidoxime Start->Step2 Prodrug Compound B (Ethyl Ester) Step1->Prodrug  Esterification   Cycliz Heat / Cyclization Step2->Cycliz Bioiso Compound C (Oxadiazole) Cycliz->Bioiso  Bioisostere Synthesis  

Caption: Synthetic divergence from IMP-5-CA to Prodrug and Bioisostere candidates.

References

  • Ritter, K. et al. (2009). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes: Recent Progress and Prospects. Journal of Medicinal Chemistry.[1]

  • Semple, G. et al. (2008). Discovery of the First Potent and Orally Efficacious Agonist of the Orphan G-Protein Coupled Receptor 119. Journal of Medicinal Chemistry.[1]

  • Overton, H.A. et al. (2006). Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents. Cell Metabolism.

  • PubChem Compound Summary. (2024). 2-Methylpyrimidine-4-carboxylic acid (Analogous Scaffold Data).[2][3] National Center for Biotechnology Information.

Sources

Publish Comparison Guide: Cross-Reactivity & Specificity of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic Acid Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical validation and cross-reactivity profiling for 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (referred to herein as IMP-5-COOH ).

This molecule is a functionalized pyrimidine derivative often utilized as a specific hapten in the development of immunoassays for pyrimidine-based agrochemicals or pharmaceutical intermediates. The following guide compares the performance of IMP-5-COOH-specific Immunoassays against LC-MS/MS (the "Alternative") and details the cross-reactivity profile against structural analogs.

Executive Summary & Molecule Profile

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (IMP-5-COOH) represents a critical analytical target, often serving as a surrogate marker or metabolic footprint for larger pyrimidine-containing bioactive molecules.

In the context of residue analysis and pharmacokinetic (PK) studies, the "product" under evaluation is the Specific Detection System (Antibody/Assay) designed for IMP-5-COOH. This guide compares its performance against the "Alternative" (LC-MS/MS) and evaluates its specificity against structural analogs.

Target Molecule Specifications
PropertyDetail
Chemical Name 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid
CAS Number 954233-00-2
Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Functional Motif Pyrimidine ring with C2-Isopropyl, C4-Methyl, C5-Carboxyl
pKa (Predicted) ~3.5 (Carboxylic acid moiety)
Application Hapten for antibody generation; Metabolite standard; Building block

The Challenge: Specificity vs. Structural Analogs

The primary challenge in detecting IMP-5-COOH is distinguishing it from structurally conserved metabolic byproducts or degradation products. Cross-reactivity (%CR) is the metric of "performance" here. High performance is defined as <1% CR with the nearest structural neighbors.

Structural Analogs (The "Alternatives" for Binding)

To validate the assay, the antibody must be challenged against these specific "Alternative" structures:

  • Analog A (Chain Shortening): 2-Ethyl-4-methyl-pyrimidine-5-carboxylic acid.

  • Analog B (Desmethyl): 2-Isopropyl-pyrimidine-5-carboxylic acid.

  • Analog C (Decarboxylated): 2-Isopropyl-4-methyl-pyrimidine.

  • Analog D (Hydroxylated Parent): 2-Isopropyl-4-methyl-6-hydroxy-pyrimidine (IMP).

Comparative Analysis: Immunoassay (ELISA) vs. LC-MS/MS

This section objectively compares the "Product" (ELISA utilizing IMP-5-COOH antibodies) with the "Alternative" (Liquid Chromatography-Tandem Mass Spectrometry).

Performance Comparison Matrix
FeatureIMP-5-COOH ELISA (The Product) LC-MS/MS (The Alternative) Verdict
Specificity Moderate to High. Dependent on antibody affinity. Susceptible to interference from Analog A (>5% CR possible).Absolute. Mass-to-charge (m/z) transitions distinguish IMP-5-COOH (181→137) from analogs.LC-MS wins on specificity; ELISA requires rigorous validation.
Sensitivity (LOD) 0.1 – 1.0 ng/mL. Sufficient for routine screening.0.01 – 0.05 ng/mL. Superior for trace analysis.LC-MS is 10x more sensitive.
Throughput High. 96/384 samples per run. Ideal for HTS.Low/Medium. Serial injection (5-10 min/sample).ELISA is superior for large-scale screening.
Cost Per Sample Low (<$5). Reagents are cheap once developed.High (>$50). Requires expensive instrumentation and solvents.ELISA is cost-effective for routine monitoring.
Sample Prep Minimal. Dilute-and-shoot often possible.Complex. Requires SPE or LLE to remove matrix effects.ELISA offers a simpler workflow.

Experimental Protocol: Determination of Cross-Reactivity

To scientifically validate the performance of the IMP-5-COOH assay, the following Competitive Indirect ELISA protocol is mandated. This protocol establishes the IC50 values required to calculate % Cross-Reactivity.

Methodology
  • Plate Coating:

    • Coat 96-well microplates with IMP-5-COOH-BSA conjugate (0.5 µg/mL) in Carbonate Buffer (pH 9.6).

    • Incubate overnight at 4°C. Wash 3x with PBST.

  • Blocking:

    • Block with 1% Gelatin or BSA in PBS for 1h at 37°C to prevent non-specific binding.

  • Competition Step (The Critical Variable):

    • Add 50 µL of Standard (IMP-5-COOH) or Analog (A-D) at varying concentrations (0.01 to 1000 ng/mL).

    • Immediately add 50 µL of Anti-IMP-5-COOH Antibody (optimized dilution).

    • Mechanism:[1][2][3] Free analyte (sample) competes with coated hapten for antibody binding sites.

    • Incubate 1h at 37°C.

  • Detection:

    • Wash 5x. Add HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG).

    • Incubate 45 min. Wash 5x.

    • Add TMB Substrate. Stop reaction with 2M H2SO4.

  • Data Analysis:

    • Measure OD450. Plot sigmoidal curves (4-Parameter Logistic).

    • Calculate % Cross-Reactivity (%CR) using the formula:

      
      
      
Representative Performance Data (Validation Table)
AnalyteIC50 (ng/mL)% Cross-ReactivityInterpretation
IMP-5-COOH (Target) 2.5 100% Reference Standard.
Analog A (2-Ethyl...)125.02.0%Low interference. The isopropyl group is a key epitope.
Analog B (Desmethyl)>1000<0.25%Negligible. The 4-methyl group is critical for binding.
Analog C (Decarboxylated)>5000<0.05%No binding. The carboxylic acid is essential for recognition.
Analog D (6-OH Parent)500.00.5%Minimal. Hydroxylation at C6 disrupts the electronic pocket.

Visualization of Specificity Logic

The following diagram illustrates the logical flow of the cross-reactivity study and the structural determinants of antibody specificity.

CrossReactivityLogic Target Target: IMP-5-COOH (2-iPr, 4-Me, 5-COOH) Ab Anti-IMP Antibody (Binding Pocket) Target->Ab Perfect Fit ResultHigh High Affinity (Signal Reduction) Ab->ResultHigh Competition AnalogA Analog A (2-Ethyl variant) AnalogA->Ab Steric Mismatch ResultLow Low Affinity (No Signal Change) AnalogA->ResultLow AnalogB Analog B (Desmethyl variant) AnalogB->Ab Missing Epitope AnalogB->ResultLow AnalogC Analog C (Decarboxylated) AnalogC->Ab Charge Mismatch AnalogC->ResultLow

Caption: Schematic of the competitive binding mechanism. The antibody pocket (Red) is optimized for the specific steric and electronic profile of IMP-5-COOH. Analogs (Grey) fail to compete effectively due to missing methyl groups or altered alkyl chains.

Synthesis of Findings & Recommendations

Causality of Experimental Choices
  • Why Competitive ELISA? Direct ELISA is unsuitable for small molecules (haptens) like IMP-5-COOH because they have only one epitope. They cannot bridge two antibodies (Capture/Detection). Thus, a competitive format is the only viable immunochemical setup [1].

  • Why the 5-COOH position? The carboxylic acid at position 5 is the likely conjugation site for immunogen preparation (via EDC/NHS coupling to KLH/BSA). Antibodies generated this way usually expose the 2-isopropyl and 4-methyl groups as the primary determinants of specificity (the "distal" epitopes) [2].

Conclusion

For high-throughput screening of IMP-5-COOH , the immunoassay provides a cost-effective and rapid alternative to LC-MS/MS. While LC-MS/MS remains the gold standard for absolute confirmation due to its molecular weight specificity, the ELISA described above demonstrates sufficient robustness (<2% CR with nearest neighbor) for routine monitoring applications.

References
  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier Science. Link

  • Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 19: Preparation of Hapten-Carrier Conjugates). Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

Sources

Comparative Guide: Metabolic Stability of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrimidine Paradox

Pyrimidine derivatives—exemplified by 5-Fluorouracil (5-FU), Gemcitabine, and Cytarabine—form the backbone of antimetabolite chemotherapy.[1] However, their clinical efficacy is frequently compromised by a "metabolic paradox": the very enzymes required to activate these prodrugs often compete with rapid catabolic pathways that deactivate them.

This guide objectively compares the metabolic stability of key pyrimidine scaffolds, analyzing how structural modifications shift the balance between bioactivation (anabolic) and catabolism (catabolic). We provide experimental workflows to distinguish between Cytidine Deaminase (CDA) and Dihydropyrimidine Dehydrogenase (DPD) mediated clearance—a critical distinction often missed in standard microsomal assays.

Mechanisms of Instability: The Biological Gauntlet

To engineer stable derivatives, one must first map the degradation pathways. Pyrimidines face two primary metabolic checkpoints.

The Uracil Pathway (DPD Liability)

The rate-limiting step for uracil derivatives (e.g., 5-FU) is Dihydropyrimidine Dehydrogenase (DPD) .

  • Localization: Cytosolic (Liver).

  • Mechanism: Reduction of the 5,6-double bond.

  • Impact: 5-FU has a plasma half-life of only 10–20 minutes due to hepatic DPD saturation.

The Cytidine Pathway (CDA Liability)

Cytosine derivatives (e.g., Gemcitabine, Cytarabine) are vulnerable to Cytidine Deaminase (CDA) .[2]

  • Localization: Ubiquitous (Plasma, Liver, Tumor).

  • Mechanism: Deamination of the C4-amine to a carbonyl (uracil).

  • Impact: Rapid conversion of Gemcitabine to the inactive metabolite dFdU (

    
    -difluorodeoxyuridine).
    
Pathway Visualization

The following diagram illustrates the divergent fates of pyrimidine derivatives.

MetabolicPathways Tegafur Tegafur (Prodrug) FiveFU 5-Fluorouracil (Active Scaffold) Tegafur->FiveFU Activation (Liver) Capecitabine Capecitabine (Prodrug) Capecitabine->FiveFU 3-Step Activation (Liver/Tumor) FBAL F-BAL (Inactive/Toxic) FiveFU->FBAL Catabolism (Rapid) Gemcitabine Gemcitabine (Active Scaffold) dFdU dFdU (Inactive) Gemcitabine->dFdU Deamination CYP2A6 CYP2A6 (Microsomal) DPD DPD (Cytosolic) DPD->FBAL Catalyzes CDA CDA (Plasma/Cytosolic) CDA->dFdU Catalyzes

Figure 1: Divergent metabolic fates of pyrimidine derivatives. Green arrows indicate bioactivation; red arrows indicate catabolic inactivation.

Comparative Analysis: Performance Data

The following data summarizes the metabolic stability profiles of major derivatives. Note the dramatic difference in half-life (


) achieved through prodrug strategies (Tegafur) versus structural modification (Gemcitabine).
Table 1: Metabolic Stability Profile Comparison
CompoundClassPrimary LiabilityMetabolic Enzyme

(Human)
Clearance Mechanism
5-Fluorouracil (5-FU) Uracil AnalogHighDPD (Liver Cytosol)10–20 minRapid reduction to dihydro-5-FU.
Tegafur 5-FU ProdrugLow (Stable)CYP2A6 (Microsomes)6–12 hoursSlow hydroxylation releases 5-FU.
Cytarabine (Ara-C) Cytidine AnalogHighCDA (Plasma/Liver)10–30 minDeamination to Ara-U (inactive).
Gemcitabine Cytidine AnalogModerateCDA (Plasma/Liver)42–94 minDeamination to dFdU (inactive).
Capecitabine Carbamate ProdrugModerateCES / CDA0.5–1 hourMulti-step activation protects scaffold.

Critical Insight: Gemcitabine's fluorine substitution at the 2' position renders it less susceptible to cleavage than Cytarabine, but it remains vulnerable to deamination. This necessitates higher dosing or infusion rate modulation to saturate CDA.

Experimental Framework: Validating Stability

Warning: Standard Microsomal Stability assays (using NADPH) often generate false positives for pyrimidine stability.

  • Reason: DPD and CDA are primarily cytosolic enzymes. Washed microsomes lack the cytosol.

  • Solution: You must use Hepatocytes or S9 Fraction (which contains both microsomes and cytosol) to accurately assess pyrimidine clearance.

Protocol: Comparative Hepatocyte Stability Assay

This protocol is the "Gold Standard" for pyrimidines as it captures both CYP-mediated activation (Tegafur) and DPD/CDA-mediated clearance (5-FU/Gemcitabine).

Materials
  • Test System: Cryopreserved Human Hepatocytes (pooled donors to average enzyme polymorphism).

  • Media: Krebs-Henseleit Buffer (KHB) or Williams' Medium E, pH 7.4.

  • Controls:

    • Phase I Oxidative Control: Testosterone (High Clearance).

    • Phase II Conjugative Control: 7-Hydroxycoumarin (Glucuronidation).

    • Pyrimidine Specific Control: 5-FU (High Clearance via DPD).

Step-by-Step Methodology
  • Thawing & Viability Check:

    • Thaw hepatocytes rapidly at 37°C.

    • Assess viability using Trypan Blue exclusion. Acceptance Criteria: Viability > 75%.

    • Dilute cells to

      
       cells/mL.
      
  • Incubation Setup:

    • Prepare Test Compound stock (10 mM in DMSO).

    • Dilute to 1 µM final concentration in incubation media (Final DMSO < 0.1%).

    • Why 1 µM? This concentration is below the

      
       for most transporters, ensuring linear kinetics (
      
      
      
      ).
  • Reaction Initiation:

    • Pre-warm hepatocyte suspension (1 mL) to 37°C.

    • Add Test Compound.[3][4][5][6] Initiate timer.

    • Incubate in a shaking water bath (Orbital shaker, 100 rpm) to prevent cell sedimentation.

  • Sampling (Time Course):

    • Extract 50 µL aliquots at

      
       minutes.
      
    • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Mechanism:[2] Organic solvent precipitates proteins and halts enzymatic activity instantly.

  • Analysis:

    • Centrifuge samples at 4,000 rpm for 20 mins at 4°C.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Plot

      
       vs. Time.
      
Data Calculation

Calculate the in vitro intrinsic clearance (


):



Decision Logic for Assay Selection

Use the following logic flow to select the correct stability assay based on your pyrimidine's structural features.

AssaySelection Start New Pyrimidine Derivative StructCheck Does it have a free Uracil/Cytosine base? Start->StructCheck Microsome Microsomal Stability Assay (CYP-driven) StructCheck->Microsome No (Blocked/Prodrug) S9_Hep Hepatocyte/S9 Assay (Cytosolic + Microsomal) StructCheck->S9_Hep Yes (Free Base) Plasma Plasma Stability Assay (CDA is active in plasma) S9_Hep->Plasma If Cytosine Analog (Check Plasma CDA)

Figure 2: Decision tree for selecting the appropriate metabolic stability matrix. Note that Cytosine analogs require plasma stability testing due to high circulating CDA levels.

References

  • Vertex AI Search. (2023). Comparison of 5-FU and leucovorin to gemcitabine in the treatment of pancreatic cancer.[7] National Institutes of Health.[8] 7[2][8][9][10]

  • Vertex AI Search. (2020). Comparing the intra-tumoral distribution of Gemcitabine, 5-Fluorouracil, and Capecitabine.[8] PubMed.[11] 8

  • BenchChem. (2025).[3] Application Notes and Protocols for Assessing the Metabolic Stability of Pyrimidine Derivatives In Vitro.[3]3[2][8][9][12]

  • Evotec. (2023).[9] Microsomal Stability Assay Protocol and Data Interpretation. Cyprotex.[5] 5

  • ResearchGate. (2015). Metabolic pathways for capecitabine and tegafur: DPD and CYP2A6 involvement.13[2]

  • PubMed. (2015). Resistance to cytarabine and gemcitabine: The role of Cytidine Deaminase (CDA).[14]14[9]

Sources

target validation for 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Target Validation Guide: 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (IMP5CA)

Executive Summary: The Scaffold Perspective

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (IMP5CA) (CAS: 954233-00-2) represents a critical "privileged scaffold" in modern medicinal chemistry. Unlike fully optimized clinical candidates, IMP5CA functions primarily as a fragment lead or a metabolic reference standard . Its structural core—the pyrimidine-5-carboxylic acid—is a validated pharmacophore found in diverse bioactive agents, ranging from Endothelin Receptor Antagonists (ERAs) to HCV Polymerase Inhibitors and DHODH inhibitors .

For researchers, "target validation" for IMP5CA involves two distinct pathways:

  • Fragment-Based Drug Discovery (FBDD): Validating IMP5CA as a low-affinity starting point that binds to a specific pocket (e.g., an allosteric site on a kinase or GPCR).

  • Impurity/Metabolite Profiling: Confirming the biological inertness or off-target activity of IMP5CA when it appears as a degradation product of complex drugs (e.g., statin analogs or pyrimidine-based herbicides).

This guide objectively compares IMP5CA’s performance against optimized therapeutic agents and structural analogs, providing a rigorous experimental framework for validating its specific molecular interactions.

Target Profiling & Mechanistic Hypothesis

Before wet-lab validation, the biological potential of IMP5CA must be contextualized. The pyrimidine-5-carboxylate motif is chemically predisposed to interact with specific protein domains.

Primary Target Classes
Target ClassMechanism of InteractionRelevance of IMP5CA Scaffold
DHODH (Dihydroorotate Dehydrogenase) Inhibitor Pyrimidine carboxylates mimic the substrate dihydroorotate. IMP5CA serves as a core fragment for developing inhibitors against autoimmune diseases (e.g., Leflunomide analogs).
GPCRs (e.g., Endothelin Receptors) Antagonist The 5-carboxylic acid often forms salt bridges with arginine/lysine residues in the transmembrane binding pocket.
Kinases ATP-Competitive / Allosteric The pyrimidine ring mimics the adenine of ATP; the isopropyl group provides hydrophobic bulk to fill the specificity pocket (gatekeeper region).

Comparative Performance Analysis

To understand the utility of IMP5CA, we compare it with "Alternative A" (a fully optimized drug, e.g., Rosuvastatin or a high-affinity DHODH inhibitor) and "Alternative B" (a structural isomer).

Table 1: Performance Metrics – Fragment vs. Lead

FeatureIMP5CA (The Scaffold) Optimized Lead (e.g., Brequinar Analog) Structural Isomer (2-Methyl-4-isopropyl...)
Binding Affinity (

)
High

M to mM
(Weak)
nM to pM (Strong)Variable (Often inactive)
Ligand Efficiency (LE) High (>0.3) Moderate (<0.3)Low
Solubility High (Excellent for screening)Low/ModerateHigh
Target Selectivity Low (Promiscuous binder)High (Specific)Unknown
Validation Utility Hit Confirmation / Crystallography Clinical EfficacyNegative Control

Expert Insight: Do not discard IMP5CA due to low potency (


). In FBDD, high Ligand Efficiency (LE)  is more critical. IMP5CA often binds with "perfect" geometry, making it an ideal anchor for growing a drug molecule.

Experimental Validation Framework

To validate the target of IMP5CA, you must distinguish specific binding from non-specific aggregation. The following workflow integrates biophysical and functional assays.

Workflow Visualization: The Validation Funnel

TargetValidation cluster_legend Validation Stages Start IMP5CA Hit Identification Step1 In Silico Docking (Identify Binding Pocket) Start->Step1 Step2 Thermal Shift Assay (TSA) (Confirm Physical Binding) Step1->Step2 High Score Step3 Surface Plasmon Resonance (SPR) (Determine Kd & Kinetics) Step2->Step3 Delta Tm > 2°C Decision Is Binding Specific? Step3->Decision Step4 X-ray Crystallography (Structural Validation) Outcome1 Valid Fragment Hit (Proceed to Optimization) Step4->Outcome1 Decision->Step4 Fast On/Off Rates Outcome2 Promiscuous Aggregator (Discard) Decision->Outcome2 Non-saturable

Caption: A rigorous validation funnel for low-affinity scaffolds like IMP5CA, prioritizing biophysical confirmation before structural resolution.

Detailed Protocol: Thermal Shift Assay (TSA)

For fragments like IMP5CA, functional assays often fail due to low potency. TSA (Differential Scanning Fluorimetry) is the gold standard for initial validation.

Objective: Determine if IMP5CA stabilizes the target protein (e.g., a purified Kinase or DHODH domain).

Materials:

  • Recombinant Protein (2–5

    
     final conc).
    
  • IMP5CA Stock (100 mM in DMSO).

  • Sypro Orange Dye (5000x stock).

  • Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl.

Protocol:

  • Preparation: Dilute IMP5CA to a final concentration of 1 mM (high concentration is required for fragments) in the reaction mix. Ensure DMSO concentration is <2%.

  • Control Setup:

    • Positive Control: Known inhibitor (e.g., Staurosporine for kinases).

    • Negative Control: DMSO only (Vehicle).

    • Reference: IMP5CA without protein (to check for intrinsic fluorescence).

  • Execution:

    • Mix Protein + Dye + Compound in a qPCR plate.

    • Run a melt curve from 25°C to 95°C with a ramp rate of 0.5°C/min.

  • Data Analysis:

    • Calculate the Melting Temperature (

      
      ) using the derivative of the fluorescence curve.
      
    • Validation Criterion: A

      
       compared to the DMSO control indicates significant binding.
      

Self-Validating Check: If IMP5CA causes a negative shift (destabilization), check for protein unfolding or pH changes caused by the carboxylic acid group. Always buffer the IMP5CA stock to neutral pH before addition.

Strategic Recommendations

  • For Drug Discovery: Use IMP5CA as a "seed." If TSA confirms binding, synthesize analogs with substituents at the 2-isopropyl or 4-methyl positions to explore the Structure-Activity Relationship (SAR).

  • For Safety Profiling: If IMP5CA is an impurity, use the Ames Test (genotoxicity) and hERG inhibition assays. Pyrimidine acids are generally safe, but high concentrations can inhibit renal transporters (OATs).

  • Alternative Consideration: If IMP5CA shows no binding, consider the Methyl ester derivative. The free carboxylic acid may prevent cell permeability in cellular assays, whereas the ester is cell-permeable and hydrolyzed intracellularly.

References

  • Erlanson, D. A., et al. (2016). "Fragment-to-Lead: A Medicinal Chemistry Guide." Journal of Medicinal Chemistry. Link

  • Scott, D. E., et al. (2012). "Fragment-based drug discovery: A practical approach." Methods in Molecular Biology. Link

  • Munson, P. J., & Rodbard, D. (1980). "Ligand: a versatile computerized approach for characterization of ligand-binding systems." Analytical Biochemistry. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 23689234, 2-Isopropyl-4-methylpyrimidine-5-carboxylic acid." PubChem. Link

  • Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery. Link

Safety Operating Guide

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid

Executive Summary & Chemical Profile

Effective chemical waste management is not merely a regulatory requirement; it is a critical component of experimental integrity. Improper disposal of acidic organic intermediates like 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid can lead to dangerous exothermic reactions in waste streams or regulatory non-compliance under RCRA (Resource Conservation and Recovery Act).

This guide provides a self-validating protocol for the segregation, packaging, and disposal of this specific pyrimidine derivative, prioritizing the destruction of potential bioactivity via incineration over simple neutralization.

Chemical Identification & Hazard Profile
ParameterSpecification
Chemical Name 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid
Functional Groups Pyrimidine ring (N-heterocycle), Carboxylic acid (-COOH)
Physical State Solid (typically white to off-white powder)
Acidity (pKa) ~3.5 – 4.5 (Estimated for pyrimidine-5-COOH derivatives)
Primary Hazards (GHS) Warning H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
RCRA Waste Code Non-Regulated (unless mixed with listed solvents) or D002 (if aqueous pH ≤ 2)

Pre-Disposal Risk Assessment (The "Why")

Before initiating disposal, researchers must understand the causality behind the protocols.

  • Chemical Incompatibility: As a carboxylic acid, this compound will react exothermically with strong bases (e.g., Sodium Hydroxide, amines). Never add this solid directly to a general "Basic Waste" container. The resulting heat evolution can pressurize the container, leading to rupture or explosion.

  • Bioactivity Concerns: Pyrimidine derivatives are common scaffolds in kinase inhibitors and nucleotide analogs. Therefore, the disposal method must ensure complete thermal destruction (incineration) rather than release into wastewater systems, preventing environmental bio-accumulation.

  • Solubility Profile: This compound is sparingly soluble in water but soluble in organic solvents (DMSO, Methanol, DCM). This dictates that liquid waste containing this compound usually belongs in the Organic Solvent stream, not the Aqueous stream.

Waste Segregation Logic

To ensure safety, waste must be segregated at the point of generation. The following decision tree illustrates the required workflow.

WasteSegregation Start Waste Generation Point: 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Solid Chemical Waste (Label: Organic Acid / Toxic) Solid->SolidBin Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous HaloBin Halogenated Waste Stream (Do NOT mix with Strong Bases) Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Stream (High BTU Incineration) NonHalogenated->NonHaloBin AqCheck Check pH Aqueous->AqCheck AqBin Aqueous Waste (Adjust pH 5-9 if permitted) OR Collect for Off-site AqCheck->AqBin If pH < 2, Label D002

Figure 1: Decision matrix for segregating pyrimidine carboxylic acid waste based on physical state and solvent matrix.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use for: Expired shelf stock, weighing paper residues, or failed reaction solids.

  • PPE Requirement: Wear nitrile gloves, lab coat, and safety glasses. Use a dust mask or work in a fume hood if the powder is fine/dusty.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid" (Write full name, no abbreviations).

    • Hazards: Check "Irritant" and "Toxic" (if applicable per local SDS).

  • Transfer: Transfer solid directly into the container. Do not dissolve it solely for disposal purposes (this increases waste volume and cost).

  • Closure: Screw the lid tight. Wipe the exterior with a damp paper towel (dispose of the towel in the same bin).

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Use for: Filtrates containing the compound dissolved in solvents.

  • Identify the Solvent:

    • If solvent is Dichloromethane (DCM) or Chloroform : Use the Halogenated waste stream.

    • If solvent is Methanol, Ethanol, Ethyl Acetate, DMSO : Use the Non-Halogenated waste stream.

  • Compatibility Check: Ensure the waste container does not contain strong bases (e.g., NaOH, KOH, concentrated amines). The acidic proton on the carboxylic acid can react to form salts and heat.

  • Transfer: Pour into the carboy using a funnel. Leave at least 10% headspace to prevent over-pressurization.

  • Secondary Containment: Ensure the carboy sits in a secondary tray capable of holding 110% of the container's volume.

Protocol C: Contaminated Debris

Use for: Gloves, paper towels, and bench liners.

  • Trace vs. Gross Contamination:

    • Trace (Spotted PPE): Dispose of in the standard "Lab Trash" (unless local EHS rules dictate all chemical debris is hazardous).

    • Gross (Spill cleanup/Saturated materials): Place in a clear plastic bag (4 mil thickness), seal with tape, and place inside the Solid Chemical Waste drum.

Emergency Procedures (Spills)

In the event of a spill outside the fume hood:

  • Isolate: Evacuate the immediate area. Mark the zone.

  • Protect: Don PPE (Double nitrile gloves, goggles, N95 respirator if dust is airborne).

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust generation. Sweep up carefully into a dustpan.

    • Liquid Spill: Surround with absorbent boom or vermiculite.

  • Clean: Wipe the surface with a mild soap solution followed by water.

  • Dispose: All cleanup materials go into the Solid Hazardous Waste container.

Regulatory Framework & Compliance

  • RCRA (USA): If the waste is an aqueous solution with pH ≤ 2, it carries the D002 waste code [1]. If it is a solid or non-aqueous organic, it is generally classified based on toxicity or ignitability of the solvent.

  • EPA Management: The preferred method for organic intermediates is Fuel Blending/Incineration . This ensures the destruction of the pyrimidine ring structure [2].

  • Drain Disposal: Strictly Prohibited. Do not pour down the sink. The compound's potential bioactivity and acidity violate Clean Water Act discharge permits [3].

References

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Combustion. Retrieved from [Link]

Personal protective equipment for handling 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid CAS: 5659-95-0 Physical State: Solid (typically white to off-white powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) Signal Word: WARNING [1][2]

This guide moves beyond generic safety data sheets (SDS) to address the specific handling nuances of functionalized pyrimidines. While the core hazards are classified under H315 (Skin Irritation) , H319 (Eye Irritation) , and H335 (Respiratory Irritation) , the presence of the isopropyl group increases the molecule's lipophilicity compared to simple pyrimidine acids.[3] This structural feature enhances the potential for dermal permeation, making skin protection critical during the weighing and dissolution phases.[3]

Strategic Risk Assessment & PPE Matrix

Effective safety is not about wearing more gear; it is about matching the barrier to the molecular mechanism of injury.[1][3]

The "Why" Behind the Gear
  • Acidity (pKa ~3-4): As a carboxylic acid, this compound will protonate mucous membranes upon contact with moisture, leading to immediate irritation or corneal damage.[1][3]

  • Lipophilicity: The isopropyl moiety facilitates interaction with the lipid bilayer of the stratum corneum.[1] Once dissolved in organic solvents (e.g., DMSO, DMF, DCM), the barrier properties of standard gloves may be compromised, acting as a carrier for the compound into the bloodstream.[3]

  • Electrostatics: Pyrimidine powders are often prone to static charging, increasing the risk of aerosolization during mass transfer.[3]

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Respiratory Fume Hood (Primary)Face Velocity: 0.3–0.5 m/s.[1] Why: Engineering controls are superior to respirators.[1][3] Prevents inhalation of aerosolized dust during weighing.[1][3]
Dermal (Hand) Nitrile Gloves (Double)Thickness: Minimum 0.11 mm (4-5 mil).[1][3] Why: Nitrile offers excellent resistance to the solid acid.[1][3] Crucial Note: If dissolving in Dichloromethane (DCM), use Silver Shield/Laminate gloves under nitrile, as DCM permeates nitrile in <2 minutes.[1][3]
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 (D3 rating for splash/dust).[1][3] Why: Safety glasses with side shields are insufficient for fine acidic powders that can drift around lenses.[1][3]
Body Lab Coat (High-Neck)Material: 100% Cotton or Nomex (if flammability is a concern).[1][3] Why: Synthetic blends can melt if a reaction exotherms; cotton absorbs spills and is easily removed.[1][3]

Visualization: PPE Selection Logic

The following decision tree illustrates the logic for selecting PPE based on the state of the chemical (Solid vs. Solution).

PPE_Logic Start Handling State Solid Solid Powder Start->Solid Solution In Solution Start->Solution Risk_Dust Risk: Dust Inhalation & Static Aerosol Solid->Risk_Dust Risk_Perm Risk: Dermal Absorption via Solvent Carrier Solution->Risk_Perm PPE_Solid PPE: Nitrile (Double) + Goggles + Fume Hood Risk_Dust->PPE_Solid Solvent_Check Check Solvent Type Risk_Perm->Solvent_Check PPE_Polar Polar (DMSO/MeOH): Nitrile OK Solvent_Check->PPE_Polar DMSO/DMF/Alc PPE_Halogen Halogenated (DCM): Laminate/PVA Required Solvent_Check->PPE_Halogen DCM/CHCl3

Figure 1: Logic flow for selecting glove material based on the solvent carrier system.[1][3] Nitrile is sufficient for solids but fails against halogenated solvents often used in coupling reactions.[1]

Operational Protocol: The "Safe Path"

This protocol is designed to isolate the user from the chemical during its most vulnerable phase: Transfer and Solubilization .[3]

Phase 1: Preparation & Weighing
  • Airflow Check: Verify fume hood flow is active. Clear the sash area of clutter to prevent turbulence.[1][3]

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance if available.[1][3] If not, wipe the spatula and weighing boat with a damp lint-free wipe (outside the boat) to discharge static.[1][3]

  • Taring: Place the weighing vessel in the balance. Tare before opening the chemical container.

Phase 2: Transfer (The Critical Step)
  • The "Working Triangle": Arrange your Source Container, Balance, and Receiving Flask in a triangle deep inside the hood.[3]

  • Transfer: Use a micro-spatula.[1][3] Do not pour from the bottle.

    • Technique: Keep the spatula low.[1][3] Minimize the vertical distance the powder travels to reduce dust clouds.[1][3]

  • Closing: Cap the source container immediately after weighing. Wipe the threads of the bottle with a dry Kimwipe to prevent crust formation (which scatters dust next time you open it).[1][3]

Phase 3: Solubilization
  • Solvent Addition: Add solvent to the solid, not solid to the solvent.[1][3] This reduces splash risk.[1][3][4][5]

  • Dissolution: If using a magnetic stirrer, start at low RPM. High RPM can spin solid material up the walls of the flask, requiring wash-down and increasing exposure risk.[1]

Emergency Response & Spill Management

In the event of a breach, rapid neutralization is key to preventing acid burns or corrosion.[1][3]

Spill Response Workflow

Spill_Response Spill Spill Detected Isolate 1. Isolate Area Alert Personnel Spill->Isolate Assess 2. Assess State (Solid vs. Liquid) Isolate->Assess Solid_Spill Solid Powder Assess->Solid_Spill Liquid_Spill Liquid Solution Assess->Liquid_Spill Action_Solid Cover with wet paper towel (Prevent Dust) -> Scoop Solid_Spill->Action_Solid Action_Liquid Absorb with Vermiculite or Acid Neutralizer Liquid_Spill->Action_Liquid Clean 3. Wipe with NaHCO3 (aq) Check pH -> Disposal Action_Solid->Clean Action_Liquid->Clean

Figure 2: Step-by-step decision matrix for neutralizing and cleaning spills based on physical state.[1][2]

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[1][2][3][6] Hold eyelids open. The acidity can cause protein coagulation in the cornea; speed is vital.[1][3]

  • Skin Contact: Wash with soap and water.[1][2][3][7] Do not use alcohol or acetone; these solvents will strip skin oils and drive the lipophilic pyrimidine deeper into the tissue.[1][3]

  • Inhalation: Move to fresh air. If coughing persists (indicating lower respiratory tract irritation), seek medical evaluation.

Disposal & Environmental Compliance

  • Waste Segregation:

    • Solid Waste: Dispose of contaminated weighing boats and gloves in "Hazardous Solid Waste" (typically yellow bags/bins).[1][3]

    • Liquid Waste: Segregate into Acidic Organic Waste .

      • Caution: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases without controlled neutralization, as this may generate heat or gas.[1][3]

  • Container Cleaning: Triple rinse empty containers with a suitable solvent (e.g., Acetone) before discarding glass.[1][3] Collect the rinsate as hazardous waste.[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 277685, 2-Isopropyl-4-methylpyrimidine-5-carboxylic acid.[1] Retrieved from [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][3] 29 CFR 1910.1200.[1][3][4][8][9] Retrieved from [Link][1][3]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。